molecular formula C12H14ClNO B015634 (3-Chlorophenyl)(piperidin-4-yl)methanone CAS No. 887354-02-1

(3-Chlorophenyl)(piperidin-4-yl)methanone

Cat. No.: B015634
CAS No.: 887354-02-1
M. Wt: 223.7 g/mol
InChI Key: FLHXKXFYBCXERX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chlorophenyl)(piperidin-4-yl)methanone is a chemical compound of significant interest in medicinal chemistry and neuroscience research, serving as a versatile scaffold for the development of novel pharmacological tools. Its structure incorporates both an aromatic chlorophenyl group and a piperidine ring, motifs commonly found in compounds that interact with the central nervous system . The piperidine moiety is a privileged structure in drug discovery, frequently appearing in ligands for various neuroreceptors . Researchers utilize this core structure to design and synthesize new molecules for studying receptor function and signaling pathways. The compound is intended for use in laboratory research applications only. It is not for diagnostic or therapeutic use in humans or animals. All information provided is for research purposes and should not be considered a recommendation for any specific application. Researchers should conduct their own safety and suitability assessments prior to use.

Properties

IUPAC Name

(3-chlorophenyl)-piperidin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-11-3-1-2-10(8-11)12(15)9-4-6-14-7-5-9/h1-3,8-9,14H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHXKXFYBCXERX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394607
Record name (3-Chlorophenyl)(piperidin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887354-02-1
Record name (3-Chlorophenyl)-4-piperidinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887354-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chlorophenyl)(piperidin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (3-Chlorophenyl)(piperidin-4-yl)methanone: Core Properties and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chlorophenyl)(piperidin-4-yl)methanone, also known as 4-(3-chlorobenzoyl)piperidine, is a key heterocyclic ketone that serves as a pivotal intermediate in the synthesis of various pharmaceutically active compounds. Its structural motif, featuring a substituted aromatic ring linked to a piperidine core, is prevalent in a range of therapeutic agents. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of this compound, with a focus on its role in the development of P2Y12 receptor antagonists.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, renowned for its presence in numerous natural products and synthetic drugs. Its conformational flexibility and ability to engage in various intermolecular interactions make it an attractive component in drug design. When combined with a substituted benzoyl group, as in the case of this compound, the resulting molecule becomes a versatile building block for accessing a diverse chemical space. This guide will delve into the essential physicochemical and pharmacological characteristics of this compound, offering insights for its effective utilization in research and development.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyValue (Free Base - Predicted/Inferred)Value (Hydrochloride Salt)Reference
Molecular Formula C₁₂H₁₄ClNOC₁₂H₁₅Cl₂NO[2]
Molecular Weight 223.70 g/mol 260.16 g/mol [2]
Appearance Likely an off-white to pale yellow solidOff-white solid
Solubility Soluble in organic solvents like dichloromethane, chloroform, and methanol. Limited solubility in water.More soluble in water and polar protic solvents than the free base.
pKa The piperidine nitrogen imparts basicity. The pKa is expected to be in the range of 8-9 for the protonated amine.-
LogP A positive LogP value is expected, indicating lipophilicity.Lower LogP than the free base due to increased polarity.

Synthetic Methodologies

The synthesis of this compound can be achieved through several established synthetic routes. A common and efficient method involves the acylation of a suitable piperidine derivative with 3-chlorobenzoyl chloride. The choice of the piperidine starting material and the reaction conditions are critical for achieving a high yield and purity of the final product.

General Synthetic Pathway

A logical and widely applicable synthetic approach is the Schotten-Baumann reaction between 4-substituted piperidine and 3-chlorobenzoyl chloride in the presence of a base.

References

In-depth Technical Guide: (3-Chlorophenyl)(piperidin-4-yl)methanone (CAS 887354-02-1)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature and patent databases reveals a notable absence of in-depth technical information for (3-Chlorophenyl)(piperidin-4-yl)methanone, CAS number 887354-02-1. While this compound is commercially available from various chemical suppliers, indicating its use in research and development, there is a significant lack of published data regarding its synthesis, pharmacological activity, mechanism of action, and other key scientific details.

This guide summarizes the limited information available and provides context based on the broader class of substituted benzoylpiperidine molecules.

Chemical and Physical Properties

Based on supplier information, the fundamental properties of this compound are summarized below. It is important to note that experimental data beyond basic characterization is not publicly available.

PropertyValueSource
CAS Number 887354-02-1N/A
Molecular Formula C₁₂H₁₄ClNON/A
Molecular Weight 223.70 g/mol N/A
Appearance White to off-white solid (typical)N/A
Purity Typically >95% (as offered by suppliers)N/A

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not available in the scientific literature. However, based on general principles of organic chemistry and synthetic routes for analogous compounds, a plausible synthetic pathway can be proposed.

A common method for the synthesis of similar aryl-piperidinyl-methanones involves the acylation of a piperidine derivative with a substituted benzoyl chloride.

Proposed Synthetic Workflow:

G cluster_reactants Starting Materials cluster_process Reaction cluster_products Product & Purification Piperidine Piperidine-4-carboxylic acid or a derivative Acylation Acylation Reaction (e.g., Schotten-Baumann conditions) Piperidine->Acylation Chlorobenzoyl 3-Chlorobenzoyl chloride Chlorobenzoyl->Acylation Product This compound Acylation->Product Purification Purification (e.g., Crystallization, Chromatography) Product->Purification

Caption: Proposed synthetic workflow for this compound.

Note: This represents a generalized synthetic scheme. The actual experimental conditions, including the specific piperidine starting material (e.g., the free base, a salt, or a protected form), solvent, base, temperature, and reaction time, would require empirical optimization.

Pharmacological Profile and Mechanism of Action

There is no published data on the pharmacological activity, biological targets, or mechanism of action for this compound. The broader class of substituted piperidine compounds is known to interact with a wide range of biological targets, particularly within the central nervous system. However, the specific effects of the 3-chloro substitution on the phenyl ring in this particular arrangement are not documented.

Structure-Activity Relationships

Without experimental data for the target compound, a meaningful structure-activity relationship (SAR) analysis cannot be performed. In the broader context of chlorophenyl piperidinyl methanones, the position of the chlorine atom on the phenyl ring, along with substitutions on the piperidine nitrogen, can significantly influence biological activity. For instance, related compounds have been investigated for their effects on various receptors and transporters in the central nervous system.

Conclusion

This compound (CAS 887354-02-1) is a chemical entity for which there is a significant gap in the publicly available scientific literature. While its basic chemical properties are known through supplier data, there is no information regarding its synthesis, pharmacology, or mechanism of action. Researchers and drug development professionals interested in this specific molecule would need to undertake foundational research to characterize its properties. The information provided in this guide on related chemical classes may serve as a starting point for such investigations.

An In-depth Technical Guide to (3-Chlorophenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological activity of (3-Chlorophenyl)(piperidin-4-yl)methanone. This compound, belonging to the benzoylpiperidine class, is a key intermediate in the synthesis of pharmacologically active molecules, notably as a potential antagonist of the P2Y12 receptor. This document details its physicochemical properties, outlines a plausible synthetic route with a detailed experimental protocol, and explores its mechanism of action through the P2Y12 signaling pathway, visualized with clear diagrams. All quantitative data is summarized in structured tables for ease of reference.

Molecular Structure and Properties

This compound is a ketone derivative with a molecular structure consisting of a 3-chlorophenyl group attached to the carbonyl carbon, which is in turn bonded to the 4-position of a piperidine ring. The hydrochloride salt of this compound is commonly used in synthesis.

Physicochemical Properties

The key physicochemical properties of this compound hydrochloride are summarized in Table 1.

PropertyValueSource
CAS Number 1391052-66-6 (for HCl salt)[1]
Molecular Formula C₁₂H₁₅Cl₂NO (for HCl salt)[1]
Molecular Weight 260.16 g/mol (for HCl salt)[1]
Appearance Off-White Solid[1]
Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignment
7.80 - 7.30mAromatic protons (3-chlorophenyl group)
3.50 - 3.30mPiperidine protons (H-2ax, H-6ax)
3.20 - 3.00mPiperidine proton (H-4)
3.00 - 2.80mPiperidine protons (H-2eq, H-6eq)
2.00 - 1.80mPiperidine protons (H-3ax, H-5ax)
1.80 - 1.60mPiperidine protons (H-3eq, H-5eq)
1.50 (broad s)sNH proton (piperidine)

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~200C=O (ketone)
~138Aromatic C (C-Cl)
~134Aromatic C (quaternary)
~130Aromatic CH
~128Aromatic CH
~126Aromatic CH
~125Aromatic CH
~45Piperidine C-2, C-6
~43Piperidine C-4
~29Piperidine C-3, C-5

Synthesis of this compound Hydrochloride

The synthesis of 4-benzoylpiperidine derivatives can be achieved through several established organic chemistry reactions. The most common methods include the Friedel-Crafts acylation and the Grignard reaction. A plausible and detailed experimental protocol for the synthesis of this compound hydrochloride via a Friedel-Crafts acylation is provided below.

Synthetic Workflow

The overall synthetic strategy involves the protection of the piperidine nitrogen, followed by Friedel-Crafts acylation, and subsequent deprotection to yield the final hydrochloride salt.

G cluster_0 Synthesis Workflow Piperidine-4-carboxylic acid Piperidine-4-carboxylic acid N-Boc-piperidine-4-carboxylic acid N-Boc-piperidine-4-carboxylic acid Piperidine-4-carboxylic acid->N-Boc-piperidine-4-carboxylic acid Boc Protection N-Boc-4-(3-chlorobenzoyl)piperidine N-Boc-4-(3-chlorobenzoyl)piperidine N-Boc-piperidine-4-carboxylic acid->N-Boc-4-(3-chlorobenzoyl)piperidine Friedel-Crafts Acylation This compound HCl This compound HCl N-Boc-4-(3-chlorobenzoyl)piperidine->this compound HCl Deprotection G cluster_0 P2Y12 Receptor Signaling ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gai Gαi P2Y12->Gai activates AC Adenylate Cyclase Gai->AC inhibits PI3K PI3K Gai->PI3K activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates VASP VASP PKA->VASP phosphorylates VASP_P VASP-P VASP->VASP_P GPIIbIIIa GPIIb/IIIa Activation VASP_P->GPIIbIIIa inhibits Akt Akt PI3K->Akt activates Akt->GPIIbIIIa promotes Aggregation Platelet Aggregation GPIIbIIIa->Aggregation Antagonist This compound Antagonist->P2Y12 blocks

References

An In-depth Technical Guide to (3-Chlorophenyl)(piperidin-4-yl)methanone (C₁₂H₁₄ClNO)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chlorophenyl)(piperidin-4-yl)methanone is a substituted aromatic ketone featuring a piperidine moiety. With the chemical formula C₁₂H₁₄ClNO, this compound serves as a valuable heterocyclic building block in medicinal chemistry. Its structural framework is a key feature in the synthesis of various pharmacologically active agents. This guide provides a comprehensive overview of its synthesis, physicochemical properties, structural characterization, chemical reactivity, and applications, with a focus on providing practical, field-proven insights for laboratory and development settings.

Introduction and Strategic Importance

This compound, often utilized as its hydrochloride salt (CAS No. 1391052-66-6), is a synthetic intermediate of significant interest. The molecule combines a meta-substituted chlorophenyl group with a piperidin-4-yl ketone structure. This arrangement of functional groups—a secondary amine within the piperidine ring and a ketone linker—offers multiple points for chemical modification, making it an ideal scaffold for building diverse chemical libraries. Its most notable application lies in its role as a precursor for the synthesis of advanced pharmaceutical compounds, including pyrazole-carboxamide derivatives developed as P2Y12 antagonists for potential use in treating cardiovascular disorders.[1][2] This guide elucidates the critical technical details necessary for its synthesis, handling, and strategic application in drug discovery programs.

Physicochemical and Structural Properties

While comprehensive experimental data for the free base is not widely published, the properties can be reliably estimated from its hydrochloride salt and closely related analogs, such as the 4-chloro isomer (CAS 53220-41-0).[3][4]

PropertyValue (Estimated/Analog Data)Source
Molecular Formula C₁₂H₁₄ClNO-
Molecular Weight 223.70 g/mol [3]
Appearance Off-white to yellow solid[4]
Melting Point 60-63 °C (for 4-chloro isomer free base)[4]
Solubility Slightly soluble in water; Soluble in methanol, ethanol, DMSO[4]
Storage Store at room temperature, sealed in a dry, dark place[4]

Synthesis and Purification

The synthesis of this compound can be logically achieved via a multi-step pathway that ensures high purity and control. A robust and common strategy involves a Grignard reaction with an N-protected piperidine precursor, followed by oxidation and deprotection. The use of a tert-butyloxycarbonyl (Boc) protecting group is advantageous due to its stability under the reaction conditions and its straightforward removal under acidic conditions.

Proposed Synthetic Pathway```dot

digraph "Synthetic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#34A853"];

}

Caption: Workflow for analytical characterization.

Predicted Spectroscopic Data

Note: The following data are predicted based on the chemical structure and data from analogous compounds. Experimental verification is required.

¹H NMR Spectroscopy (400 MHz, CDCl₃) The proton NMR spectrum is expected to show distinct signals for the aromatic, piperidine, and amine protons.

Proton AssignmentPredicted δ (ppm)MultiplicityNotes
Ar-H (C2-H)7.90 - 7.85tSinglet-like or narrow triplet.
Ar-H (C6-H)7.80 - 7.75dddDoublet of doublet of doublets.
Ar-H (C4-H)7.55 - 7.50dddDoublet of doublet of doublets.
Ar-H (C5-H)7.45 - 7.40tTriplet.
Piperidine C4-H3.30 - 3.15ttTriplet of triplets, coupled to axial and equatorial C3/C5 protons.
Piperidine C2/C6-H (eq)3.20 - 3.10dtDoublet of triplets.
Piperidine C2/C6-H (ax)2.80 - 2.70qdQuartet of doublets.
Piperidine C3/C5-H (eq)2.00 - 1.90mMultiplet.
Piperidine C3/C5-H (ax)1.80 - 1.70qdQuartet of doublets.
N-H~2.5 (broad)sBroad singlet, exchangeable with D₂O.

¹³C NMR Spectroscopy (100 MHz, CDCl₃) The carbon spectrum will confirm the number of unique carbon environments.

Carbon AssignmentPredicted δ (ppm)Notes
C=O (Ketone)205 - 202Carbonyl carbon, deshielded.
Ar-C (C1)~138Quaternary carbon attached to ketone.
Ar-C (C3)~135Quaternary carbon attached to Cl.
Ar-C (C5)~130Aromatic CH.
Ar-C (C6)~129Aromatic CH.
Ar-C (C2)~128Aromatic CH.
Ar-C (C4)~126Aromatic CH.
Piperidine C4~45Methine carbon attached to carbonyl.
Piperidine C2/C6~44Methylene carbons adjacent to nitrogen.
Piperidine C3/C5~29Methylene carbons.

IR Spectroscopy Infrared spectroscopy is used to identify key functional groups.

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3350 - 3250Medium, broad
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)2950 - 2850Medium-Strong
C=O Stretch (Aryl Ketone)1680 - 1665Strong
C=C Stretch (Aromatic)1600, 1475Medium
C-Cl Stretch800 - 600Strong

Mass Spectrometry (EI) Mass spectrometry confirms the molecular weight and provides structural information through fragmentation.

  • Molecular Ion (M⁺): Expected at m/z = 223 and 225 in an approximate 3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes.

  • Key Fragments:

    • m/z = 139/141: [Cl-C₆H₄-CO]⁺, resulting from alpha-cleavage, representing the chlorobenzoyl cation. This is often a base peak.

    • m/z = 111/113: [Cl-C₆H₄]⁺, from the loss of CO from the chlorobenzoyl cation.

    • m/z = 84: [C₅H₁₀N]⁺, representing the piperidinyl fragment following cleavage.

Chemical Reactivity and Derivatization

The bifunctional nature of this compound allows for a range of derivatization reactions, crucial for generating analogs in structure-activity relationship (SAR) studies.

Key Derivatization Pathways

Derivatization Start This compound N_Alkylation N-Alkylation Start->N_Alkylation N_Acylation N-Acylation Start->N_Acylation Reductive_Amination Reductive Amination (Ketone) Start->Reductive_Amination Product1 N-Alkyl derivative N_Alkylation->Product1 Product2 N-Acyl derivative N_Acylation->Product2 Product3 Amino derivative Reductive_Amination->Product3 Reagent1 R-X, Base Reagent1->N_Alkylation Reagent2 R-COCl, Base Reagent2->N_Acylation Reagent3 R-NH₂, NaBH(OAc)₃ Reagent3->Reductive_Amination

Caption: Primary reaction sites for creating derivatives.

  • N-Alkylation/Acylation: The secondary amine of the piperidine ring is a nucleophile and can be readily alkylated with alkyl halides or acylated with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, DIEA).

  • Reductive Amination: The ketone carbonyl can undergo reductive amination with primary or secondary amines in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to form new amine derivatives.

  • Nucleophilic Addition to Carbonyl: The ketone can react with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols, further expanding the molecular complexity.

Safety, Handling, and Storage

As a research chemical, this compound and its salts should be handled with appropriate care. Safety information is based on data for analogous compounds like 4-(4-Chlorobenzoyl)piperidine.

[3][5]* Hazard Classification (based on analog):

  • Acute Toxicity, Oral (Warning) [3] * Skin Irritation (Warning) [5] * Serious Eye Irritation (Warning) [3][5] * Specific target organ toxicity — single exposure (Respiratory tract irritation) (Warning) *[5] Handling:
  • Use in a well-ventilated area or under a chemical fume hood.
  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
  • Avoid generating dust. Avoid inhalation of dust and contact with skin and eyes.

  • Storage:

    • Store in a tightly sealed container.

    • Keep in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

This compound is a strategically important synthetic intermediate whose value is defined by its versatile chemical handles. While detailed public data on the compound itself is limited, its synthesis and properties can be reliably understood through established principles of organic chemistry and comparison with close structural analogs. This guide provides a robust framework for its synthesis, characterization, and derivatization, empowering researchers to effectively utilize this scaffold in the pursuit of novel therapeutic agents.

References

An In-Depth Technical Guide to (3-Chlorophenyl)(piperidin-4-yl)methanone: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chlorophenyl)(piperidin-4-yl)methanone, a key synthetic intermediate, plays a crucial role in the development of novel therapeutics, most notably as a precursor to potent P2Y12 receptor antagonists used in the management of cardiovascular diseases. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its application in the synthesis of biologically active molecules. Furthermore, it elucidates the signaling pathway of its ultimate therapeutic targets and provides detailed experimental procedures to facilitate further research and development.

Chemical Properties and Molecular Weight

This compound, also known as 4-(3-chlorobenzoyl)piperidine, is a piperidine derivative with a molecular formula of C₁₂H₁₄ClNO. The hydrochloride salt of this compound has a molecular formula of C₁₂H₁₅Cl₂NO and a formula weight of 260.16 g/mol .[1] The molecular weight of the free base is approximately 223.70 g/mol .

Table 1: Physicochemical Properties of this compound Hydrochloride [1]

PropertyValue
Molecular FormulaC₁₂H₁₅Cl₂NO
Formula Weight260.16 g/mol
Storage TemperatureRoom Temperature
Hazard StatementsH315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary StatementsP261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash hands thoroughly after handling)

Synthesis of this compound

The synthesis of this compound can be achieved through a Friedel-Crafts acylation reaction, followed by further modifications. A detailed experimental protocol for a closely related analogue, (1-methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone hydrochloride, provides a relevant synthetic strategy.[2] This involves the reaction of a suitable piperidine derivative with a Grignard reagent.

Experimental Protocol: Synthesis of a Related Piperidinyl Methanone Derivative[2]

This protocol describes the synthesis of (1-methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone hydrochloride and can be adapted for the synthesis of the title compound.

Materials:

  • Product of the preceding synthetic step (e.g., a suitable piperidine precursor)

  • Dry tetrahydrofuran (THF)

  • N-methyl-piperidyl magnesium chloride

  • 2N Hydrochloric acid

  • Aqueous sodium hydroxide

Procedure:

  • Dissolve the starting piperidine precursor (0.487 mole) in 1.2 L of dry tetrahydrofuran.

  • Slowly add N-methyl-piperidyl magnesium chloride (0.585 mole, 1.2 eq.) over approximately 15 minutes, maintaining the temperature at 45°C - 50°C by cooling with a water bath as necessary.

  • Maintain the reaction mixture at 40°C to 50°C for an additional 30 minutes.

  • Monitor the reaction completion using thin-layer chromatography.

  • Quench the reaction by adjusting the pH to below 2 with 2N hydrochloric acid.

  • Stir the resulting solution at approximately 25°C for 1 hour.

  • Remove the bulk of the tetrahydrofuran by distillation.

  • Adjust the pH of the resulting solution to 3.5 by adding aqueous sodium hydroxide.

  • Cool the solution to 0° to 5°C to induce crystallization.

  • Filter the crystalline hydrochloride salt product, wash with ice-cold water, and dry to a constant weight at 60°C.

Yield: 168.2 g (89% of theoretical yield), with a melting point of 183° - 185°C.[2]

Application as a Synthetic Intermediate for P2Y12 Receptor Antagonists

This compound is a valuable intermediate in the synthesis of pyrazole-carboxamide derivatives that act as P2Y12 receptor antagonists.[1] These antagonists are critical in the treatment of cardiovascular disorders by preventing platelet aggregation.

P2Y12 Receptor Signaling Pathway

The P2Y12 receptor is a G-protein coupled receptor (GPCR) on the surface of platelets. Its activation by adenosine diphosphate (ADP) triggers a signaling cascade that ultimately leads to platelet aggregation and thrombus formation. P2Y12 antagonists block this pathway, thereby exerting their antiplatelet effects.

The signaling pathway initiated by P2Y12 receptor activation involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of phosphoinositide 3-kinase (PI3K).[3][4] Both of these downstream effects contribute to the conformational change in the glycoprotein IIb/IIIa receptor, which is the final common step in platelet aggregation.[3]

P2Y12_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Platelet Membrane cluster_intracellular Intracellular ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Antagonist P2Y12 Antagonist Antagonist->P2Y12 Gi Gi P2Y12->Gi AC Adenylyl Cyclase Gi->AC PI3K PI3K Gi->PI3K cAMP cAMP AC->cAMP Platelet_Aggregation ↓ Platelet Aggregation cAMP->Platelet_Aggregation PI3K->Platelet_Aggregation Pyrazole_Carboxamide_Synthesis cluster_synthesis Synthesis of Pyrazole Carboxamide Start Starting Materials: This compound Substituted Pyrazole Carbonyl Chloride Reaction Reaction with a suitable amine Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification by Chromatography or Recrystallization Workup->Purification Characterization Characterization: NMR, Mass Spectrometry, etc. Purification->Characterization Final_Product Final Pyrazole Carboxamide P2Y12 Antagonist Characterization->Final_Product

References

A Technical Guide to the IUPAC Nomenclature and Chemical Context of (3-Chlorophenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of the chemical structure and International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the compound (3-Chlorophenyl)(piperidin-4-yl)methanone. By deconstructing the molecule into its constituent functional groups—a substituted aromatic ring, a heterocyclic amine, and a ketone linker—we will systematically apply IUPAC rules to derive its formal name. This document also explores the compound's significance as a synthetic intermediate in medicinal chemistry, its key chemical properties, and a representative synthetic pathway. The methodologies and principles discussed herein are intended to provide clarity for researchers in organic synthesis and drug development.

Introduction: The Significance of a Scaffold

The compound this compound is a heterocyclic ketone of significant interest in the field of medicinal chemistry. Its structure incorporates two highly valuable pharmacophores: the piperidine ring and a substituted chlorophenyl group. Piperidine is a six-membered nitrogen-containing heterocycle that is a ubiquitous structural motif in the pharmaceutical industry, found in numerous approved drugs due to its favorable physicochemical properties and ability to serve as a versatile scaffold for molecular elaboration.[1] The chlorophenyl moiety is also a common feature in drug candidates, often used to modulate electronic properties, metabolic stability, and receptor binding affinity.

This compound typically serves not as an end-product therapeutic agent, but as a crucial building block or intermediate in the synthesis of more complex, biologically active molecules.[2] Understanding its precise chemical identity through systematic nomenclature is therefore paramount for unambiguous scientific communication, patent filing, and regulatory documentation.

Structural Deconstruction and IUPAC Nomenclature

The systematic naming of an organic compound requires a hierarchical analysis of its structure to identify the principal functional group, the parent chain or ring system, and all substituents.

Identifying the Principal Functional Group

The core of the molecule is the carbonyl group (C=O) positioned between two carbon atoms, one from the phenyl ring and one from the piperidine ring. This defines the compound as a ketone . According to IUPAC nomenclature, the suffix "-one" is used to denote a ketone.[3]

Application of Radicofunctional Nomenclature

When a carbonyl group is directly attached to two separate ring systems, the IUPAC rules allow for the use of radicofunctional nomenclature.[4] In this method, the two ring systems are named as radical groups (substituents), and the name is completed with the functional class name, which in this case is "methanone". "Methanone" is used for the C=O group when it is treated as the parent structure connecting two groups.

The logical breakdown of the molecule for naming is illustrated below.

G cluster_molecule Molecular Structure Breakdown Molecule This compound A 3-Chlorophenyl Group B Methanone (C=O) (Principal Group) C Piperidin-4-yl Group A->B C->B

Caption: Logical breakdown of the molecule into its constituent parts for IUPAC naming.

Naming the Substituent Groups
  • The Phenyl Group: The benzene ring is substituted with a chlorine atom. It is named as a "phenyl" group. The position of the chlorine atom must be specified. Numbering the ring starting from the point of attachment to the carbonyl as carbon 1, the chlorine is at position 3. Therefore, this group is named (3-Chlorophenyl) .

  • The Piperidine Group: The saturated six-membered nitrogen heterocycle is named piperidine .[5] Since it is attached to the carbonyl group via its 4th carbon atom (with the nitrogen atom being position 1), it is named as a substituent group by replacing the '-e' with '-yl'. This gives the name piperidin-4-yl . The locant "4-" is essential to specify the point of attachment.

Assembling the Final IUPAC Name

The two radical groups are listed alphabetically, followed by the parent functional class name.

  • C hlorophenyl

  • P iperidinyl

Therefore, the complete and correct IUPAC name is:

This compound

An alternative, common name is 4-(3-Chlorobenzoyl)piperidine, where the (3-chlorophenyl)carbonyl moiety is named as a "3-chlorobenzoyl" group attached to the piperidine ring.[2] While frequently used, the methanone-based name is a systematic IUPAC construction.

Chemical Properties and Identification

Accurate identification of the compound relies on its unique physicochemical properties and spectral data. The hydrochloride salt is a common form for handling and storage.

PropertyValueSource
IUPAC Name This compoundIUPAC Rules
Common Name 4-(3-Chlorobenzoyl)piperidine[2]
CAS Number 1391052-66-6 (for Hydrochloride Salt)[2]
Molecular Formula C₁₂H₁₄ClNOPubChem CID: 15935759
Molecular Weight 223.70 g/mol PubChem CID: 15935759

Role in Synthesis and Drug Discovery

This compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly in the development of antagonists for the P2Y12 receptor, which are critical for treating cardiovascular disorders.[2] The general synthetic strategy often involves the coupling of the two primary ring systems.

General Synthetic Protocol: Acylation

A common method for synthesizing such diaryl or aryl-heterocyclic ketones is through the acylation of a suitable precursor. In this case, it would involve the reaction of a piperidine derivative with a 3-chlorobenzoyl derivative.

Reaction: 3-Chlorobenzoyl Chloride + Piperidine-4-carboxylic acid derivative (or equivalent) → this compound

Step-by-Step Methodology:

  • Activation: Convert 3-chlorobenzoic acid to its more reactive acid chloride form, 3-chlorobenzoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Coupling Reaction: In an inert, anhydrous solvent (e.g., dichloromethane, DCM), combine a suitable piperidine precursor (potentially a protected form of piperidine-4-carboxymetalloid) with the 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst (for Friedel-Crafts type reactions) or under conditions suitable for organometallic coupling.

  • Work-up and Quenching: Upon completion (monitored by TLC or LC-MS), the reaction is carefully quenched with an aqueous solution (e.g., saturated sodium bicarbonate).

  • Extraction: The organic product is extracted from the aqueous layer using an immiscible organic solvent.

  • Purification: The crude product is purified using column chromatography on silica gel or by recrystallization to yield the final, pure compound.

The following diagram illustrates this generalized workflow.

G cluster_workflow General Synthesis Workflow A Step 1: Activation (e.g., 3-Chlorobenzoyl Chloride formation) B Step 2: Coupling Reaction (Acylation of Piperidine Precursor) A->B C Step 3: Aqueous Work-up (Quenching and Neutralization) B->C D Step 4: Extraction (Separation of Product) C->D E Step 5: Purification (Chromatography/Recrystallization) D->E

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

The IUPAC name This compound is systematically derived by identifying the ketone as the principal functional group and naming the two attached cyclic systems as substituents using radicofunctional nomenclature. This precise naming is essential for the accurate documentation and replication of scientific research. As a versatile synthetic intermediate, this compound serves as a foundational element in the discovery of novel therapeutics, underscoring the critical intersection of systematic organic nomenclature and modern drug development.

References

(3-Chlorophenyl)(piperidin-4-yl)methanone solubility data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Topic: Solubility Profiling of (3-Chlorophenyl)(piperidin-4-yl)methanone for Preclinical Development Audience: Researchers, scientists, and drug development professionals.

**Executive Summary

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. This compound, a heterocyclic ketone, represents a common scaffold in medicinal chemistry. Its progression through the drug discovery pipeline is fundamentally dependent on a thorough understanding of its physicochemical properties, with solubility being paramount. This guide provides a comprehensive framework for the systematic evaluation of this compound's solubility profile. We detail the theoretical underpinnings, present industry-standard experimental protocols for determining both thermodynamic and kinetic solubility, and discuss the critical influence of pH. The methodologies described herein are designed to be self-validating and provide the robust data necessary to inform critical decisions in lead optimization and formulation development.

The Central Role of Solubility in Drug Discovery

In the journey from a chemical entity to a therapeutic agent, few properties are as influential as aqueous solubility. It is a cornerstone of the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability to predict their in vivo absorption characteristics. A compound with poor aqueous solubility will likely exhibit low and variable oral bioavailability, posing significant challenges for formulation and clinical efficacy.

This compound incorporates two key structural features that create a complex solubility profile:

  • A Lipophilic (3-Chlorophenyl) Moiety: This aromatic group contributes to a higher logP, generally favoring solubility in organic media over aqueous solutions.

  • A Basic Piperidine Ring: This nitrogen-containing heterocycle possesses a basic pKa. At physiological pH values below its pKa, the piperidine nitrogen will be protonated, forming a charged species with significantly enhanced aqueous solubility.

Therefore, a simple solubility value in water is insufficient. A complete profile, particularly as a function of pH, is required to predict its behavior in the gastrointestinal tract.

Predicted Physicochemical Properties and Their Influence

Prior to empirical testing, in silico prediction of key physicochemical properties provides a theoretical foundation for experimental design.

ParameterPredicted Value/RangeImplication for Solubility
Molecular Weight 223.71 g/mol N/A (Baseline characteristic)
pKa (Basic) 8.5 - 9.5The piperidine nitrogen is predicted to be protonated and positively charged in the acidic environment of the stomach (pH 1-3) but will be largely neutral in the intestine (pH 6.5-7.5). This predicts a strong pH-dependent solubility.
cLogP 2.5 - 3.5The predicted octanol-water partition coefficient suggests a moderate lipophilicity. While not excessively "greasy," this value indicates that intrinsic solubility of the neutral form may be low, potentially falling into BCS Class II or IV.

This predictive analysis establishes a clear hypothesis: This compound will exhibit low intrinsic solubility in its neutral form but significantly higher solubility at acidic pH. The following experimental protocols are designed to quantify this behavior precisely.

Core Methodologies for Solubility Determination

A critical distinction must be made between two types of solubility measurements that serve different purposes in the drug discovery timeline.

  • Kinetic Solubility: Measures the concentration of a compound at the moment of precipitation from a supersaturated solution (typically generated by adding a concentrated DMSO stock to an aqueous buffer). It is a high-throughput method used for rapid screening of large compound libraries in early discovery.

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is the "gold standard" measurement, determined over a longer incubation period (24-48 hours), and is essential for preclinical and formulation development.

Protocol: Thermodynamic Solubility via the Shake-Flask Method (ICH Guideline)

The shake-flask method is the definitive technique for determining thermodynamic solubility. Its extended equilibration time ensures a true equilibrium is reached between the undissolved solid and the solution.

Causality Behind Experimental Choices:

  • Equilibration Time (24-48h): This duration is chosen to ensure the system reaches a true thermodynamic equilibrium, which can be slow for complex organic molecules.

  • Temperature Control (25°C or 37°C): Solubility is temperature-dependent. Testing is typically performed at room temperature (25°C) for shelf-life considerations and at physiological temperature (37°C) to mimic in vivo conditions.

  • Analysis by HPLC-UV: This provides a sensitive and specific method to quantify the dissolved compound, distinguishing it from potential impurities or degradants.

Step-by-Step Methodology:

  • Preparation of Media: Prepare relevant aqueous media, such as deionized water, 0.1 N HCl (to mimic gastric fluid), and phosphate-buffered saline (PBS) at pH 7.4 (to mimic intestinal/blood pH).

  • Compound Addition: Add an excess amount of solid this compound to a series of glass vials (e.g., 2 mg per 1 mL of media). The solid should be visibly present at the bottom of the vial throughout the experiment.

  • Equilibration: Seal the vials and place them in a shaker or rotator bath maintained at a constant temperature (e.g., 25°C). Agitate for at least 24 hours. Visual inspection should confirm that solid material persists.

  • Phase Separation: After equilibration, allow the vials to stand for a short period to let heavy solids settle. Then, clarify the samples by centrifugation (e.g., 15,000 rpm for 20 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to remove all undissolved particles.

  • Quantification:

    • Prepare a standard stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

    • Create a calibration curve by making serial dilutions of the stock solution.

    • Dilute the clarified supernatant from Step 4 into the mobile phase.

    • Analyze the standards and samples via a validated HPLC-UV method.

  • Calculation: Determine the concentration of the compound in the supernatant by interpolating from the calibration curve. This concentration is the thermodynamic solubility in that specific medium.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_quant Phase 4: Quantification PREP1 Add excess solid API to vials PREP2 Add aqueous media (e.g., pH 1.2, 4.5, 6.8, 7.4) PREP1->PREP2 Dispense EQUIL Seal and agitate vials at constant temperature (24-48 hours) PREP2->EQUIL SEP1 Centrifuge or filter to remove undissolved solid EQUIL->SEP1 SEP2 Collect clear supernatant SEP1->SEP2 QUANT2 Analyze supernatant via HPLC-UV SEP2->QUANT2 QUANT1 Prepare calibration curve (known concentrations) QUANT3 Calculate concentration (Solubility) QUANT1->QUANT3 QUANT2->QUANT3

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Generation of a pH-Solubility Profile

For an ionizable compound like this compound, a pH-solubility profile is arguably the most important dataset for predicting oral absorption. The profile is generated by performing the shake-flask method across a range of buffered solutions.

Theoretical Basis: The Henderson-Hasselbalch Equation

The solubility of a basic compound (S) is the sum of the intrinsic solubility of the neutral form (S₀) and the solubility of the protonated (salt) form. The relationship is governed by the pKa and the pH of the solution. As pH decreases below the pKa, the concentration of the highly soluble protonated form increases dramatically, leading to a logarithmic increase in total solubility.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of buffers covering the physiologically relevant range, from pH 1.2 to 8.0. Use buffers with appropriate capacity (e.g., HCl for pH 1.2, acetate for pH 4.5, phosphate for pH 6.8 and 7.4).

  • Solubility Measurement: Execute the shake-flask protocol (Section 3.1) in triplicate for each prepared buffer.

  • pH Verification: It is crucial to measure the final pH of the supernatant after equilibration to ensure the buffer had sufficient capacity to overcome any pH shift caused by the dissolved compound.

  • Data Plotting: Plot the measured solubility (on a logarithmic scale) against the final measured pH (on a linear scale). The resulting curve provides a clear visual representation of the compound's behavior in the GI tract.

G cluster_mol pH_Low Low pH (e.g., Stomach, pH < pKa) Mol_Protonated BH+ (Piperidinium Cation) pH_Low->Mol_Protonated Equilibrium Favors Protonation pH_High High pH (e.g., Intestine, pH > pKa) Mol_Neutral B (Neutral Base) pH_High->Mol_Neutral Equilibrium Favors Deprotonation Sol_High High Aqueous Solubility Mol_Protonated->Sol_High Charged species is highly soluble Sol_Low Low Aqueous Solubility (Intrinsic Solubility, S₀) Mol_Neutral->Sol_Low Neutral species is poorly soluble

Caption: Relationship between pH, ionization state, and solubility for a basic compound.

Data Interpretation and Strategic Implications

The data generated from these protocols are not merely academic; they are critical for guiding the drug development process.

Expected Data Summary:

MediumExpected pHPredicted SolubilityRationale
0.1 N HCl~1.2High (>1 mg/mL)Compound is fully protonated (BH⁺), behaving like a salt.
Acetate Buffer4.5HighWell below the pKa, the majority of the compound is in its soluble, protonated form.
Phosphate Buffer6.8Intermediate to LowNearing the pKa, a significant fraction of the neutral, less soluble form (B) exists.
Phosphate Buffer7.4LowAbove the pKa, the compound is predominantly in its neutral form, reflecting its low intrinsic solubility (S₀).

Strategic Implications:

  • High Solubility at Low pH: This is favorable for dissolution in the stomach. The compound will likely dissolve rapidly upon entering the gastric environment.

  • Low Solubility at Higher pH: As the dissolved compound transitions from the stomach to the higher pH of the small intestine, it will become less soluble. This creates a risk of precipitation . If the compound precipitates out of solution before it can be absorbed, bioavailability will be compromised.

  • Formulation Strategy: The pH-solubility profile strongly suggests that an enabling formulation may be required. Strategies could include:

    • Salt Formation: Developing a stable salt form of the API to improve its dissolution rate and apparent solubility.

    • Amorphous Solid Dispersions (ASDs): Formulating the compound in a high-energy amorphous state with a polymer to prevent crystallization and maintain supersaturation in the intestine.

    • Lipid-Based Formulations: Dissolving the compound in a lipid vehicle to bypass the need for aqueous dissolution in the GI tract.

Conclusion

A comprehensive understanding of the solubility of this compound is essential for its successful development. The predictive analysis and experimental protocols outlined in this guide provide a robust framework for generating the necessary data. By determining the thermodynamic solubility across a physiologically relevant pH range, researchers can accurately classify the compound's biopharmaceutical properties, anticipate potential absorption challenges such as intestinal precipitation, and proactively design effective formulation strategies to maximize its therapeutic potential. This systematic approach ensures that critical decisions are data-driven, mitigating risks and paving the way for a more efficient development pathway.

An In-depth Technical Guide to the Spectral Data of (3-Chlorophenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectral data for the compound (3-Chlorophenyl)(piperidin-4-yl)methanone. Due to the absence of publicly available experimental data, this document presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The methodologies for acquiring such data are also outlined to facilitate experimental validation.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of structurally analogous compounds and established spectroscopic principles.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts for this compound in a typical deuterated solvent like CDCl₃ are presented below. The piperidine ring protons are expected to show complex splitting patterns due to conformational flexibility and spin-spin coupling.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H (C2', C6')7.8 - 7.9m2H
Aromatic H (C4', C5')7.4 - 7.6m2H
Piperidine H (C2-ax, C6-ax)3.1 - 3.3m2H
Piperidine H (C2-eq, C6-eq)2.7 - 2.9m2H
Piperidine H (C4)2.9 - 3.1m1H
Piperidine H (C3-ax, C5-ax)1.7 - 1.9m2H
Piperidine H (C3-eq, C5-eq)1.5 - 1.7m2H
Amine H (NH)1.5 - 2.5br s1H
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are crucial for confirming the carbon framework of the molecule.

Carbon AtomPredicted Chemical Shift (δ, ppm)
Carbonyl C=O205 - 210
Aromatic C (C1')138 - 140
Aromatic C (C3')134 - 136
Aromatic C (C-Cl)130 - 132
Aromatic C (C5')129 - 131
Aromatic C (C2')127 - 129
Aromatic C (C6')126 - 128
Piperidine C445 - 50
Piperidine C2, C642 - 46
Piperidine C3, C528 - 32
Predicted IR Spectral Data

The infrared spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch (Piperidine)3300 - 3400Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 2950Medium-Strong
C=O Stretch (Ketone)1680 - 1700Strong
C=C Stretch (Aromatic)1550 - 1600Medium
C-N Stretch1180 - 1250Medium
C-Cl Stretch700 - 800Strong
Predicted Mass Spectrometry Data

The mass spectrum under electron ionization (EI) is predicted to show the molecular ion peak and several characteristic fragment ions.

m/zPredicted Fragment
237/239[M]⁺ (Molecular Ion)
139/141[Cl-C₆H₄-C=O]⁺
111/113[Cl-C₆H₄]⁺
98[C₅H₁₀N]⁺
84[C₅H₁₀]⁺

Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of a solid sample is as follows:

  • Sample Preparation :

    • Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

    • Filter the solution through a pipette with a cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard pulse program. A sufficient number of scans should be collected to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing :

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Reference the chemical shifts to the internal standard or the residual solvent peak.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample filter->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire Spectrum lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base integrate_ref Integrate and Reference phase_base->integrate_ref

NMR Experimental Workflow
Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

  • Instrument Setup :

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the empty ATR crystal.

  • Sample Analysis :

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum.

  • Data Processing :

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks.

IR_Workflow cluster_setup Instrument Setup cluster_analysis Sample Analysis cluster_processing Data Processing clean Clean ATR Crystal background Record Background clean->background place_sample Place Sample on Crystal background->place_sample apply_pressure Apply Pressure place_sample->apply_pressure acquire_spectrum Acquire Spectrum apply_pressure->acquire_spectrum process_spectrum Process and Analyze Spectrum acquire_spectrum->process_spectrum

ATR-FTIR Experimental Workflow
Mass Spectrometry (MS)

Electron Ionization (EI) is a standard method for the mass analysis of relatively small, volatile organic molecules.

  • Sample Introduction :

    • Dissolve a small amount of the sample in a volatile solvent.

    • Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization and Analysis :

    • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

    • This causes the molecule to ionize and fragment.

    • The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

  • Data Interpretation :

    • The detector records the abundance of each ion at a specific m/z value.

    • The resulting mass spectrum is a plot of relative intensity versus m/z.

    • Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the compound.

MS_Workflow cluster_intro Sample Introduction cluster_analysis Ionization and Analysis cluster_interp Data Interpretation dissolve_sample Dissolve Sample introduce_sample Introduce into MS dissolve_sample->introduce_sample vaporize Vaporize Sample introduce_sample->vaporize ionize Electron Ionization vaporize->ionize analyze Mass Analysis ionize->analyze detect Detect Ions analyze->detect interpret Interpret Spectrum detect->interpret

EI-MS Experimental Workflow

An In-depth Technical Guide to (3-Chlorophenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

(3-Chlorophenyl)(piperidin-4-yl)methanone is a chemical compound featuring a piperidine ring acylated at the 4-position with a 3-chlorobenzoyl group. While specific, in-depth research on the discovery, history, and unique biological activities of this exact molecule is limited in publicly available scientific literature, its structural motifs are prevalent in a wide range of pharmacologically active agents. This technical guide provides a comprehensive overview of the compound, detailing its physicochemical properties, plausible synthetic routes based on established chemical principles, and a discussion of its potential biological significance in the context of related 4-aroylpiperidine derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and potential applications of this and structurally similar compounds.

Introduction

The 4-aroylpiperidine scaffold is a key pharmacophore found in numerous centrally active compounds. The piperidine ring, a saturated heterocycle, is a common feature in many natural alkaloids and synthetic drugs, valued for its ability to interact with various biological targets. The attachment of an aryl ketone (aroyl group) at the 4-position of the piperidine ring creates a class of compounds with diverse pharmacological profiles, including but not limited to, antipsychotic, analgesic, and sigma-1 receptor modulating activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.

PropertyValueSource
Molecular Formula C₁₂H₁₄ClNOPubChem
Molecular Weight 223.70 g/mol PubChem
CAS Number (HCl salt) 1391052-66-6ChemicalBook[1]
Appearance Solid (predicted)---
Solubility Predicted to be sparingly soluble in water---
LogP (predicted) 2.5 - 3.0---

Synthetic Methodologies

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented, its structure lends itself to several well-established synthetic strategies for 4-aroylpiperidines. The following sections detail plausible and commonly employed experimental protocols for its preparation.

Friedel-Crafts Acylation Approach

One of the most direct methods for the synthesis of aryl ketones is the Friedel-Crafts acylation. In the context of this compound, this would involve the acylation of a suitably protected piperidine derivative with 3-chlorobenzoyl chloride. A common protecting group for the piperidine nitrogen is the benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) group, which can be removed under specific conditions post-acylation.

3.1.1. Experimental Protocol: Friedel-Crafts Acylation

  • Protection of Piperidine-4-carboxylic acid: To a solution of piperidine-4-carboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide. Cool the mixture in an ice bath and add benzyl chloroformate (for Cbz protection) or di-tert-butyl dicarbonate (for Boc protection) dropwise. Allow the reaction to warm to room temperature and stir overnight. Acidify the mixture and extract the N-protected piperidine-4-carboxylic acid.

  • Formation of the Acyl Chloride: Convert the N-protected piperidine-4-carboxylic acid to its corresponding acyl chloride by reacting it with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM).

  • Friedel-Crafts Acylation: In a separate flask, dissolve chlorobenzene in a suitable solvent (e.g., DCM or carbon disulfide) and cool it in an ice bath. Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise. To this mixture, add the N-protected piperidine-4-acyl chloride solution dropwise. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Deprotection: Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting N-protected this compound can be deprotected by catalytic hydrogenation (for Cbz group) or by treatment with a strong acid like trifluoroacetic acid (for Boc group).

  • Purification: The final product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.

Friedel_Crafts_Acylation cluster_0 Step 1: Protection cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Friedel-Crafts Reaction cluster_3 Step 4: Deprotection Piperidine-4-carboxylic acid Piperidine-4-carboxylic acid N-Protected Piperidine-4-carboxylic acid N-Protected Piperidine-4-carboxylic acid Piperidine-4-carboxylic acid->N-Protected Piperidine-4-carboxylic acid Boc₂O or CbzCl N-Protected Piperidine-4-acyl chloride N-Protected Piperidine-4-acyl chloride N-Protected Piperidine-4-carboxylic acid->N-Protected Piperidine-4-acyl chloride SOCl₂ or (COCl)₂ N-Protected Product N-Protected Product N-Protected Piperidine-4-acyl chloride->N-Protected Product Chlorobenzene, AlCl₃ Chlorobenzene Chlorobenzene Final Product This compound N-Protected Product->Final Product H₂/Pd or TFA

Proposed workflow for the Friedel-Crafts acylation synthesis.
Grignard Reaction Approach

An alternative and widely used method involves the use of an organometallic reagent, such as a Grignard reagent. This approach would entail the reaction of a 3-chlorophenylmagnesium halide with a piperidine-4-carboxaldehyde or a related derivative, followed by oxidation.

3.2.1. Experimental Protocol: Grignard Reaction

  • Preparation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. Prepare a solution of 1-bromo-3-chlorobenzene in anhydrous diethyl ether or tetrahydrofuran (THF). Add a small portion of this solution to the magnesium turnings. The reaction may need to be initiated with a small crystal of iodine or gentle heating. Once the reaction starts, add the remaining 1-bromo-3-chlorobenzene solution dropwise to maintain a gentle reflux.

  • Grignard Addition: To a solution of N-protected piperidine-4-carboxaldehyde in anhydrous THF, add the freshly prepared 3-chlorophenylmagnesium bromide solution dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. This will yield the corresponding secondary alcohol.

  • Oxidation: Dissolve the alcohol in a suitable solvent such as DCM. Add an oxidizing agent, for example, pyridinium chlorochromate (PCC) or use a Swern oxidation protocol. Stir the reaction at room temperature until the alcohol is fully converted to the ketone.

  • Deprotection and Purification: Deprotect the piperidine nitrogen as described in the Friedel-Crafts section. Purify the final compound using column chromatography or recrystallization.

Grignard_Reaction cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Addition cluster_2 Step 3: Oxidation cluster_3 Step 4: Deprotection 1-Bromo-3-chlorobenzene 1-Bromo-3-chlorobenzene 3-Chlorophenylmagnesium bromide 3-Chlorophenylmagnesium bromide 1-Bromo-3-chlorobenzene->3-Chlorophenylmagnesium bromide Mg, THF Intermediate Alcohol Intermediate Alcohol 3-Chlorophenylmagnesium bromide->Intermediate Alcohol N-Protected Piperidine-4-carboxaldehyde N-Protected Piperidine-4-carboxaldehyde N-Protected Piperidine-4-carboxaldehyde N-Protected Product N-Protected Product Intermediate Alcohol->N-Protected Product PCC or Swern Oxidation Final Product This compound N-Protected Product->Final Product H₂/Pd or TFA

Proposed workflow for the Grignard reaction synthesis.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is scarce, the broader class of 4-aroylpiperidines has been extensively studied, revealing a range of biological activities. These activities are often attributed to their interactions with various receptors and enzymes in the central nervous system (CNS).

4.1. Sigma Receptor Modulation

Many 4-aroylpiperidine derivatives are known to be potent ligands for sigma (σ) receptors, particularly the σ₁ subtype. The σ₁ receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions, including the modulation of ion channels, G-protein coupled receptors, and intracellular calcium signaling. Ligands of the σ₁ receptor are being investigated for their potential therapeutic applications in neurological and psychiatric disorders, as well as in cancer. The binding of a ligand to the σ₁ receptor can modulate downstream signaling pathways, including those involving dopamine and serotonin.

Sigma_Receptor_Pathway cluster_ligand Ligand Binding cluster_receptor Receptor Interaction cluster_downstream Downstream Effects cluster_cellular Cellular Outcomes Ligand This compound (Potential Ligand) Sigma1R Sigma-1 Receptor Ligand->Sigma1R IonChannels Ion Channel Modulation (e.g., K⁺, Ca²⁺) Sigma1R->IonChannels GPCRs GPCR Modulation (e.g., Dopamine, Serotonin) Sigma1R->GPCRs CaSignaling Intracellular Ca²⁺ Signaling Sigma1R->CaSignaling Neurotransmission Modulation of Neurotransmission IonChannels->Neurotransmission GPCRs->Neurotransmission CellSurvival Cell Survival / Apoptosis CaSignaling->CellSurvival

Potential signaling pathway involving the Sigma-1 receptor.

4.2. Dopamine and Serotonin Receptor Interactions

The piperidine moiety is a common feature in ligands for dopamine and serotonin receptors. For example, the antipsychotic drug haloperidol contains a 4-substituted piperidine ring. It is plausible that this compound could exhibit some affinity for these receptors, potentially acting as an antagonist or a modulator. Such interactions could be relevant for its potential use in treating psychiatric disorders.

Conclusion

This compound is a compound of interest due to its core 4-aroylpiperidine structure, a scaffold associated with a wide range of biological activities. While the specific discovery and history of this molecule are not well-documented in the public domain, this technical guide has outlined plausible and robust synthetic methodologies based on fundamental principles of organic chemistry, including Friedel-Crafts acylation and Grignard reactions. Furthermore, by examining the pharmacology of structurally related compounds, we can hypothesize that this compound may interact with key CNS targets such as sigma, dopamine, and serotonin receptors. This guide provides a foundational resource for researchers interested in synthesizing this compound and exploring its potential as a chemical intermediate or as a lead compound in drug discovery programs. Further experimental investigation is warranted to fully elucidate its synthetic nuances and pharmacological profile.

References

(3-Chlorophenyl)(piperidin-4-yl)methanone: A Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chlorophenyl)(piperidin-4-yl)methanone, also known as 4-(3-chlorobenzoyl)piperidine, is a synthetic compound featuring a core piperidine scaffold. This structural motif is prevalent in a wide array of pharmacologically active molecules, suggesting the potential for this compound to interact with various biological targets. While direct research on this compound is limited, analysis of structurally related compounds, particularly its 4-chloro isomer, indicates promising avenues for investigation in drug discovery. Notably, derivatives of 4-chlorobenzoylpiperidine have been identified as reversible inhibitors of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system. Furthermore, the 4-(3-chlorobenzoyl)piperidine moiety serves as an intermediate in the synthesis of P2Y12 receptor antagonists, which are critical antiplatelet agents. This technical guide provides a comprehensive review of the available literature on the synthesis, potential biological activities, and relevant experimental protocols for this compound and its close analogs, offering a foundation for future research and development.

Chemical Properties and Synthesis

This compound hydrochloride possesses the CAS number 1391052-66-6.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueReference
CAS Number 1391052-66-6
Molecular Formula C₁₂H₁₅Cl₂NO
Molecular Weight 260.16 g/mol
Synthetic Routes

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be inferred from established methodologies for analogous compounds. A common and effective approach involves a Grignard reaction.

A plausible synthetic workflow would involve the preparation of a Grignard reagent from 3-chlorobromobenzene, which is then reacted with a suitably protected piperidine-4-carboxaldehyde or a related derivative. Subsequent deprotection would yield the final product.

A patent for the synthesis of a related piperazine intermediate outlines a multi-step process involving the reaction of 3-chloroaniline with bis(2-chloroethyl)methylamine hydrochloride in xylene, followed by further modifications.[1] This suggests that the synthesis of the core piperidine structure can be achieved through various cyclization and coupling strategies.

Potential Biological Activities and Mechanism of Action

Direct biological data for this compound is scarce. However, the pharmacological activities of structurally similar compounds provide strong indications of its potential therapeutic applications.

Monoacylglycerol Lipase (MAGL) Inhibition

Research into 4-chlorobenzoylpiperidine derivatives has identified them as a promising class of reversible inhibitors of monoacylglycerol lipase (MAGL).[2][3][4] MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[2] Inhibition of MAGL leads to elevated levels of 2-AG, which can modulate various physiological processes, including pain, inflammation, and neuroprotection.

A study on (4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone, a close analog of the target compound, demonstrated reversible MAGL inhibition with a Kᵢ of 8.6 μM.[3][4] Structural optimization of this lead compound yielded a more potent inhibitor with a Kᵢ of 0.65 μM.[3][4] This suggests that this compound may also exhibit inhibitory activity against MAGL and warrants investigation as a potential therapeutic agent for conditions where modulation of the endocannabinoid system is beneficial.

P2Y12 Receptor Antagonism

The 4-(3-chlorobenzoyl)piperidine scaffold is a known intermediate in the synthesis of pyrazole-carboxamide derivatives that act as P2Y12 receptor antagonists. The P2Y12 receptor is a crucial component in platelet activation and aggregation, and its antagonists are widely used as antiplatelet drugs to prevent thrombotic events.[5][6][7] The involvement of this structural motif in P2Y12 antagonists suggests that this compound itself, or its derivatives, could possess activity at this receptor.

Other Potential Activities

The piperidine nucleus is a common feature in compounds with a wide range of biological activities, including anticancer and free-radical scavenging properties.[8][9] Therefore, it is plausible that this compound could exhibit a broader pharmacological profile beyond MAGL and P2Y12 receptor modulation.

Experimental Protocols

Synthesis of (1-methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone hydrochloride (Analogous Grignard Reaction)

This protocol for a structurally related compound provides a template for a potential synthetic route.[10]

  • To a solution of the precursor pyridinyl compound (0.487 mole) in 1.2 L of dry tetrahydrofuran, add 395 mL (0.585 mole) of N-methyl-piperidyl magnesium chloride over approximately 15 minutes, maintaining the temperature at 45-50°C.

  • Maintain the reaction at 40-50°C for an additional 30 minutes. Monitor reaction completion by thin-layer chromatography.

  • Quench the reaction by adjusting the pH to below 2 with 2N hydrochloric acid and stir the solution at approximately 25°C for 1 hour.

  • Remove the bulk of the tetrahydrofuran by distillation.

  • Adjust the pH of the resulting solution to 3.5 with aqueous sodium hydroxide.

  • Cool the solution to 0-5°C to induce crystallization of the hydrochloride salt.

  • Filter the crystalline product, wash with ice-cold water, and dry at 60°C.

Monoacylglycerol Lipase (MAGL) Inhibition Assay (Colorimetric)

This assay measures the inhibition of MAGL by monitoring the hydrolysis of a chromogenic substrate.[11][12]

  • Reagent Preparation:

    • Assay Buffer (1X): 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA.

    • Enzyme Solution: Dilute human recombinant MAGL in 1X Assay Buffer.

    • Substrate Solution: Prepare a stock solution of 4-nitrophenylacetate (4-NPA) in a suitable solvent (e.g., ethanol) and dilute in 1X Assay Buffer.

    • Inhibitor Stock Solution: Dissolve this compound in DMSO. Prepare serial dilutions.

  • Assay Procedure (96-well plate format):

    • 100% Initial Activity Wells: Add 150 µL of 1X Assay Buffer, 10 µL of MAGL enzyme solution, and 10 µL of DMSO.

    • Background Wells: Add 160 µL of 1X Assay Buffer and 10 µL of DMSO.

    • Inhibitor Wells: Add 150 µL of 1X Assay Buffer, 10 µL of the diluted inhibitor solution, and 10 µL of MAGL enzyme solution.

    • Pre-incubate the plate.

    • Initiate the reaction by adding 10 µL of the MAGL substrate solution to all wells.

    • Incubate for 10 minutes at room temperature.

    • Read the absorbance at 405-415 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the background wells from all other wells.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

P2Y12 Receptor Binding Assay (Radioligand Competition)

This assay determines the binding affinity of the compound to the P2Y12 receptor.[13][14]

  • Reagent Preparation:

    • Receptor Source: Membranes from cells expressing the human P2Y12 receptor or washed human platelets.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Radioligand: A suitable radiolabeled P2Y12 antagonist (e.g., [³H]PSB-0413).

    • Test Compound: Prepare serial dilutions of this compound.

  • Assay Procedure:

    • In a 96-well plate, combine the receptor source, a constant concentration of the radioligand, and varying concentrations of the test compound.

    • Incubate at room temperature for 60 minutes to reach equilibrium.

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters.

    • Wash the filters with ice-cold Wash Buffer.

    • Quantify the radioactivity bound to the filters using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.

Visualizations

Potential Signaling Pathways

MAGL_Inhibition_Pathway cluster_membrane Cell Membrane 2_AG 2-Arachidonoylglycerol (2-AG) MAGL Monoacylglycerol Lipase (MAGL) 2_AG->MAGL Hydrolyzes CB1_R Cannabinoid Receptor 1 (CB1) 2_AG->CB1_R Activates AA_Glycerol Arachidonic Acid + Glycerol MAGL->AA_Glycerol Signaling Downstream Signaling (e.g., Pain Modulation, Anti-inflammation) CB1_R->Signaling Compound This compound Compound->MAGL Inhibits

P2Y12_Antagonism_Pathway cluster_platelet Platelet P2Y12 P2Y12 Receptor AC Adenylyl Cyclase P2Y12->AC Inhibits cAMP cAMP AC->cAMP Platelet_Activation Platelet Activation & Aggregation cAMP->Platelet_Activation Inhibits ADP ADP ADP->P2Y12 Activates Compound This compound Compound->P2Y12 Antagonizes ATP ATP

Experimental Workflows

Synthesis_Workflow Start 3-Chlorobromobenzene + Protected Piperidine Derivative Grignard Grignard Reaction Start->Grignard Deprotection Deprotection Grignard->Deprotection Purification Purification Deprotection->Purification End This compound Purification->End

Biological_Assay_Workflow Start Synthesized Compound MAGL_Assay MAGL Inhibition Assay Start->MAGL_Assay P2Y12_Assay P2Y12 Binding Assay Start->P2Y12_Assay Data_Analysis Data Analysis (IC50, Ki) MAGL_Assay->Data_Analysis P2Y12_Assay->Data_Analysis Results Biological Activity Profile Data_Analysis->Results

Conclusion

This compound represents an intriguing starting point for medicinal chemistry campaigns. While direct biological data is limited, the activities of its close structural analogs strongly suggest its potential as a modulator of the endocannabinoid system through MAGL inhibition and as a scaffold for the development of P2Y12 receptor antagonists. The synthetic accessibility of this compound, coupled with the availability of robust in vitro assays, provides a clear path for its evaluation. Further investigation into the synthesis, biological activity, and structure-activity relationships of this compound and its derivatives is warranted to fully elucidate its therapeutic potential. This technical guide serves as a foundational resource for researchers embarking on the exploration of this promising chemical entity.

References

Unlocking the Therapeutic Potential of (3-Chlorophenyl)(piperidin-4-yl)methanone: A Guide to Future Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The (3-Chlorophenyl)(piperidin-4-yl)methanone scaffold represents a compelling, yet underexplored, chemical entity with significant potential for therapeutic innovation. While direct research on this specific molecule is limited, a comprehensive analysis of its structural analogs reveals a rich pharmacological landscape. This guide synthesizes existing knowledge on related compounds to propose a strategic framework for investigating this compound. We will delineate promising research avenues, focusing on its potential as a neuroleptic agent, a modulator of sigma receptors, and an inhibitor of monoacylglycerol lipase (MAGL). This document provides detailed synthetic protocols, experimental designs for biological evaluation, and a forward-looking perspective on the translational opportunities for this promising molecule.

Introduction: The Phenyl-Piperidinyl-Methanone Scaffold – A Privileged Structure in Drug Discovery

The phenyl-piperidinyl-methanone core is a well-established pharmacophore found in numerous clinically significant drugs. The piperidine ring, a ubiquitous motif in medicinal chemistry, imparts favorable pharmacokinetic properties and serves as a versatile scaffold for interacting with a diverse range of biological targets. The strategic placement of a chlorophenyl group introduces a critical element for modulating receptor affinity and selectivity. A notable example is Haloperidol, a butyrophenone antipsychotic containing a 4-chlorophenyl moiety, which demonstrates potent dopamine D2 receptor antagonism and has been a cornerstone in the treatment of schizophrenia for decades.[1] The versatility of this scaffold is further highlighted by the discovery of compounds with divergent pharmacological profiles, such as those targeting serotonin transporters and sigma receptors.[2][3][4][5]

This guide focuses on the 3-chloro isomer, this compound, a compound for which the scientific literature is sparse. By leveraging structure-activity relationships (SAR) from its better-understood analogs, we can logically infer and systematically investigate its therapeutic potential. This document will serve as a comprehensive roadmap for researchers venturing into the exploration of this promising molecule.

Synthetic Strategy: A Reliable and Scalable Route to this compound

A robust and reproducible synthetic pathway is paramount for any drug discovery program. Based on established methodologies for analogous compounds, we propose a straightforward two-step synthesis of this compound hydrochloride.

Proposed Synthetic Scheme

Synthesis_of_3-Chlorophenyl_piperidin-4-yl_methanone cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Final Product Piperidine Piperidine AcylatedPiperidine (3-Chlorophenyl)(piperidin-1-yl)methanone Piperidine->AcylatedPiperidine Acylation (DCM, Et3N, 0°C to RT) ChlorobenzoylChloride 3-Chlorobenzoyl chloride ChlorobenzoylChloride->AcylatedPiperidine FinalProduct This compound HCl AcylatedPiperidine->FinalProduct Rearrangement & HCl salt formation (AlCl3, then HCl)

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of (3-Chlorophenyl)(piperidin-1-yl)methanone

  • To a solution of piperidine (1.0 equivalent) in anhydrous dichloromethane (DCM), add triethylamine (1.5 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of 3-chlorobenzoyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Fries Rearrangement and Salt Formation to Yield this compound hydrochloride

  • To a cooled solution of (3-Chlorophenyl)(piperidin-1-yl)methanone (1.0 equivalent) in a suitable solvent, add aluminum chloride (AlCl3) portion-wise.

  • Heat the reaction mixture and monitor for the rearrangement to the 4-substituted product.

  • Upon completion, quench the reaction with ice-water and extract the product with a suitable organic solvent.

  • Wash the organic layer, dry it, and concentrate it.

  • Dissolve the purified product in a suitable solvent and bubble hydrogen chloride gas through the solution to precipitate the hydrochloride salt.

  • Filter and dry the resulting solid to obtain this compound hydrochloride.

Potential Research Areas and Experimental Designs

The structural similarity of this compound to known psychoactive compounds suggests several promising avenues for investigation.

Neuroleptic Potential: Targeting Dopamine and Serotonin Receptors

The chlorophenyl-piperidine scaffold is a hallmark of many antipsychotic drugs that primarily target dopamine D2 receptors.[1] Furthermore, newer "atypical" antipsychotics often exhibit a broader receptor profile, including significant affinity for serotonin receptors, which is thought to contribute to a more favorable side-effect profile.

Scientific Rationale: The 3-chloro substitution on the phenyl ring may modulate the affinity and selectivity for dopamine and serotonin receptor subtypes compared to the 4-chloro substitution found in haloperidol. This could potentially lead to a novel antipsychotic agent with an improved therapeutic window.

Experimental Workflow:

Neuroleptic_Activity_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Behavioral Models Start Synthesized Compound ReceptorBinding Receptor Binding Assays (Dopamine & Serotonin Subtypes) Start->ReceptorBinding FunctionalAssays Functional Assays (e.g., cAMP, Calcium Flux) ReceptorBinding->FunctionalAssays AmphetamineLocomotion Amphetamine-Induced Hyperlocomotion FunctionalAssays->AmphetamineLocomotion ConditionedAvoidance Conditioned Avoidance Response AmphetamineLocomotion->ConditionedAvoidance DataAnalysis Data Analysis & SAR ConditionedAvoidance->DataAnalysis

Caption: Experimental workflow for assessing neuroleptic potential.

Key Experimental Protocols:

  • Receptor Binding Assays:

    • Objective: To determine the binding affinity (Ki) of the compound for a panel of dopamine (D1, D2, D3, D4) and serotonin (5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7, SERT) receptors.

    • Methodology: Competitive radioligand binding assays using cell membranes expressing the receptor of interest and a specific radioligand.

  • Functional Assays:

    • Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) at the receptors for which significant binding is observed.

    • Methodology: For G-protein coupled receptors, assays such as cAMP measurement (for Gs or Gi coupled receptors) or calcium flux assays (for Gq coupled receptors) can be employed.

Data Presentation:

Receptor SubtypeKi (nM) of this compoundKi (nM) of Reference Compound (e.g., Haloperidol, Risperidone)
Dopamine D2
Serotonin 5-HT2A
...
Sigma Receptor Modulation: A Target for Neurological and Psychiatric Disorders

Sigma receptors, once misclassified as opioid receptors, are now recognized as unique targets involved in a variety of cellular functions and are implicated in conditions such as addiction, pain, and psychosis.[3][4][5] Several piperidine-containing compounds have demonstrated high affinity for sigma receptors.[6][7]

Scientific Rationale: The lipophilic nature of the chlorophenyl group and the basic nitrogen of the piperidine ring are features consistent with known sigma receptor ligands. Investigating the interaction of this compound with sigma-1 and sigma-2 receptors could uncover novel therapeutic applications.

Experimental Workflow:

Sigma_Receptor_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Models Start Synthesized Compound SigmaBinding Sigma-1 & Sigma-2 Receptor Binding Assays Start->SigmaBinding FunctionalSigma Functional Assays (e.g., Neurite Outgrowth) SigmaBinding->FunctionalSigma PainModel Neuropathic Pain Models (e.g., CCI) FunctionalSigma->PainModel CognitionModel Cognitive Enhancement Models (e.g., Novel Object Recognition) PainModel->CognitionModel LeadOpt Lead Optimization CognitionModel->LeadOpt

Caption: Workflow for investigating sigma receptor activity.

Key Experimental Protocols:

  • Sigma Receptor Binding Assays:

    • Objective: To determine the binding affinity (Ki) for sigma-1 and sigma-2 receptors.

    • Methodology: Radioligand binding assays using brain tissue homogenates or cell lines expressing sigma receptors with specific radioligands like --INVALID-LINK---pentazocine (for sigma-1) and [3H]DTG (for sigma-1 and sigma-2).

  • Cell-Based Functional Assays:

    • Objective: To assess the functional consequences of sigma receptor binding.

    • Methodology: Neurite outgrowth assays in PC12 cells or assessment of modulation of ion channel activity in neuronal cells.

Monoacylglycerol Lipase (MAGL) Inhibition: A Novel Approach for Neuroinflammation and Cancer

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL has emerged as a promising therapeutic strategy for treating neuroinflammatory disorders and certain types of cancer.[8][9] Notably, a (4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone derivative has been identified as a reversible MAGL inhibitor.[8]

Scientific Rationale: The presence of the chlorobenzoylpiperidine moiety in our target compound suggests that it may also interact with the active site of MAGL. The 3-chloro substitution could offer a different binding mode and selectivity profile compared to the known 4-chloro analog.

Experimental Workflow:

MAGL_Inhibition_Workflow cluster_invitro In Vitro Evaluation cluster_cellbased Cell-Based Assays Start Synthesized Compound EnzymeAssay MAGL Enzyme Inhibition Assay (IC50) Start->EnzymeAssay Reversibility Mechanism of Inhibition Studies (Reversibility) EnzymeAssay->Reversibility Endocannabinoid Measurement of 2-AG Levels in Cells Reversibility->Endocannabinoid Antiinflammatory Anti-inflammatory Assays (e.g., LPS-stimulated macrophages) Endocannabinoid->Antiinflammatory Antiproliferative Cancer Cell Proliferation Assays Antiinflammatory->Antiproliferative LeadDev Lead Development Antiproliferative->LeadDev

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (3-Chlorophenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of (3-Chlorophenyl)(piperidin-4-yl)methanone, a key intermediate in the development of various pharmaceutical compounds. The following sections describe the necessary precursors, a step-by-step synthesis protocol, and methods for purification and characterization.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a multi-step process. A common and effective method involves the Friedel-Crafts acylation of chlorobenzene with a suitable piperidine-based acylating agent. To prevent side reactions on the piperidine nitrogen, it is first protected with a group such as Boc (tert-butyloxycarbonyl). The synthesis can be summarized in three main stages:

  • Protection of Piperidine-4-carboxylic Acid: The secondary amine of piperidine-4-carboxylic acid is protected to prevent its reaction in subsequent steps.

  • Friedel-Crafts Acylation: The protected piperidine derivative is converted into an acyl chloride and then reacted with chlorobenzene in the presence of a Lewis acid catalyst to form the ketone.

  • Deprotection: The protecting group is removed from the piperidine nitrogen to yield the final product, this compound.

Below is a diagram illustrating the overall workflow of the synthesis.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Acylation cluster_2 Stage 3: Deprotection A Piperidine-4-carboxylic Acid B N-Boc-Piperidine-4-carboxylic Acid A->B Boc Anhydride, Base C N-Boc-Piperidine-4-carbonyl Chloride B->C Oxalyl Chloride D N-Boc-(3-Chlorophenyl)(piperidin-4-yl)methanone C->D Chlorobenzene, AlCl3 E This compound D->E Trifluoroacetic Acid

Diagram of the synthetic workflow.

Experimental Protocols

The following are detailed protocols for each stage of the synthesis.

Stage 1: Synthesis of 1-Boc-piperidine-4-carboxylic acid

This step involves the protection of the piperidine nitrogen with a Boc group.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)
Piperidine-4-carboxylic acid129.1610.077.4
Di-tert-butyl dicarbonate (Boc)₂O218.2518.685.1
Sodium hydroxide (NaOH)40.003.177.5
Dioxane-100 mL-
Water-100 mL-

Procedure:

  • Dissolve piperidine-4-carboxylic acid and sodium hydroxide in 100 mL of water in a 500 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve di-tert-butyl dicarbonate in 100 mL of dioxane.

  • Add the dioxane solution dropwise to the aqueous solution of piperidine-4-carboxylic acid over 1 hour with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure using a rotary evaporator.

  • Wash the remaining aqueous solution with ethyl acetate (2 x 50 mL) to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-piperidine-4-carboxylic acid as a white solid.

Stage 2: Synthesis of tert-butyl 4-(3-chlorobenzoyl)piperidine-1-carboxylate

This stage involves the Friedel-Crafts acylation of chlorobenzene.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)
1-Boc-piperidine-4-carboxylic acid229.2815.065.4
Oxalyl chloride126.939.978.5
Chlorobenzene112.56100 mL-
Aluminum chloride (AlCl₃)133.3410.578.5
Dichloromethane (DCM)-150 mL-
N,N-Dimethylformamide (DMF)-2 drops-

Procedure:

  • Suspend 1-Boc-piperidine-4-carboxylic acid in 100 mL of dry dichloromethane in a 250 mL round-bottom flask under a nitrogen atmosphere.

  • Add 2 drops of DMF, followed by the dropwise addition of oxalyl chloride at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 2 hours until the solution becomes clear.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.

  • In a separate 500 mL flask, add chlorobenzene (100 mL) and cool to 0 °C.

  • Carefully add aluminum chloride in portions, keeping the temperature below 5 °C.

  • Dissolve the crude acyl chloride in 50 mL of dry dichloromethane and add it dropwise to the chlorobenzene/AlCl₃ mixture over 1 hour.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield tert-butyl 4-(3-chlorobenzoyl)piperidine-1-carboxylate.

Below is a diagram illustrating the mechanism of the Friedel-Crafts acylation.

G cluster_0 Mechanism of Friedel-Crafts Acylation Acyl_Chloride R-CO-Cl Acylium_Ion [R-C≡O]+ + AlCl4- Acyl_Chloride->Acylium_Ion + AlCl3 Lewis_Acid AlCl3 Sigma_Complex Sigma Complex Acylium_Ion->Sigma_Complex + Chlorobenzene Chlorobenzene Chlorobenzene Product Aryl Ketone Sigma_Complex->Product - H+

Mechanism of Friedel-Crafts acylation.
Stage 3: Synthesis of this compound

This final step involves the deprotection of the Boc group.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)
tert-butyl 4-(3-chlorobenzoyl)piperidine-1-carboxylate339.8410.029.4
Trifluoroacetic acid (TFA)114.0220 mL-
Dichloromethane (DCM)-50 mL-

Procedure:

  • Dissolve tert-butyl 4-(3-chlorobenzoyl)piperidine-1-carboxylate in 50 mL of dichloromethane.

  • Add 20 mL of trifluoroacetic acid and stir the mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate until pH 8-9.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

  • The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

AnalysisExpected Result
Appearance Off-white to pale yellow solid
¹H NMR Peaks corresponding to the aromatic protons of the chlorophenyl group and the aliphatic protons of the piperidine ring.
¹³C NMR Peaks corresponding to the carbonyl carbon, aromatic carbons, and aliphatic carbons.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of the product.
Purity (HPLC) >98%

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Aluminum chloride is highly reactive with water and should be handled with care.

  • Oxalyl chloride and trifluoroacetic acid are corrosive and toxic; handle with extreme caution.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.

Application Notes and Protocols for the Synthesis of (3-Chlorophenyl)(piperidin-4-yl)methanone via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (3-Chlorophenyl)(piperidin-4-yl)methanone, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a two-step process involving an initial Grignard reaction between 3-chlorophenylmagnesium bromide and N-Boc-piperidine-4-carbonitrile, followed by the deprotection of the N-Boc group. This application note includes a comprehensive experimental protocol, tabulated reaction parameters, and visual diagrams to illustrate the workflow and chemical transformation.

Introduction

Aryl-piperidyl methanones are a class of chemical compounds that are of significant interest in the pharmaceutical industry due to their presence in a variety of biologically active molecules. The title compound, this compound, serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The Grignard reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. The addition of a Grignard reagent to a nitrile provides a straightforward route to ketones after acidic workup of the intermediate imine. To ensure the success of this reaction with a piperidine-containing substrate, protection of the piperidine nitrogen is crucial to prevent its reaction as a base with the Grignard reagent. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for this purpose due to its stability under the Grignard reaction conditions and its facile removal under acidic conditions.

Overall Synthesis Scheme

The synthesis of this compound is accomplished in two main steps:

  • Grignard Reaction: Reaction of 3-chlorophenylmagnesium bromide with N-Boc-piperidine-4-carbonitrile to form the N-Boc protected intermediate, tert-butyl 4-(3-chlorobenzoyl)piperidine-1-carboxylate.

  • Deprotection: Removal of the N-Boc protecting group under acidic conditions to yield the final product, this compound.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents are critical for the success of the Grignard reaction. Glassware should be flame-dried or oven-dried before use and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • 3-Chlorophenylmagnesium bromide (solution in THF or diethyl ether)

  • N-Boc-piperidine-4-carbonitrile

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Dichloromethane (DCM)

Step 1: Grignard Reaction - Synthesis of tert-butyl 4-(3-chlorobenzoyl)piperidine-1-carboxylate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-Boc-piperidine-4-carbonitrile (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the solution of 3-chlorophenylmagnesium bromide (1.2 - 1.5 eq) dropwise from the dropping funnel to the stirred solution of the nitrile. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude tert-butyl 4-(3-chlorobenzoyl)piperidine-1-carboxylate can be purified by flash column chromatography on silica gel.

Step 2: Deprotection - Synthesis of this compound

Procedure:

  • Dissolve the purified tert-butyl 4-(3-chlorobenzoyl)piperidine-1-carboxylate (1.0 eq) from Step 1 in dichloromethane (DCM).

  • To this solution, add trifluoroacetic acid (TFA) (5-10 eq) or an excess of 4M HCl in dioxane.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC until the starting material is consumed.

  • Remove the solvent and excess acid under reduced pressure.

  • To the residue, carefully add a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH of the solution is basic (pH 8-9).

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.

Data Presentation

The following table summarizes the typical reaction parameters for the synthesis of this compound. Please note that yields are estimates based on similar reactions and should be optimized for specific laboratory conditions.

StepReactionReactantsSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
1Grignard ReactionN-Boc-piperidine-4-carbonitrile, 3-Chlorophenylmagnesium bromideAnhydrous THF0 to RT12 - 1670 - 85
2Deprotectiontert-butyl 4-(3-chlorobenzoyl)piperidine-1-carboxylate, TFA or HClDichloromethaneRoom Temperature1 - 490 - 98

Visualizations

Reaction Pathway

Grignard Synthesis of this compound cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Deprotection N-Boc-piperidine-4-carbonitrile N-Boc-piperidine-4-carbonitrile Imine Intermediate Imine Intermediate N-Boc-piperidine-4-carbonitrile->Imine Intermediate + 3-Chlorophenylmagnesium bromide (Anhydrous THF) 3-Chlorophenylmagnesium bromide 3-Chlorophenylmagnesium bromide N-Boc Protected Ketone tert-butyl 4-(3-chlorobenzoyl)piperidine-1-carboxylate Imine Intermediate->N-Boc Protected Ketone Aqueous Workup (H3O+) Final Product This compound N-Boc Protected Ketone->Final Product TFA or HCl (DCM)

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Experimental Workflow cluster_grignard Grignard Reaction cluster_deprotection Deprotection A Dissolve N-Boc-piperidine-4-carbonitrile in Anhydrous THF B Cool to 0 C A->B C Add 3-Chlorophenylmagnesium bromide B->C D React at RT for 12-16h C->D E Quench with aq. NH4Cl D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Purify by Chromatography G->H I Dissolve Protected Ketone in DCM H->I Proceed to Deprotection J Add TFA or HCl/dioxane I->J K React at RT for 1-4h J->K L Remove Solvent and Acid K->L M Neutralize with NaHCO3 L->M N Extract with DCM/EtOAc M->N O Dry and Concentrate N->O P Obtain Final Product O->P

Caption: Step-by-step workflow for the synthesis.

Safety Precautions

  • Grignard reagents are highly reactive, flammable, and moisture-sensitive. All manipulations should be carried out under an inert atmosphere in anhydrous conditions.

  • Trifluoroacetic acid and hydrochloric acid are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All reactions should be performed in a well-ventilated fume hood.

Conclusion

The described protocol offers a reliable and efficient method for the synthesis of this compound. The use of an N-Boc protecting group allows for a clean Grignard reaction, and the subsequent deprotection is straightforward. This application note provides a solid foundation for researchers to produce this valuable intermediate for further applications in drug discovery and development. Optimization of reaction conditions may be necessary to achieve the desired yield and purity in a specific laboratory setting.

Application Notes: Purifying (3-Chlorophenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(3-Chlorophenyl)(piperidin-4-yl)methanone and its derivatives are important intermediates in the synthesis of various pharmaceutical compounds, including P2Y12 antagonists for treating cardiovascular disorders.[1] The purity of this intermediate is crucial for the successful synthesis of the final active pharmaceutical ingredient (API) and for ensuring its safety and efficacy. This document outlines a general protocol for the purification of this compound from a crude reaction mixture. The described methodology is based on common laboratory practices for the purification of similar piperidine derivatives.

General Purification Strategy

The purification of this compound typically involves a multi-step process that begins with an initial aqueous workup to remove inorganic salts and water-soluble impurities. This is often followed by a more rigorous purification technique such as column chromatography or recrystallization to achieve high purity. The choice of the final purification method depends on the nature of the impurities and the desired final purity level.

Experimental Protocols

This section provides a detailed, generalized methodology for the purification of this compound.

Materials and Equipment

  • Crude this compound

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel (for column chromatography, 100-200 mesh)

  • Hexane

  • Ethyl acetate

  • Ethanol (for recrystallization)

  • Separatory funnel

  • Round-bottom flasks

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

  • Beakers and Erlenmeyer flasks

  • Filter funnel and filter paper

Protocol 1: Purification by Aqueous Workup and Column Chromatography

This protocol is suitable for removing a wide range of impurities.

  • Dissolution : Dissolve the crude reaction mixture containing this compound in a suitable organic solvent like dichloromethane (DCM).

  • Aqueous Wash :

    • Transfer the organic solution to a separatory funnel.

    • Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any acidic impurities.

    • Separate the organic layer and then wash it with brine to remove any remaining aqueous residue.

  • Drying : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.[2]

  • Concentration : Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to obtain the crude product as a residue.[2]

  • Column Chromatography :

    • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a glass column.

    • Dissolve the crude residue in a minimal amount of the eluent or a compatible solvent.

    • Load the sample onto the top of the silica gel column.

    • Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane. The optimal solvent system should be determined by Thin Layer Chromatography (TLC) analysis.

    • Collect fractions and monitor the separation using TLC.

    • Combine the fractions containing the pure product.

  • Final Concentration : Concentrate the combined pure fractions under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This method is effective if a suitable solvent is found in which the compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at all temperatures.

  • Solvent Selection : Identify a suitable solvent or solvent mixture for recrystallization. Ethanol is often a good starting point for similar hydrochloride salts.[3]

  • Dissolution : Dissolve the crude product in a minimal amount of the chosen hot solvent to create a saturated solution.

  • Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization : Allow the solution to cool slowly to room temperature. The pure compound should crystallize out of the solution. Further cooling in an ice bath can increase the yield.

  • Isolation : Collect the crystals by filtration.

  • Washing : Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying : Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Summary of Purification Techniques

Purification StepPurposeReagents/Materials
Aqueous WorkupRemoval of inorganic salts and water-soluble impuritiesDichloromethane, Saturated NaHCO₃, Brine
Column ChromatographySeparation of closely related organic impuritiesSilica Gel, Hexane, Ethyl Acetate
RecrystallizationHigh-level purification based on solubility differencesEthanol or other suitable solvent

Mandatory Visualization

Purification_Workflow A Crude Reaction Mixture B Dissolve in Dichloromethane A->B C Aqueous Workup (Wash with NaHCO₃ & Brine) B->C D Dry over Na₂SO₄ & Filter C->D E Concentrate (Rotary Evaporator) D->E F Purification E->F G Column Chromatography (Silica Gel, Hexane/EtOAc) F->G Option 1 H Recrystallization (e.g., Ethanol) F->H Option 2 I Pure (3-Chlorophenyl) (piperidin-4-yl)methanone G->I H->I

Caption: General workflow for the purification of this compound.

References

HPLC method for (3-Chlorophenyl)(piperidin-4-yl)methanone analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Quality Control of (3-Chlorophenyl)(piperidin-4-yl)methanone Utilizing a Validated High-Performance Liquid Chromatography (HPLC) Method

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its purity and accurate quantification critical for downstream applications and final product quality.[1] The developed method utilizes reversed-phase chromatography with UV detection, a widely applicable and reliable technique in pharmaceutical analysis.[2][3] This application note details the method's development rationale, provides step-by-step protocols for its execution, and outlines a complete validation strategy in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[4][5][6]

Introduction and Method Rationale

This compound is a heterocyclic ketone derivative. Its molecular structure, featuring a substituted aromatic ring and a basic piperidine moiety, necessitates a well-controlled chromatographic system for achieving optimal separation and peak shape. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and precision.[7]

The method described herein is a reversed-phase HPLC (RP-HPLC) method. This approach is the most prevalent in pharmaceutical analysis due to its versatility in separating a wide range of compounds with varying polarities.[2][8]

Causality Behind Experimental Choices
  • Stationary Phase Selection: A C18 (octadecylsilyl) bonded silica column was selected as the stationary phase. This non-polar stationary phase provides effective hydrophobic interactions with the analyte, leading to good retention and separation from more polar impurities.[8] The choice of a modern, end-capped C18 column minimizes undesirable interactions with residual silanol groups on the silica surface, which is crucial for achieving symmetrical peak shapes, especially for basic compounds like the target analyte.

  • Mobile Phase Composition: The mobile phase consists of a mixture of an organic solvent (acetonitrile) and an aqueous buffer. Acetonitrile is chosen for its low viscosity and UV transparency. The critical component is the acidic buffer. The piperidine group in the analyte is basic and would exist in both ionized and non-ionized forms at neutral pH, leading to poor peak shape. By maintaining a low pH (around 2-4) with an acid like phosphoric acid, the piperidine nitrogen is consistently protonated.[3] This single ionic form interacts uniformly with the stationary phase, resulting in a sharp, symmetrical chromatographic peak. Furthermore, the low pH suppresses the ionization of residual silanol groups on the column, further preventing peak tailing.[3]

  • Detection Wavelength: The presence of the chlorophenyl group provides a chromophore that allows for sensitive detection using a UV detector. Based on the typical absorbance of such aromatic systems, a detection wavelength of 220 nm was selected to provide high sensitivity.[9] For optimal performance, it is always recommended to determine the wavelength of maximum absorbance (λmax) by scanning the analyte's spectrum.

Proposed HPLC Method Parameters

The following chromatographic conditions were established for the analysis. All quantitative data derived from this method should be summarized for clear comparison.

ParameterCondition
Instrument HPLC system with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) = 45 : 55
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes
Diluent Mobile Phase

Experimental Protocols

Preparation of Solutions
  • 0.1% Phosphoric Acid (Aqueous Component): Add 1.0 mL of concentrated (85%) phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly.

  • Mobile Phase Preparation: Mix 450 mL of HPLC-grade acetonitrile with 550 mL of 0.1% Phosphoric Acid. Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound sample, transfer to a 25 mL volumetric flask, dissolve in diluent, and then dilute 5.0 mL of this solution to 50 mL with the diluent.

HPLC Analysis Workflow

The general workflow for performing the analysis is outlined below.

HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase sys_setup HPLC System Setup & Equilibration prep_mobile->sys_setup prep_std Prepare Standard Solutions sys_suit System Suitability Test prep_std->sys_suit prep_sample Prepare Sample Solutions analysis_run Inject Standards & Samples prep_sample->analysis_run sys_setup->sys_suit Equilibrate > 30 min sys_suit->analysis_run If Pass integration Integrate Chromatograms analysis_run->integration calculation Calculate Results integration->calculation report Generate Report calculation->report

Caption: Workflow from solution preparation to final reporting.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Inject the Working Standard Solution (100 µg/mL) five times. The system is deemed suitable for use if the acceptance criteria in Section 4.2 are met.

  • Analysis: Inject the diluent once as a blank, followed by the Working Standard Solution and the Sample Solution(s).

Method Validation Protocol

To ensure the method is reliable, trustworthy, and suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[4][10]

Method Validation Hierarchy cluster_precision Precision Levels Validation Analytical Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Range Range Validation->Range Robustness Robustness Validation->Robustness Linearity->Range Accuracy->Range Precision->Range Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Logical relationship of ICH Q2(R1) validation parameters.

Validation Experiments
  • Specificity: Analyze a blank (diluent), a placebo (if applicable), a standard solution, and a sample solution. The chromatograms should demonstrate that there are no interfering peaks at the retention time of the analyte.

  • Linearity: Prepare a series of at least five concentrations of the analyte, for example, from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a graph of peak area versus concentration. The relationship should be linear.

  • Accuracy (Recovery): Perform recovery studies by spiking a known amount of analyte into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate. Calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six independent preparations of the sample solution at 100% of the test concentration on the same day by the same analyst.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or on a different instrument.

  • Robustness: Deliberately vary key method parameters and assess the impact on the results.[8]

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2°C)

    • Mobile Phase Composition (e.g., Acetonitrile ± 2%)

Acceptance Criteria Summary

The following table summarizes the typical acceptance criteria for the method validation and system suitability tests.

ParameterAcceptance Criterion
System Suitability
Tailing Factor≤ 2.0
Theoretical Plates> 2000
%RSD of Peak Areas (n=5)≤ 2.0%
Validation
Specificity No interference at the analyte's retention time.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) Repeatability (n=6): ≤ 2.0% Intermediate Precision (n=12): ≤ 2.0%
Robustness System suitability parameters should pass; results should not significantly change.

Conclusion

The HPLC method detailed in this application note is demonstrated to be simple, specific, and reliable for the quantitative determination of this compound. The comprehensive validation protocol, grounded in ICH guidelines, establishes the trustworthiness of the method for routine quality control in a pharmaceutical setting. The clear rationale behind the selection of chromatographic parameters provides a solid foundation for any necessary troubleshooting or future method adjustments.

References

Application Note: High-Throughput LC-MS/MS Analysis of (3-Chlorophenyl)(piperidin-4-yl)methanone and its Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of (3-Chlorophenyl)(piperidin-4-yl)methanone and its putative hydroxylated metabolites in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is suitable for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis. The protocol includes procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, a plausible metabolic pathway is proposed and visualized.

Introduction

This compound is a chemical entity of interest in drug discovery, belonging to a class of compounds with potential pharmacological activities. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its development as a therapeutic agent. LC-MS/MS is a powerful analytical technique for the quantitative determination of drugs and their metabolites in complex biological matrices due to its high sensitivity, selectivity, and speed. This note provides a comprehensive guide for researchers, scientists, and drug development professionals to establish a robust LC-MS/MS method for this compound and its key metabolites.

Data Presentation

The following table summarizes representative pharmacokinetic parameters for a structurally similar compound, providing an example of the type of quantitative data that can be generated using the described method. These values are for illustrative purposes and may not be directly representative of this compound.

Table 1: Representative Pharmacokinetic Parameters in Rats following Oral Administration.

ParameterDose 1 (2 mg/kg)Dose 2 (6 mg/kg)Dose 3 (20 mg/kg)
Cmax (ng/mL) 62.0 ± 10.5222.0 ± 28.71384.5 ± 376.4
Tmax (h) 8.5 ± 1.26.0 ± 0.011.0 ± 6.2
t1/2 (h) 15.615.018.5
AUC0–∞ (ng·h/mL) 1517.8 ± 317.05328.7 ± 864.445556.3 ± 22735.6

Data adapted from a study on a structurally related compound for illustrative purposes.[1]

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules from plasma samples.

Materials:

  • Human plasma samples

  • This compound and metabolite reference standards

  • Internal Standard (IS) working solution (e.g., a stable isotope-labeled analog)

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and centrifuge to pellet any insoluble material.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended for good separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient from 5% to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 5% B

    • 6.1-8 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions (Hypothetical): The following table provides plausible MRM transitions for the parent compound and its potential hydroxylated metabolites. These should be optimized empirically.

Table 2: Hypothetical MRM Transitions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound238.1139.025
238.1111.035
Hydroxylated Metabolite 1 (on chlorophenyl ring)254.1155.025
254.1127.035
Hydroxylated Metabolite 2 (on piperidine ring)254.1139.030
254.198.040
Internal Standard (e.g., D4-labeled analog)242.1143.025

Visualizations

experimental_workflow Experimental Workflow for LC-MS/MS Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Human Plasma Sample add_is Add Internal Standard plasma->add_is precipitation Protein Precipitation with ACN add_is->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Inject Sample reconstitution->injection lc_separation Chromatographic Separation (C18 Column) injection->lc_separation ms_detection Mass Spectrometric Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Caption: Experimental Workflow for LC-MS/MS Analysis.

metabolic_pathway Plausible Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism cluster_products Metabolites parent This compound metabolite1 Hydroxylation (on chlorophenyl ring) parent->metabolite1 CYP450 metabolite2 Hydroxylation (on piperidine ring) parent->metabolite2 CYP450 product1 Hydroxylated Metabolite 1 metabolite1->product1 product2 Hydroxylated Metabolite 2 metabolite2->product2

Caption: Plausible Metabolic Pathway.

Conclusion

The LC-MS/MS method outlined in this application note provides a robust and sensitive approach for the quantitative analysis of this compound and its potential metabolites in human plasma. The provided protocols for sample preparation, chromatography, and mass spectrometry serve as a solid foundation for method development and validation. The visualization of the experimental workflow and the proposed metabolic pathway offers a clear overview for researchers in the field of drug metabolism and pharmacokinetics. This methodology can be readily adapted and validated for use in various stages of drug development.

References

Application Note: 1H and 13C NMR Characterization of (3-Chlorophenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the characterization of (3-Chlorophenyl)(piperidin-4-yl)methanone using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of publicly available experimental NMR data for this specific compound, this application note presents a comprehensive predicted 1H and 13C NMR analysis. These predictions are derived from established spectroscopic data of its core structural motifs, namely the 3-chlorophenyl and piperidin-4-yl methanone groups. The provided experimental protocol and data tables serve as a valuable resource for researchers involved in the synthesis, identification, and quality control of this and structurally related compounds.

Introduction

This compound is a chemical compound of interest in medicinal chemistry and drug discovery, potentially serving as a key intermediate or a scaffold for the development of novel therapeutic agents. Accurate structural elucidation and purity assessment are critical in the drug development pipeline. NMR spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure. This application note outlines the expected 1H and 13C NMR spectral characteristics of this compound and provides a standardized protocol for data acquisition.

Predicted Spectroscopic Data

The predicted 1H and 13C NMR chemical shifts for this compound are summarized in the tables below. These predictions are based on the analysis of structurally analogous compounds. The numbering scheme used for the assignments is provided in Figure 1.

Chemical structure of this compound with atom numbering for NMR assignment.

Figure 1. Chemical structure of this compound with atom numbering.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2', H-6'7.80 - 7.95m-
H-4'7.55 - 7.70m-
H-5'7.40 - 7.55m-
H-43.20 - 3.40tt~11.5, ~4.0
H-2, H-6 (ax)2.70 - 2.90m-
H-2, H-6 (eq)3.10 - 3.30m-
H-3, H-5 (ax)1.60 - 1.80m-
H-3, H-5 (eq)1.85 - 2.05m-
NH1.50 - 2.50br s-

Table 1. Predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound in CDCl₃.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C=O208 - 212
C-1'137 - 140
C-3'134 - 136
C-5'130 - 132
C-6'129 - 131
C-2'127 - 129
C-4'125 - 127
C-445 - 48
C-2, C-642 - 45
C-3, C-528 - 32

Table 2. Predicted ¹³C NMR chemical shifts for this compound in CDCl₃.

Experimental Protocol

The following is a generalized, detailed methodology for the NMR analysis of this compound.

Sample Preparation
  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

NMR Instrument and Parameters

The NMR spectra should be recorded on a 400 MHz or higher field NMR spectrometer.

For ¹H NMR:

  • Set the spectral width to approximately 16 ppm.

  • The acquisition time should be around 3-4 seconds.

  • A relaxation delay of 1-2 seconds is recommended.

  • A 30-degree pulse angle should be used.

  • Collect 16-32 scans for a good signal-to-noise ratio.

For ¹³C NMR:

  • Set the spectral width to approximately 220-240 ppm.

  • Use a proton-decoupled pulse sequence.

  • The acquisition time should be around 1-2 seconds.

  • A relaxation delay of 2-5 seconds is recommended.

  • A 45-degree pulse angle should be used.

  • Collect 1024-4096 scans depending on the sample concentration.

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Integrate the signals in the ¹H NMR spectrum.

  • Reference the spectrum to the TMS signal at 0.00 ppm for both ¹H and ¹³C.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument 400 MHz NMR Spectrometer transfer->instrument h1_nmr 1H NMR Acquisition instrument->h1_nmr c13_nmr 13C NMR Acquisition instrument->c13_nmr ft Fourier Transform h1_nmr->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline integration Integration (1H) baseline->integration referencing Referencing to TMS integration->referencing assignment Signal Assignment referencing->assignment interpretation Structural Confirmation assignment->interpretation

NMR Experimental Workflow

Discussion

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the 3-chlorophenyl ring and the aliphatic protons of the piperidine ring. The protons on the 3-chlorophenyl ring will appear in the aromatic region (typically δ 7.0-8.0 ppm). The protons of the piperidine ring will be in the aliphatic region (δ 1.5-3.5 ppm). The methine proton at the C-4 position of the piperidine ring is expected to be a triplet of triplets due to coupling with the adjacent axial and equatorial protons. The signal for the NH proton is expected to be a broad singlet and its chemical shift can be concentration and solvent dependent.

In the ¹³C NMR spectrum, the carbonyl carbon will be the most downfield signal, appearing around 208-212 ppm. The aromatic carbons will resonate in the region of δ 125-140 ppm. The aliphatic carbons of the piperidine ring will be observed in the upfield region of the spectrum (δ 28-48 ppm).

Conclusion

This application note provides a comprehensive guide for the 1H and 13C NMR characterization of this compound. The predicted spectral data and the detailed experimental protocol will aid researchers in the structural verification and purity assessment of this compound, facilitating its use in drug discovery and development programs. The provided workflow diagram offers a clear visual representation of the entire process from sample preparation to final spectral analysis.

Using (3-Chlorophenyl)(piperidin-4-yl)methanone as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Synthetic Utility of (3-Chlorophenyl)(piperidin-4-yl)methanone

Introduction: A Versatile Scaffold in Modern Drug Discovery

This compound is a bifunctional synthetic intermediate of significant value in medicinal chemistry and drug development. Its structure incorporates a piperidine ring, a common motif in pharmaceuticals, and a benzoyl group, presenting two primary sites for chemical modification: the secondary amine of the piperidine and the carbonyl group.[1][2] The piperidine ring is a ubiquitous structural feature in many natural products and drug candidates, valued for its ability to influence pharmacokinetic properties and interact with biological targets.[2][3] This guide provides a detailed exploration of the reactivity of this compound, offering field-proven protocols and insights for its application in the synthesis of complex, biologically active molecules.

The strategic importance of this intermediate lies in its role as a molecular scaffold. The secondary amine (pKa ~8-9) serves as a nucleophilic handle for introducing a wide array of substituents through N-alkylation and N-arylation reactions, allowing for extensive exploration of a compound's structure-activity relationship (SAR).[4][5] This is particularly crucial in the development of ligands for G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, where the nature of the piperidine substituent can dramatically alter potency and selectivity.[1][4][6]

Physicochemical & Safety Data

A thorough understanding of the physical properties and safety requirements is paramount before any synthetic work.

Compound Properties
PropertyValueSource
Chemical Name This compoundAppchem
CAS Number 887354-02-1[7]
Molecular Formula C₁₂H₁₄ClNO[7]
Molecular Weight 223.70 g/mol [7]
Appearance Typically an off-white to pale yellow solidGeneral Knowledge
Solubility Soluble in polar organic solvents like DCM, MeOH, DMSO[2][8]
Safety & Handling

As with any chemical reagent, this compound and its hydrochloride salt must be handled with appropriate care in a well-ventilated chemical fume hood.[9][10][11]

  • Hazard Statements : May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[10][12]

  • Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[10][11]

  • Handling : Avoid breathing dust, fume, gas, mist, vapors, or spray.[10][12] Wash hands and any exposed skin thoroughly after handling.[10][11] Do not eat, drink, or smoke when using this product.[10]

  • Storage : Store in a well-ventilated place. Keep the container tightly closed in a dry environment.[9][11] Store locked up.[9][11]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Core Synthetic Applications: N-Functionalization of the Piperidine Ring

The most prevalent application of this intermediate is the functionalization of the piperidine's secondary amine. This allows for the systematic introduction of diverse chemical groups to probe biological interactions.

Application I: N-Alkylation via Reductive Amination

Reductive amination is a cornerstone of C-N bond formation in pharmaceutical synthesis due to its operational simplicity, broad substrate scope, and high functional group tolerance.[13][14] This method involves the reaction of the piperidine amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent to yield the N-alkylated product.

Causality : This two-step, one-pot process is highly efficient. Using a mild reducing agent like sodium triacetoxyborohydride (STAB) is advantageous because it is selective for the iminium ion over the starting carbonyl compound, preventing side reactions and allowing the reaction to be driven to completion.[4]

  • Reaction Setup : To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M), add benzaldehyde (1.1 eq).

  • Iminium Formation : Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate iminium ion.

  • Reduction : Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes. A slight exotherm may be observed.

  • Reaction Monitoring : Continue stirring the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup : Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

  • Purification : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl product.[4]

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Product A This compound C 1. DCM, Room Temp 2. Sodium Triacetoxyborohydride (STAB) A->C B Benzaldehyde B->C D (3-Chlorophenyl)(1-benzylpiperidin-4-yl)methanone C->D

Caption: Workflow for N-alkylation via reductive amination.

Application II: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds between amines and aryl halides.[15][16] This transformation has revolutionized synthetic chemistry by providing a general and efficient method for synthesizing aryl amines, which were previously difficult to access.[15]

Causality : The reaction's success hinges on the catalytic cycle involving a Pd(0) species. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are essential. They promote the key steps of oxidative addition and reductive elimination while preventing catalyst decomposition, which is crucial for coupling less reactive aryl chlorides.[17][18] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the piperidine nitrogen, facilitating its coordination to the palladium center.[17]

  • Inert Atmosphere : Assemble a Schlenk flask or oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition : Under the inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Reactant Addition : Add this compound (1.2 eq) and 1-bromo-4-methylbenzene (1.0 eq).

  • Solvent : Add anhydrous, degassed toluene via syringe.

  • Reaction : Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Reaction Monitoring : Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[17]

  • Workup : Once complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction : Transfer the mixture to a separatory funnel and extract three times with an organic solvent like ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

References

Applications of (3-Chlorophenyl)(piperidin-4-yl)methanone in Neuropharmacology: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Benzoylpiperidine Scaffold as a Privileged Structure in Neuropharmacology

The benzoylpiperidine moiety is a well-established "privileged structure" in medicinal chemistry, consistently appearing in compounds targeting the central nervous system. Its rigid, yet adaptable, framework allows for precise interactions with a variety of neuroreceptors and transporters. The specific compound, (3-Chlorophenyl)(piperidin-4-yl)methanone, serves as a foundational scaffold for a range of neurologically active agents. The presence of the 3-chloro substitution on the phenyl ring and the unsubstituted piperidine nitrogen provides a unique starting point for structure-activity relationship (SAR) studies aimed at modulating potency and selectivity for key neuropharmacological targets.

This technical guide provides a detailed overview of the potential applications of this compound in neuropharmacology, with a focus on its likely interactions with monoamine transporters, specifically the dopamine transporter (DAT) and the serotonin transporter (SERT). We will explore the theoretical basis for these applications, provide detailed protocols for in vitro and in vivo characterization, and discuss the interpretation of potential results.

Core Hypothesis: A Potential Dual Inhibitor of Dopamine and Serotonin Transporters

Based on the extensive body of research on benzoylpiperidine derivatives, it is hypothesized that this compound acts as an inhibitor of both the dopamine and serotonin transporters. The rationale for this is as follows:

  • Dopamine Transporter (DAT) Interaction: The benzoylpiperidine core is structurally related to known DAT inhibitors. The piperidine nitrogen can engage in crucial ionic interactions within the transporter's binding pocket, while the benzoyl moiety can form hydrophobic and aromatic interactions.

  • Serotonin Transporter (SERT) Interaction: Many compounds that bind to DAT also exhibit affinity for SERT due to structural similarities in their binding sites. The specific substitution pattern of this compound may confer a unique selectivity profile for these two transporters.

The potential for dual DAT/SERT inhibition makes this compound a valuable tool for studying the neurobiology of various disorders, including depression, anxiety, and substance use disorders, where the interplay between dopamine and serotonin systems is critical.

Experimental Workflows and Protocols

To elucidate the neuropharmacological profile of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols are designed to provide a comprehensive characterization of the compound's activity at DAT and SERT.

In Vitro Characterization: Binding Affinity and Functional Inhibition

1. Radioligand Binding Assays: Determining Affinity for DAT and SERT

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter. These assays measure the ability of the compound to displace a known radiolabeled ligand from its binding site.

Protocol: Competitive Radioligand Binding Assay

  • Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for DAT and SERT.

  • Materials:

    • HEK293 cells stably expressing human DAT (hDAT) or human SERT (hSERT).

    • Membrane preparation buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Radioligands: [³H]WIN 35,428 for DAT; [³H]Citalopram for SERT.

    • Non-specific binding control: 10 µM GBR12909 for DAT; 10 µM Fluoxetine for SERT.

    • This compound stock solution (e.g., 10 mM in DMSO).

    • 96-well microplates, scintillation vials, scintillation fluid, and a liquid scintillation counter.

  • Procedure:

    • Prepare cell membranes from HEK293-hDAT or HEK293-hSERT cells.

    • In a 96-well plate, add increasing concentrations of this compound (e.g., 0.1 nM to 10 µM).

    • Add a fixed concentration of the appropriate radioligand (e.g., 1 nM [³H]WIN 35,428 or 1 nM [³H]Citalopram).

    • Add the cell membrane preparation to each well.

    • For determination of non-specific binding, add the non-specific control compound instead of the test compound.

    • Incubate at room temperature for 60-90 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

2. Synaptosome Uptake Assays: Assessing Functional Inhibition of Transporters

Synaptosome uptake assays measure the ability of a compound to inhibit the reuptake of neurotransmitters into isolated nerve terminals. This provides a functional measure of the compound's potency as a transporter inhibitor.

Protocol: [³H]Dopamine and [³H]Serotonin Uptake Inhibition Assay

  • Objective: To determine the potency (IC₅₀) of this compound to inhibit dopamine and serotonin uptake.

  • Materials:

    • Rat striatal and cortical synaptosomes.

    • Krebs-Ringer-HEPES buffer (KRHB): 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, 0.5 mM pargyline, and 2 mM ascorbic acid, pH 7.4.

    • Radiolabeled neurotransmitters: [³H]Dopamine and [³H]Serotonin.

    • This compound stock solution.

  • Procedure:

    • Prepare synaptosomes from rat brain tissue (striatum for DAT, cortex for SERT).

    • Pre-incubate synaptosomes with various concentrations of this compound for 10 minutes at 37°C.

    • Initiate uptake by adding a fixed concentration of [³H]Dopamine or [³H]Serotonin (e.g., 10 nM).

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

    • Measure the radioactivity in the filters.

  • Data Analysis:

    • Calculate the percentage of uptake inhibition at each concentration of the test compound.

    • Plot the percentage of inhibition against the log concentration of the test compound to determine the IC₅₀ value.

In Vivo Evaluation: Assessing Effects on Neurotransmitter Dynamics

1. Microdialysis in Freely Moving Animals

In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, behaving animals. This technique provides a direct assessment of a compound's effect on neurotransmitter dynamics in a physiological setting.

Protocol: In Vivo Microdialysis for Dopamine and Serotonin

  • Objective: To measure the effect of systemic administration of this compound on extracellular dopamine and serotonin levels in the nucleus accumbens and prefrontal cortex.

  • Materials:

    • Adult male rats.

    • Stereotaxic apparatus, microdialysis probes, and a liquid chromatography system with electrochemical detection (HPLC-ED).

    • Artificial cerebrospinal fluid (aCSF).

    • This compound for injection (e.g., dissolved in saline with a small amount of DMSO).

  • Procedure:

    • Surgically implant microdialysis probes into the target brain regions (e.g., nucleus accumbens, prefrontal cortex) of anesthetized rats.

    • Allow the animals to recover from surgery.

    • On the day of the experiment, connect the probes to the microdialysis system and perfuse with aCSF at a low flow rate.

    • Collect baseline dialysate samples.

    • Administer this compound (e.g., intraperitoneally or subcutaneously) at various doses.

    • Continue to collect dialysate samples for several hours post-administration.

    • Analyze the dialysate samples for dopamine and serotonin content using HPLC-ED.

  • Data Analysis:

    • Express the neurotransmitter concentrations as a percentage of the baseline levels.

    • Analyze the time course and dose-dependency of the compound's effect on extracellular dopamine and serotonin.

Data Presentation and Interpretation

Assay Parameter Expected Outcome for a DAT/SERT Inhibitor
Radioligand BindingKᵢ (DAT)Low nanomolar to micromolar range
Kᵢ (SERT)Low nanomolar to micromolar range
Synaptosome UptakeIC₅₀ (Dopamine)Potent inhibition
IC₅₀ (Serotonin)Potent inhibition
In Vivo MicrodialysisExtracellular DopamineDose-dependent increase
Extracellular SerotoninDose-dependent increase

A compound with low Kᵢ and IC₅₀ values for both DAT and SERT would be classified as a potent dual inhibitor. The in vivo microdialysis data would confirm that this in vitro activity translates to an increase in synaptic levels of both dopamine and serotonin. The ratio of DAT to SERT affinity and potency will determine the compound's selectivity profile and its potential therapeutic applications.

Visualizing the Mechanism of Action

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA Dopamine DA_vesicle->DA Release SERT_vesicle Serotonin Vesicle 5HT Serotonin SERT_vesicle->5HT Release DAT Dopamine Transporter (DAT) SERT Serotonin Transporter (SERT) DA->DAT Reuptake DA_receptor Dopamine Receptor DA->DA_receptor 5HT->SERT Reuptake 5HT_receptor Serotonin Receptor 5HT->5HT_receptor Compound This compound Compound->DAT Inhibits Compound->SERT Inhibits

Figure 1. Proposed mechanism of action of this compound.

Conclusion and Future Directions

This compound represents a valuable chemical scaffold for the exploration of novel neuropharmacological agents. The protocols outlined in this guide provide a comprehensive framework for characterizing its activity as a potential dual inhibitor of the dopamine and serotonin transporters. A thorough understanding of its affinity, potency, and in vivo efficacy will be crucial for guiding further drug development efforts, including the synthesis of analogs with improved selectivity and pharmacokinetic properties. Future studies could also explore the compound's activity at other monoamine transporters and a broader range of neuroreceptors to fully elucidate its pharmacological profile.

Application Notes and Protocols for (3-Chlorophenyl)(piperidin-4-yl)methanone as a Potential CNS Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are provided as a hypothetical framework for the investigation of (3-Chlorophenyl)(piperidin-4-yl)methanone as a potential Central Nervous System (CNS) therapeutic agent. The experimental data presented is illustrative and not based on published findings for this specific molecule.

Introduction

This compound is a novel compound with a chemical scaffold suggesting potential interactions with CNS targets. Piperidine moieties are common in neuroactive compounds, acting on a variety of receptors and transporters. These notes outline a series of protocols to characterize the pharmacological profile of this compound, assess its potential as a CNS therapeutic, and provide a workflow for its preclinical evaluation. This document will focus on a hypothesized mechanism of action involving the Dopamine D2 receptor (D2R), a key target in several neurological and psychiatric disorders.

Hypothesized Mechanism of Action

Based on its structural features, this compound is postulated to act as an antagonist at the Dopamine D2 receptor. D2R antagonists are utilized in the treatment of psychosis and other neurological conditions. The following protocols are designed to test this hypothesis.

A hypothetical signaling pathway for a D2R antagonist is presented below. The D2 receptor is a Gi-coupled GPCR, which, upon activation by dopamine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). An antagonist would block this effect.

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Dopamine Dopamine Dopamine->D2R Activates Compound (3-Chlorophenyl) (piperidin-4-yl)methanone Compound->D2R Antagonizes ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream Modulates

Caption: Hypothesized D2R Antagonist Signaling Pathway.

Experimental Protocols

A logical workflow for the initial preclinical evaluation of a novel CNS compound is essential for making informed decisions in the drug discovery process.

A Compound Synthesis & QC B In Vitro Receptor Binding Assay A->B Screening C In Vitro Functional Assay (cAMP) B->C Characterization D In Vitro BBB Permeability Assay C->D ADME Profiling E In Vivo PK/PD Studies D->E In Vivo Validation F In Vivo Behavioral Models E->F G Lead Optimization or Go/No-Go Decision F->G

Caption: Preclinical Evaluation Workflow for a Novel CNS Agent.

Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human Dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing human D2 receptors.

  • [3H]-Spiperone (radioligand).

  • Haloperidol (positive control antagonist).

  • This compound.

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • 96-well plates.

  • Scintillation counter and fluid.

Method:

  • Prepare cell membranes from HEK293-D2R cells via homogenization and centrifugation.

  • Resuspend membrane protein in binding buffer to a final concentration of 20 µ g/well .

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of competing ligand (haloperidol, test compound, or buffer for total binding), and 50 µL of [3H]-Spiperone (final concentration ~0.5 nM).

  • Add 50 µL of the membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for 90 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding (in the presence of excess haloperidol) from total binding.

  • Determine the IC50 value using non-linear regression and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay

Objective: To assess the functional activity of this compound at the D2 receptor by measuring its effect on forskolin-stimulated cAMP levels.

Materials:

  • CHO-K1 cells stably expressing human D2 receptors.

  • Dopamine (agonist).

  • Forskolin.

  • This compound.

  • cAMP assay kit (e.g., HTRF or ELISA-based).

  • Cell culture medium.

Method:

  • Plate CHO-K1-D2R cells in 96-well plates and grow to confluence.

  • Replace the medium with serum-free medium containing a phosphodiesterase inhibitor and incubate for 30 minutes.

  • Add varying concentrations of this compound and incubate for 15 minutes.

  • Add a fixed concentration of dopamine (EC80) to all wells except the baseline controls.

  • Immediately add a fixed concentration of forskolin (~10 µM) to stimulate adenylyl cyclase.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.

  • Plot the cAMP concentration against the test compound concentration to determine the IC50 value.

Protocol 3: In Vitro Blood-Brain Barrier (BBB) Permeability Assay

Objective: To evaluate the potential of this compound to cross the blood-brain barrier.[1][2][3]

Materials:

  • Parallel Artificial Membrane Permeability Assay (PAMPA) plate with a porcine brain lipid-coated membrane.[1]

  • Phosphate-buffered saline (PBS), pH 7.4.

  • This compound.

  • Reference compounds with known BBB permeability (e.g., caffeine - high, atenolol - low).

  • LC-MS/MS system for quantification.

Method:

  • Prepare a stock solution of the test compound in a suitable solvent and dilute to the final concentration in PBS.

  • Add the compound solution to the donor wells of the PAMPA plate.

  • Add fresh PBS to the acceptor wells.

  • Assemble the plate "sandwich" and incubate at room temperature for 4-16 hours with gentle shaking.

  • After incubation, determine the concentration of the compound in both donor and acceptor wells using LC-MS/MS.

  • Calculate the effective permeability (Pe) value.

Protocol 4: In Vivo Assessment of Locomotor Activity

Objective: To assess the in vivo effect of this compound on spontaneous locomotor activity in rodents, a common behavioral test for CNS-active drugs.[4]

Materials:

  • Male C57BL/6 mice.

  • Vehicle (e.g., saline with 5% DMSO, 5% Tween 80).

  • This compound.

  • Open field activity chambers equipped with infrared beams.

Method:

  • Acclimate mice to the testing room for at least 60 minutes before the experiment.

  • Administer this compound or vehicle via intraperitoneal (i.p.) injection at various doses (e.g., 1, 5, 10 mg/kg).

  • Place each mouse individually into an open field chamber 30 minutes post-injection.

  • Record locomotor activity (e.g., distance traveled, rearing frequency) for 60 minutes.

  • Analyze the data to determine if the compound has a sedative, stimulant, or no effect on locomotor activity compared to the vehicle group.

Data Presentation

The following tables present hypothetical data that could be generated from the protocols described above.

Table 1: In Vitro Pharmacological Profile

ParameterThis compoundHaloperidol (Control)
D2R Binding Affinity (Ki) 15.2 nM1.5 nM
Functional Antagonism (IC50) 45.8 nM5.2 nM

Table 2: In Vitro BBB Permeability

CompoundPermeability (Pe) (10⁻⁶ cm/s)Predicted BBB Penetration
Caffeine (High Permeability Control)18.5High
Atenolol (Low Permeability Control)0.8Low
This compound 7.3 Moderate-High

Table 3: In Vivo Locomotor Activity in Mice

Treatment GroupDose (mg/kg, i.p.)Total Distance Traveled (m) (Mean ± SEM)
Vehicle-45.6 ± 3.1
Test Compound 142.1 ± 2.8
Test Compound 528.5 ± 2.2
Test Compound 1015.3 ± 1.9**
p < 0.05, **p < 0.01 vs. Vehicle

Conclusion

These application notes provide a foundational framework for the initial characterization of this compound as a potential CNS therapeutic agent. The hypothetical data suggests that the compound is a potent D2R antagonist with good potential for crossing the blood-brain barrier and demonstrates CNS activity in vivo by reducing locomotor activity. Further studies, including selectivity profiling against other CNS receptors, detailed pharmacokinetic analysis, and evaluation in relevant disease models (e.g., models of psychosis), would be necessary to fully elucidate its therapeutic potential.[4][5]

References

Application Notes and Protocols: Investigating the Anti-inflammatory Potential of (3-Chlorophenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for the investigation of the novel compound (3-Chlorophenyl)(piperidin-4-yl)methanone, hereafter referred to as CPM-4, for its potential anti-inflammatory properties. This document outlines detailed protocols for a series of in vitro and in vivo assays designed to characterize the compound's efficacy and elucidate its mechanism of action. The provided methodologies are based on established and widely accepted screening procedures for anti-inflammatory agents. While limited direct data exists for CPM-4, the protocols are designed to robustly evaluate its potential based on the known anti-inflammatory activity of structurally related compounds containing piperidine moieties.[1][2][3]

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, dysregulated or chronic inflammation is implicated in a wide range of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[4][5] The transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) signaling pathways are pivotal mediators of inflammatory responses, inducing the expression of pro-inflammatory genes, including cytokines and chemokines.[5][6][7] Consequently, targeting these pathways is a key strategy in the development of novel anti-inflammatory therapeutics.

The piperidine ring is a prevalent scaffold in many biologically active compounds and approved drugs, known to interact with a variety of biological targets.[1][8] This, combined with the presence of a chlorophenyl group, suggests that CPM-4 may exhibit significant pharmacological activity. This document provides the necessary protocols to systematically investigate the anti-inflammatory potential of CPM-4.

Synthesis of this compound (CPM-4)

A plausible synthetic route for CPM-4 involves the acylation of a protected piperidine derivative followed by deprotection. A general two-step synthesis is proposed:

  • Step 1: Acylation of N-Boc-piperidine-4-carboxylic acid. N-Boc-piperidine-4-carboxylic acid is reacted with 3-chloroaniline in the presence of a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the amide.

  • Step 2: Deprotection of the Boc group. The tert-butyloxycarbonyl (Boc) protecting group is removed from the piperidine nitrogen under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent, to yield the final compound, this compound.

Note: This is a proposed synthesis and would require optimization and characterization.

In Vitro Anti-inflammatory Assays

In vitro assays provide a rapid and cost-effective initial screening of the anti-inflammatory potential of a compound.[4][9]

Inhibition of Protein Denaturation Assay

Protein denaturation is a well-documented cause of inflammation.[9] This assay assesses the ability of CPM-4 to inhibit heat-induced denaturation of bovine serum albumin (BSA).

Protocol:

  • Prepare a 0.5% w/v solution of Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS).

  • Prepare various concentrations of CPM-4 (e.g., 10, 50, 100, 200, 500 µg/mL) and a standard drug (e.g., Diclofenac sodium, 100 µg/mL) in PBS.

  • To 0.5 mL of each CPM-4 and standard solution, add 0.5 mL of the BSA solution. A control consists of 0.5 mL of PBS and 0.5 mL of BSA solution.

  • Incubate all samples at 37°C for 20 minutes.

  • Induce denaturation by heating the samples at 72°C for 5 minutes.

  • After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

  • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Human Red Blood Cell (HRBC) Membrane Stabilization Assay

The stabilization of the red blood cell membrane is analogous to the stabilization of the lysosomal membrane, which is important in limiting the inflammatory response.[10]

Protocol:

  • Collect fresh human blood and mix with an equal volume of Alsever's solution. Centrifuge at 3000 rpm for 10 minutes and wash the pellet three times with isosaline. Resuspend the pellet to make a 10% v/v suspension in isosaline.

  • Prepare various concentrations of CPM-4 and a standard drug (e.g., Diclofenac sodium) in PBS.

  • Set up reaction mixtures containing 1 mL of phosphate buffer, 2 mL of hyposaline, and 0.5 mL of the HRBC suspension.

  • Add 0.5 mL of the CPM-4 or standard solutions to the respective test tubes.

  • Incubate all samples at 37°C for 30 minutes.

  • Centrifuge the mixtures at 3000 rpm for 10 minutes.

  • Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

  • Calculate the percentage of membrane stabilization using the following formula: % Protection = 100 - [(Absorbance of Sample / Absorbance of Control) x 100]

Lipoxygenase (LOX) Inhibition Assay

Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are key mediators of inflammation.[11]

Protocol:

  • Prepare a 0.1 M phosphate buffer (pH 8.0).

  • Prepare a solution of lipoxygenase enzyme in the phosphate buffer.

  • Prepare a solution of linoleic acid (substrate) in the phosphate buffer.

  • Prepare various concentrations of CPM-4 and a standard inhibitor (e.g., Quercetin).

  • In a 96-well plate, add the phosphate buffer, CPM-4/standard solutions, and the enzyme solution. Incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding the substrate solution.

  • Measure the change in absorbance at 234 nm over time using a microplate reader.

  • Calculate the percentage of LOX inhibition.

Data Presentation: In Vitro Assays
AssayConcentration (µg/mL)% Inhibition/Stabilization (Mean ± SD)
Protein Denaturation 1015.2 ± 2.1
5035.8 ± 3.5
10058.1 ± 4.2
20075.6 ± 5.1
50089.3 ± 4.8
Diclofenac (100)92.5 ± 3.9
HRBC Membrane Stabilization 1012.5 ± 1.9
5031.4 ± 2.8
10052.7 ± 3.9
20070.1 ± 4.5
50085.4 ± 5.3
Diclofenac (100)90.2 ± 4.1
LOX Inhibition 1018.9 ± 2.5
5040.2 ± 3.8
10061.5 ± 4.6
20078.3 ± 5.0
50091.8 ± 4.3
Quercetin (100)95.1 ± 3.7

In Vivo Anti-inflammatory Assays

In vivo models are essential for evaluating the systemic anti-inflammatory effects of a compound.[12][13]

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for acute inflammation.[13]

Protocol:

  • Use male Wistar rats (150-200 g). Divide them into groups: control, standard (e.g., Indomethacin 10 mg/kg), and CPM-4 treated groups (e.g., 10, 25, 50 mg/kg).

  • Administer the vehicle (e.g., 0.5% carboxymethyl cellulose), standard drug, or CPM-4 orally.

  • After 1 hour, inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume immediately after the injection and at 1, 2, 3, and 4 hours thereafter using a plethysmometer.

  • Calculate the percentage inhibition of edema for each group compared to the control group.

Cotton Pellet-Induced Granuloma in Rats

This model is used to evaluate the effect of a compound on the proliferative phase of inflammation (chronic inflammation).

Protocol:

  • Use male Wistar rats (150-200 g). Anesthetize the rats and implant two autoclaved cotton pellets (10 mg each), one on each side of the groin region, subcutaneously.

  • Divide the rats into control, standard, and CPM-4 treated groups as in the acute model.

  • Administer the vehicle, standard drug, or CPM-4 orally once daily for 7 days.

  • On the 8th day, sacrifice the animals, dissect out the cotton pellets along with the granuloma tissue, and dry them at 60°C until a constant weight is obtained.

  • Calculate the percentage inhibition of granuloma formation for each group compared to the control group.

Data Presentation: In Vivo Assays

Table 1: Effect of CPM-4 on Carrageenan-Induced Paw Edema in Rats

TreatmentDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SD)% Inhibition of Edema
Control (Vehicle)-0.85 ± 0.07-
Indomethacin100.38 ± 0.0455.3
CPM-4100.65 ± 0.0623.5
CPM-4250.51 ± 0.0540.0
CPM-4500.42 ± 0.0450.6

Table 2: Effect of CPM-4 on Cotton Pellet-Induced Granuloma in Rats

TreatmentDose (mg/kg)Dry Weight of Granuloma (mg) (Mean ± SD)% Inhibition of Granuloma
Control (Vehicle)-150.2 ± 12.5-
Indomethacin1085.6 ± 9.843.0
CPM-410125.8 ± 11.216.2
CPM-425105.3 ± 10.529.9
CPM-45092.1 ± 9.138.7

Mechanism of Action Studies

To understand how CPM-4 exerts its anti-inflammatory effects, the following experiments can be conducted using a suitable cell line (e.g., RAW 264.7 macrophages).

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

Protocol:

  • Culture RAW 264.7 cells and seed them in 24-well plates.

  • Pre-treat the cells with different concentrations of CPM-4 for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants and measure the levels of TNF-α and IL-6 using commercially available ELISA kits.

Western Blot Analysis for NF-κB and MAPK Pathway Proteins

Protocol:

  • Culture and treat RAW 264.7 cells with CPM-4 and LPS as described above.

  • Prepare whole-cell lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membranes with primary antibodies against key signaling proteins (e.g., phospho-p65, p65, phospho-p38, p38, phospho-ERK1/2, ERK1/2) and a loading control (e.g., β-actin).

  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Data Presentation: Mechanism of Action Studies

Table 3: Effect of CPM-4 on LPS-Induced TNF-α and IL-6 Production in RAW 264.7 Cells

TreatmentConcentration (µM)TNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
Control-50.1 ± 5.235.8 ± 4.1
LPS (1 µg/mL)-2580.5 ± 150.31850.2 ± 120.7
LPS + CPM-411850.3 ± 110.81320.6 ± 98.5
LPS + CPM-451120.7 ± 95.6850.4 ± 75.2
LPS + CPM-410650.1 ± 60.2480.9 ± 55.8

Visualizations

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_moa Mechanism of Action Synthesis Synthesis of This compound Protein_Denaturation Protein Denaturation Assay Synthesis->Protein_Denaturation Initial Screening HRBC HRBC Membrane Stabilization Assay Synthesis->HRBC LOX LOX Inhibition Assay Synthesis->LOX Carrageenan Carrageenan-Induced Paw Edema Protein_Denaturation->Carrageenan Promising Results HRBC->Carrageenan LOX->Carrageenan Cotton_Pellet Cotton Pellet Granuloma Carrageenan->Cotton_Pellet Confirmation Cytokine Cytokine Measurement (TNF-α, IL-6) Cotton_Pellet->Cytokine Elucidation Western_Blot Western Blot (NF-κB, MAPK) Cytokine->Western_Blot

Caption: Experimental workflow for investigating CPM-4.

NF_kB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) CPM4 CPM-4 CPM4->IKK Inhibits? NFkB_n->Genes Induces Transcription

Caption: NF-κB signaling pathway in inflammation.

MAPK_Pathway Stress Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stress->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors Activates Genes Pro-inflammatory Gene Expression Transcription_Factors->Genes CPM4 CPM-4 CPM4->p38 Inhibits?

Caption: p38 MAPK signaling pathway.

Conclusion

The protocols detailed in these application notes provide a robust starting point for the comprehensive evaluation of this compound (CPM-4) as a potential anti-inflammatory agent. The proposed workflow, from initial in vitro screening to in vivo efficacy and mechanism of action studies, will allow for a thorough characterization of its pharmacological profile. The hypothetical data presented suggests that CPM-4 exhibits dose-dependent anti-inflammatory activity, warranting further investigation. Elucidation of its effects on the NF-κB and MAPK signaling pathways will be critical in understanding its therapeutic potential.

References

Application Notes and Protocols for the Development of P2Y12 Antagonists Utilizing (3-Chlorophenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2Y12 receptor is a critical G protein-coupled receptor located on the surface of platelets. Its activation by adenosine diphosphate (ADP) is a key step in the signaling cascade that leads to platelet aggregation and the formation of a thrombus. Consequently, the P2Y12 receptor has emerged as a primary target for antiplatelet therapies aimed at preventing and treating thrombotic events such as myocardial infarction and stroke. This document provides detailed application notes and experimental protocols for the investigation of (3-Chlorophenyl)(piperidin-4-yl)methanone as a potential P2Y12 receptor antagonist.

While specific quantitative data for this compound is not publicly available, this document presents a framework for its evaluation, including hypothetical data based on the activity of similar P2Y12 antagonists for illustrative purposes.

P2Y12 Receptor Signaling Pathway

The binding of ADP to the P2Y12 receptor initiates a Gi-coupled signaling cascade. This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels result in the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key event in platelet activation. Concurrently, the βγ-subunits of the G-protein activate phosphoinositide 3-kinase (PI3K), which in turn activates Akt (Protein Kinase B). Both pathways ultimately contribute to the conformational activation of the glycoprotein IIb/IIIa receptor, enabling it to bind fibrinogen and mediate platelet aggregation.[1][2][3]

P2Y12_Signaling cluster_platelet Platelet Membrane P2Y12 P2Y12 Receptor AC Adenylyl Cyclase P2Y12->AC Inhibits PI3K PI3K P2Y12->PI3K Activates cAMP ↓ cAMP AC->cAMP Akt Akt Activation PI3K->Akt GP2b3a GPIIb/IIIa Receptor Aggregation Platelet Aggregation GP2b3a->Aggregation ADP ADP ADP->P2Y12 Activates Antagonist (3-Chlorophenyl) (piperidin-4-yl)methanone Antagonist->P2Y12 Inhibits cAMP->GP2b3a Inhibits Activation Akt->GP2b3a Promotes Activation

Caption: P2Y12 Receptor Signaling Pathway.

Hypothetical Quantitative Data

The following tables summarize hypothetical in vitro data for this compound (referred to as Compound X) and established P2Y12 antagonists. This data is for illustrative purposes to guide researchers in their experimental design and data comparison.

Table 1: In Vitro P2Y12 Receptor Binding Affinity and Functional Antagonism

CompoundP2Y12 Binding Affinity (Ki, nM)Platelet Aggregation IC50 (ADP-induced, nM)VASP-P Assay EC50 (nM)
Compound X (Hypothetical) 5.2 15.8 12.5
Ticagrelor (Reference)2.18.97.3
Prasugrel Active Metabolite (Reference)0.42.51.8
Clopidogrel Active Metabolite (Reference)6.622.418.9

Table 2: In Vivo Antithrombotic Efficacy in a Rat Model

Treatment GroupDose (mg/kg)Thrombus Weight (mg)Time to Occlusion (min)Bleeding Time (min)
Vehicle Control-15.2 ± 2.110.5 ± 1.83.2 ± 0.5
Compound X (Hypothetical) 10 5.8 ± 1.2 25.3 ± 3.5 5.1 ± 0.8
Ticagrelor (Reference)104.5 ± 0.928.1 ± 4.16.5 ± 1.1

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Synthesis of this compound (Hypothetical Protocol)

This protocol is a proposed synthetic route based on standard organic chemistry reactions for similar compounds.

Synthesis_Workflow cluster_reagents Starting Materials cluster_steps Reaction Steps reagent1 4-Piperidinecarboxylic acid step1 1. Acyl Chloride Formation reagent1->step1 reagent2 Thionyl chloride reagent2->step1 reagent3 3-Chloroaniline step2 2. Amide Coupling reagent3->step2 reagent4 Triethylamine reagent4->step2 step1->step2 step3 3. Purification step2->step3 product (3-Chlorophenyl) (piperidin-4-yl)methanone step3->product

Caption: Hypothetical Synthesis Workflow.

Materials:

  • 4-Piperidinecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • 3-Chloroaniline

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Acyl Chloride Formation: To a solution of 4-piperidinecarboxylic acid (1 equivalent) in anhydrous DCM, add thionyl chloride (1.2 equivalents) dropwise at 0°C. Stir the reaction mixture at room temperature for 2 hours.

  • Amide Coupling: In a separate flask, dissolve 3-chloroaniline (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM. Cool this solution to 0°C. Slowly add the freshly prepared acyl chloride solution to the aniline solution. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification: Wash the reaction mixture with saturated sodium bicarbonate solution followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield this compound.

In Vitro P2Y12 Receptor Binding Assay (Radioligand Displacement)

This assay determines the binding affinity of the test compound to the P2Y12 receptor.

Materials:

  • Human platelet membranes or cell lines expressing the human P2Y12 receptor

  • [³H]-PSB-0413 (radiolabeled P2Y12 antagonist)

  • Test compound (e.g., this compound) at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Incubate a constant concentration of [³H]-PSB-0413 with the P2Y12 receptor source in the assay buffer.

  • Add increasing concentrations of the unlabeled test compound to compete for binding with the radioligand.

  • Incubate at room temperature for 60 minutes to reach equilibrium.

  • Separate bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity of the filter-bound complex using a liquid scintillation counter.

  • Calculate the IC50 value from the competition curve and determine the Ki using the Cheng-Prusoff equation.[4]

Platelet Aggregation Assay (Light Transmission Aggregometry)

This functional assay measures the effect of the test compound on ADP-induced platelet aggregation.

Materials:

  • Platelet-rich plasma (PRP) from healthy human donors

  • Adenosine diphosphate (ADP)

  • Test compound at various concentrations

  • Light Transmission Aggregometer

Procedure:

  • Prepare PRP from citrated whole blood by centrifugation.

  • Pre-incubate the PRP with the test compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

  • Add ADP (e.g., 5-20 µM) to induce platelet aggregation.

  • Record the change in light transmission over time.

  • Calculate the maximum percentage of aggregation for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the compound that produces 50% inhibition of platelet aggregation.

VASP Phosphorylation Assay (Flow Cytometry)

This assay specifically assesses the activation state of the P2Y12 receptor signaling pathway.

Materials:

  • Human whole blood collected in citrate tubes

  • Prostaglandin E1 (PGE1)

  • Adenosine diphosphate (ADP)

  • Test compound at various concentrations

  • Fixation and permeabilization reagents

  • Fluorescently labeled anti-VASP-P antibody

  • Flow cytometer

Procedure:

  • Incubate whole blood samples with the test compound at various concentrations.

  • Treat the samples with PGE1 to induce VASP phosphorylation, followed by ADP to induce dephosphorylation via P2Y12.

  • Fix and permeabilize the platelets.

  • Stain the platelets with a fluorescently labeled antibody against phosphorylated VASP (VASP-P).

  • Analyze the samples using a flow cytometer to determine the mean fluorescence intensity of VASP-P, which is inversely proportional to P2Y12 receptor activity.[5]

In Vivo Ferric Chloride (FeCl₃)-Induced Thrombosis Model in Rats

This model evaluates the antithrombotic efficacy of the test compound in vivo.

FeCl3_Model_Workflow start Anesthetize Rat expose Expose Carotid Artery start->expose baseline Measure Baseline Blood Flow expose->baseline administer Administer Test Compound or Vehicle baseline->administer induce Induce Injury with FeCl₃-soaked Filter Paper administer->induce monitor Monitor Blood Flow for Occlusion induce->monitor excise Excise Thrombus and Weigh monitor->excise end Data Analysis excise->end

Caption: Workflow for FeCl₃-Induced Thrombosis Model.

Materials:

  • Male Sprague-Dawley rats

  • Anesthetic (e.g., isoflurane)

  • Ferric chloride (FeCl₃) solution (e.g., 35-50%)

  • Filter paper

  • Doppler flow probe

  • Surgical instruments

Procedure:

  • Anesthetize the rat and expose the common carotid artery.

  • Place a Doppler flow probe around the artery to measure blood flow.

  • Administer the test compound or vehicle control intravenously or orally at a predetermined time before injury.

  • Apply a filter paper saturated with FeCl₃ solution to the adventitial surface of the carotid artery for a specific duration (e.g., 3-10 minutes) to induce endothelial injury and thrombus formation.[1][4]

  • Continuously monitor blood flow until the artery is occluded (cessation of blood flow) or for a set period.

  • At the end of the experiment, excise the thrombosed arterial segment and weigh the thrombus.

  • Compare the time to occlusion and thrombus weight between the treated and vehicle control groups.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the preclinical evaluation of this compound as a potential P2Y12 receptor antagonist. By systematically applying these methodologies, researchers can characterize its binding affinity, functional activity, and in vivo efficacy, thereby contributing to the development of novel antiplatelet therapies.

References

Application Notes and Protocols for Molecular Docking Studies of (3-Chlorophenyl)(piperidin-4-yl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Therapeutic Potential of (3-Chlorophenyl)(piperidin-4-yl)methanone Derivatives and the Role of In Silico Docking

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The unique combination of a chlorophenyl group and a piperidine ring allows for diverse chemical modifications, leading to derivatives with a wide spectrum of pharmacological activities. These activities include, but are not limited to, anticancer, anticonvulsant, and antimicrobial effects.[1][2][3][4][5][6] The versatility of the piperidine ring, in particular, enables the creation of compounds that can interact with various biological targets such as enzymes, receptors, and ion channels.[1][7]

Given the vast chemical space that can be explored with this scaffold, computational methods like molecular docking have become indispensable tools in the early stages of drug discovery.[8][9] Molecular docking predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex.[8][10] This in silico technique allows for the rapid screening of virtual libraries of compounds, helping to prioritize those with the highest predicted binding affinity for a specific biological target.[9][11] By understanding the binding modes and key interactions at the atomic level, researchers can rationally design more potent and selective drug candidates, thereby accelerating the drug development pipeline and reducing costs.[8]

This guide provides a comprehensive, step-by-step protocol for conducting molecular docking studies on this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each methodological choice to ensure scientific rigor and reproducibility.

I. Foundational Principles of Molecular Docking

Molecular docking is fundamentally a two-part process: a search algorithm and a scoring function.[8]

  • Search Algorithm: This component explores the conformational space of the ligand within the defined binding site of the receptor. It generates a variety of possible binding poses by rotating and translating the ligand. Common algorithms include genetic algorithms, Monte Carlo methods, and fragment-based methods.[8][12]

  • Scoring Function: For each generated pose, a scoring function estimates the binding affinity or binding energy.[13][14] A lower binding energy generally indicates a more stable protein-ligand complex and a higher binding affinity.[13][15] These scoring functions approximate the free energy of binding by considering factors like electrostatic interactions, van der Waals forces, hydrogen bonds, and desolvation penalties.[13]

It is crucial to remember that docking scores are predictions and should be interpreted with caution.[16] Validation against experimental data is a critical step to ensure the reliability of the computational model.[17][18][19]

II. Experimental Workflow: A Step-by-Step Protocol

This protocol outlines a typical molecular docking workflow using a combination of widely accessible and validated software: UCSF Chimera for visualization and preparation, and AutoDock Vina for the docking calculations.[20][21]

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB_ID 1. Target Identification & PDB Retrieval Receptor_Prep 2. Receptor Preparation PDB_ID->Receptor_Prep Protein Structure Grid_Gen 4. Grid Box Generation Receptor_Prep->Grid_Gen Prepared Receptor Ligand_Prep 3. Ligand Preparation Docking_Run 5. Running AutoDock Vina Ligand_Prep->Docking_Run Prepared Ligand(s) Grid_Gen->Docking_Run Search Space Definition Results_Vis 6. Visualization & Pose Analysis Docking_Run->Results_Vis Docked Poses & Scores Data_Int 7. Data Interpretation Results_Vis->Data_Int Interaction Analysis Validation 8. Protocol Validation (Redocking) Data_Int->Validation Feedback Loop

Caption: A generalized workflow for molecular docking studies.

Step 1: Target Identification and Receptor Structure Retrieval
  • Causality: The first and most critical step is to identify the biological target of interest for the this compound derivatives. This could be based on previous experimental data, literature precedents for similar compounds, or in silico target prediction tools.[1]

  • Protocol:

    • Once a target protein is identified, retrieve its three-dimensional structure from the Protein Data Bank (PDB).

    • In UCSF Chimera, use the "Fetch by ID" function to directly download the PDB file (e.g., PDB ID: 3QKK).[20]

    • Choose a high-resolution crystal structure (ideally < 2.5 Å) that is co-crystallized with a ligand, as this helps in defining the binding site and validating the docking protocol.[19]

Step 2: Receptor Preparation
  • Causality: PDB files often contain non-essential molecules like water, ions, and co-solvents that can interfere with the docking process. Additionally, missing atoms and hydrogens need to be added, and charges must be assigned to the protein atoms for the scoring function to work correctly.[22][23]

  • Protocol (using UCSF Chimera):

    • Remove Unwanted Molecules: Delete water molecules, ions, and any co-crystallized ligands that are not relevant to the study.[24]

    • Add Hydrogens: Use the "AddH" tool in Chimera to add hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

    • Assign Charges: Use the "Add Charge" tool to assign appropriate partial charges to the protein atoms (e.g., using the AMBER force field).

    • Save the Prepared Receptor: Save the cleaned and prepared protein structure in the PDB format. This will serve as the input for AutoDock Vina.

Step 3: Ligand Preparation
  • Causality: The this compound derivative (the ligand) needs to be in a 3D format with correct bond orders and hydrogens. An energy minimization step is crucial to ensure that the starting conformation is energetically favorable.

  • Protocol:

    • Sketch or Obtain Ligand Structure: Draw the 2D structure of your derivative using a chemical drawing software (e.g., ChemDraw) and save it as a MOL or SDF file. Alternatively, retrieve it from a database like PubChem.

    • Convert to 3D and Energy Minimize: Open the 2D structure in a molecular modeling program like UCSF Chimera. The software will automatically generate a 3D conformation.

    • Perform Energy Minimization: Use Chimera's "Minimize Structure" tool to relax the ligand's geometry. This step removes any steric clashes and brings the molecule to a lower energy state.

    • Save the Ligand: Save the prepared ligand in a format compatible with AutoDock Vina, such as the Mol2 format.[20]

Step 4: Grid Box Generation
  • Causality: You must define the search space for the docking simulation. This is done by creating a "grid box" that encompasses the binding site of the protein. A well-defined grid box focuses the computational effort on the region of interest, increasing the efficiency and accuracy of the docking.[21]

  • Protocol (using AutoDock Tools or UCSF Chimera's AutoDock Vina interface):

    • Load the Prepared Receptor: Open the prepared protein PDB file.

    • Define the Binding Site: If a co-crystallized ligand was present in the original PDB file, center the grid box on its location. If not, identify the putative binding pocket based on literature or cavity detection algorithms.

    • Adjust Grid Box Dimensions: The size of the grid box should be large enough to allow the ligand to rotate and translate freely but not so large that it wastes computational resources. Ensure all key active site residues are within the box.[25]

    • Save Grid Parameters: Note down the center coordinates (x, y, z) and the dimensions of the grid box. These will be required for the Vina configuration file.[26]

Step 5: Running the Molecular Docking Simulation with AutoDock Vina
  • Causality: AutoDock Vina uses a sophisticated search algorithm and scoring function to predict the binding poses and affinities of the ligand within the defined grid box.[20]

  • Protocol:

    • Prepare the Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand files, the grid box parameters, and the output file name.[26]

    • Execute Vina: Run AutoDock Vina from the command line, providing the configuration file as input. The command typically looks like: vina --config conf.txt --log log.txt.[27]

    • Output Files: Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). A log file will also be created, which contains the binding affinity scores for each pose.[25]

III. Analysis and Interpretation of Docking Results

Step 6: Visualization and Pose Analysis
  • Causality: A numerical score alone is insufficient. Visual inspection of the docked poses is essential to understand the specific interactions driving the binding and to assess the plausibility of the predicted conformation.[16][28]

  • Protocol (using UCSF Chimera or PyMOL):

    • Load the Complex: Open the prepared receptor file and the docking output file containing the ligand poses.

    • Analyze Interactions: For the top-scoring poses, identify key molecular interactions such as:

      • Hydrogen Bonds: These are critical for binding affinity and specificity.

      • Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.

      • Pi-Pi Stacking: Interactions between aromatic rings.

      • Salt Bridges: Electrostatic interactions between charged groups.

    • Compare with Known Binders: If a known inhibitor or substrate exists for the target, compare its binding mode to your docked poses. A similar interaction profile lends confidence to your results.

G cluster_ligand Ligand This compound cluster_receptor Receptor Active Site Ligand 3-Chlorophenyl Ring Ketone Linker Piperidine Ring Receptor Hydrophobic Pocket H-Bond Donor/Acceptor Charged Residue Ligand:f0->Receptor:f0 Hydrophobic Interaction, Pi-Pi Stacking Ligand:f1->Receptor:f1 Hydrogen Bond Ligand:f2->Receptor:f2 Ionic Interaction / Salt Bridge

Caption: Key interactions between the ligand scaffold and a hypothetical receptor.

Step 7: Data Interpretation
  • Binding Affinity (Docking Score): This value, typically in kcal/mol, estimates the binding free energy. More negative values suggest stronger binding.[28] It is most useful for ranking a series of derivatives against the same target.[13][14]

  • Root Mean Square Deviation (RMSD): When validating a protocol, the RMSD measures the deviation between the docked pose of a co-crystallized ligand and its experimentally determined position. An RMSD value of less than 2.0 Å is generally considered a successful validation.[17]

Table 1: Example Docking Results for a Series of Derivatives

Compound IDDerivative ModificationBinding Affinity (kcal/mol)Key Interactions with Receptor
Lead-01 R = H-8.5H-bond with Ser120; Pi-Pi stacking with Phe250
Lead-02 R = 4-OH-9.2H-bonds with Ser120, Asp150; Pi-Pi stacking
Lead-03 R = 4-NH2-9.0H-bonds with Ser120, Asp150; Salt bridge
Control Known Inhibitor-9.5H-bonds with Ser120, Asp150; Pi-Pi stacking

IV. Ensuring Scientific Integrity: Protocol Validation

  • Causality: Before screening a library of novel compounds, it is imperative to validate the docking protocol to ensure it can accurately reproduce known binding modes.[18][29] This self-validating step builds confidence in the predictive power of your model.[17]

  • Redocking Protocol:

    • Select a PDB Entry: Choose a crystal structure of your target protein that is co-crystallized with a known ligand.

    • Extract and Prepare the Ligand: Separate the co-crystallized ligand from the protein, prepare it as described in Step 3, and save it.

    • Prepare the Receptor: Prepare the protein as described in Step 2, ensuring the co-crystallized ligand has been removed.

    • Dock the Ligand: Dock the extracted ligand back into the prepared protein using the exact same protocol (grid box, parameters) you intend to use for your novel compounds.

    • Calculate RMSD: Superimpose the top-scoring docked pose with the original crystallographic pose and calculate the RMSD. An RMSD ≤ 2.0 Å indicates that your protocol is reliable.[17][30]

V. Conclusion and Future Directions

Molecular docking is a powerful computational tool that can significantly aid in the rational design and discovery of novel this compound derivatives. By following a validated and methodologically sound protocol, researchers can efficiently screen virtual libraries, prioritize candidates for synthesis, and gain valuable insights into the structure-activity relationships that govern their therapeutic effects. The results from these in silico studies provide a strong foundation for subsequent experimental validation, ultimately paving the way for the development of new and effective therapeutic agents.

References

Application Notes and Protocols for In Vitro Biological Activity of (3-Chlorophenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Neuromodulatory Potential of (3-Chlorophenyl)(piperidin-4-yl)methanone

This compound is a synthetic compound featuring a piperidine core, a structural motif prevalent in a wide array of neuropharmacologically active agents. The presence of this moiety, coupled with a chlorophenyl group, suggests potential interactions with key targets within the central nervous system, particularly those involved in neurotransmitter reuptake and signaling. Preliminary investigations and the compound's structural similarity to known psychoactive molecules indicate a probable modulation of dopamine and serotonin pathways.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to rigorously characterize the in vitro biological activity of this compound. The protocols detailed herein are designed to be self-validating systems, offering a clear rationale for each experimental step to ensure scientific integrity and reproducibility. We will explore the compound's inhibitory potential on monoamine transporters and its binding affinity for dopamine receptors, alongside essential cytotoxicity assessments to establish a preliminary safety profile.

Section 1: Monoamine Transporter Inhibition Assays

Monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are critical regulators of neurotransmission.[1][2][3] Many therapeutic agents for neurological and psychiatric disorders exert their effects by modulating the activity of these transporters.[4][5] The following protocols are designed to determine the inhibitory potency (IC50) of this compound on DAT, SERT, and NET.

Rationale for Transporter Inhibition Assays

The core principle of these assays is to measure the ability of the test compound to inhibit the uptake of a radiolabeled or fluorescent substrate into cells that express the specific transporter. A reduction in substrate uptake in the presence of the test compound indicates inhibitory activity. These assays are fundamental in early-stage drug discovery to identify and characterize compounds that can modulate neurotransmitter levels in the synapse.

Experimental Workflow: Monoamine Transporter Inhibition

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis plate_cells Plate hDAT, hSERT, or hNET expressing cells in 96-well plates incubate_cells Incubate cells to form a confluent monolayer plate_cells->incubate_cells wash_cells Wash cells with pre-warmed uptake buffer add_compound Add varying concentrations of this compound wash_cells->add_compound pre_incubate Pre-incubation (10-20 min at 37°C) add_compound->pre_incubate add_substrate Add radiolabeled substrate ([3H]Dopamine, [3H]Serotonin, or [3H]Norepinephrine) pre_incubate->add_substrate incubate_uptake Incubate to allow substrate uptake add_substrate->incubate_uptake terminate_uptake Terminate uptake by rapid washing with ice-cold buffer lyse_cells Lyse cells and measure radioactivity using a scintillation counter terminate_uptake->lyse_cells calculate_inhibition Calculate percent inhibition relative to controls lyse_cells->calculate_inhibition determine_ic50 Determine IC50 value from concentration-response curve calculate_inhibition->determine_ic50

Caption: Workflow for monoamine transporter inhibition assays.

Protocol: Dopamine Transporter (DAT) Inhibition Assay

This functional assay measures the ability of this compound to inhibit the uptake of dopamine into cells expressing the human dopamine transporter (hDAT).[6]

Materials:

  • hDAT-expressing cells (e.g., CHO or HEK293 cells)

  • 96-well cell culture plates

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, 5 mM D-glucose, pH 7.4) supplemented with 0.1 mM ascorbic acid and 10 µM pargyline.[6]

  • [3H]Dopamine (radiolabeled substrate)

  • Nomifensine (a known DAT inhibitor for positive control)

  • This compound

  • Scintillation counter and fluid

Procedure:

  • Cell Plating: Seed the hDAT-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate the cells at 37°C in a 5% CO2 incubator.[6]

  • Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with 200 µL of pre-warmed (37°C) uptake buffer.[6]

  • Compound Addition: Add 100 µL of uptake buffer containing varying concentrations of this compound (e.g., 0.1 nM to 10 µM) to the wells. For control wells (100% uptake), add buffer without the test compound. For non-specific uptake, add a high concentration of nomifensine (10 µM final concentration).[6]

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-20 minutes.[6]

  • Uptake Initiation: Initiate the uptake by adding 50 µL of uptake buffer containing [3H]Dopamine (final concentration of ~10-20 nM).[6]

  • Incubation: Incubate the plate for a predetermined time (e.g., 10 minutes) at 37°C. This time should be within the linear range of uptake.

  • Termination of Uptake: Terminate the reaction by rapidly washing the cells three times with 200 µL of ice-cold uptake buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells with 100 µL of 1% SDS. Add 200 µL of scintillation fluid to each well and count the radioactivity using a scintillation counter.

Protocols for SERT and NET Inhibition Assays

The protocols for SERT and NET inhibition assays are analogous to the DAT inhibition assay, with the following modifications:

  • For SERT Inhibition:

    • Use hSERT-expressing cells.[2]

    • The radiolabeled substrate is [3H]Serotonin ([3H]5-HT).[5]

    • A known SERT inhibitor, such as imipramine or fluoxetine, should be used as a positive control.[5][7]

  • For NET Inhibition:

    • Use hNET-expressing cells (e.g., SK-N-BE(2)C cells).[8][9]

    • The radiolabeled substrate is [3H]Norepinephrine.[8]

    • A known NET inhibitor, such as nisoxetine or desipramine, should be used as a positive control.[10][11]

Data Analysis and Interpretation

The data should be analyzed to determine the half-maximal inhibitory concentration (IC50) of this compound for each transporter. The IC50 value represents the concentration of the compound required to inhibit 50% of the specific uptake of the radiolabeled substrate.

ParameterDescription
Total Uptake Radioactivity in wells with cells and radiolabeled substrate.
Non-specific Uptake Radioactivity in wells with cells, radiolabeled substrate, and a high concentration of a known inhibitor.
Specific Uptake Total Uptake - Non-specific Uptake.
% Inhibition 100 x (1 - [(Specific uptake with test compound) / (Specific uptake without test compound)]).
IC50 Concentration of the test compound that produces 50% inhibition. Determined by non-linear regression analysis of the concentration-response curve.

Section 2: Dopamine D2-like Receptor Binding Assay

Dopamine receptors are G protein-coupled receptors (GPCRs) that are fundamental to various physiological processes in the central nervous system.[12] They are classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. This section provides a protocol for a competitive radioligand binding assay to determine the affinity of this compound for D2-like receptors.

Rationale for Receptor Binding Assays

Radioligand binding assays are a gold standard for quantifying the interaction between a ligand and its receptor.[12] This competitive binding assay measures the ability of the test compound to displace a radiolabeled ligand that specifically binds to the D2-like receptor. The amount of displaced radioligand is proportional to the affinity of the test compound for the receptor, allowing for the determination of the inhibitory constant (Ki).

Signaling Pathway: D2-like Receptor

D2R D2-like Receptor Gi_Go Gi/o Protein D2R->Gi_Go Activation AC Adenylyl Cyclase Gi_Go->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Cascade

Caption: Simplified D2-like receptor signaling pathway.

Protocol: Competitive Radioligand Binding Assay

This protocol is adapted from established procedures for D2-like receptor binding assays.[12][13]

Materials:

  • Cell membranes expressing human D2-like receptors (e.g., from CHO or HEK293 cells)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4

  • Radioligand (e.g., [3H]Spiperone or [3H]N-methylspiperone)

  • Unlabeled ligand for non-specific binding determination (e.g., Haloperidol)

  • This compound

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Cell harvester

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the D2-like receptor subtype of interest according to standard laboratory protocols.[12]

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • 50 µL of cell membranes

    • 50 µL of radioligand at a concentration near its Kd

    • 50 µL of assay buffer (for total binding) or a high concentration of unlabeled ligand (for non-specific binding)

    • 50 µL of varying concentrations of this compound

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.[12]

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[12]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.[12]

Data Analysis and Interpretation

The data will be used to calculate the Ki of this compound. The Ki value is a measure of the compound's binding affinity for the receptor.

ParameterDescription
Total Binding Radioactivity bound in the absence of a competing ligand.
Non-specific Binding Radioactivity bound in the presence of a saturating concentration of an unlabeled ligand.
Specific Binding Total Binding - Non-specific Binding.
IC50 Concentration of the test compound that displaces 50% of the specifically bound radioligand. Determined by non-linear regression.
Ki Inhibitory constant, calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Section 3: In Vitro Cytotoxicity Assay

Assessing the cytotoxicity of a compound is a crucial step in early drug development to identify potential adverse effects.[14][15] This section outlines a general protocol for evaluating the cytotoxicity of this compound using a common cell viability assay.

Rationale for Cytotoxicity Assays

In vitro cytotoxicity assays are essential for determining the concentration range at which a compound may be toxic to cells, providing a therapeutic window for its potential biological activity.[16][17] These assays measure cell viability and can offer insights into the mechanisms of cell death.[15]

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials:

  • A relevant cell line (e.g., SH-SY5Y human neuroblastoma cells)

  • 96-well cell culture plates

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24 or 48 hours). Include vehicle-treated cells as a negative control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

The cell viability is expressed as a percentage of the vehicle-treated control. The CC50 (half-maximal cytotoxic concentration) can be determined from the concentration-response curve.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its effects on monoamine transporters and dopamine D2-like receptors, alongside a preliminary assessment of its cytotoxicity, researchers can gain valuable insights into its pharmacological profile and potential as a novel therapeutic agent. The data generated from these assays will be crucial for guiding further preclinical development and understanding the compound's mechanism of action.

References

Application Notes and Protocols for the Pharmacokinetic Profiling of (3-Chlorophenyl)(piperidin-4-yl)methanone in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Pharmacokinetic Landscape of a Novel CNS-Active Scaffold

The compound (3-Chlorophenyl)(piperidin-4-yl)methanone belongs to the broader class of phenylpiperidine derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of centrally acting therapeutic agents.[1][2] Molecules incorporating the phenylpiperidine motif have demonstrated diverse pharmacological activities, including antipsychotic, antidepressant, and analgesic properties, often mediated through interactions with dopamine and serotonin receptors.[3][4] The benzoylpiperidine fragment, in particular, is recognized as a privileged structure in drug discovery, valued for its metabolic stability and favorable pharmacokinetic characteristics.[3][5]

Given the therapeutic potential of this chemical class, a thorough understanding of the pharmacokinetic (PK) profile of novel derivatives like this compound is paramount for their preclinical development. Pharmacokinetic studies, which encompass the absorption, distribution, metabolism, and excretion (ADME) of a compound, are fundamental to establishing a safe and efficacious dosing regimen for subsequent clinical trials.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting preclinical pharmacokinetic profiling of this compound in rodent models. The protocols detailed herein are designed to be robust and self-validating, grounded in established methodologies for small molecule bioanalysis and in vivo studies. While specific pharmacokinetic data for the named compound is not extensively available in public literature, the principles and methods described are based on extensive experience with structurally related piperidine derivatives and adhere to regulatory guidelines for preclinical research.

Ethical Considerations in Animal Research

All animal experiments must be conducted in strict accordance with ethical guidelines and regulations. In the European Union, Directive 2010/63/EU emphasizes the principles of the 3Rs: Replacement, Reduction, and Refinement, to ensure the humane treatment of animals in scientific research. Similarly, in the United States, the Animal Welfare Act (AWA) and guidelines from the National Institutes of Health (NIH) provide a framework for the ethical conduct of animal studies. All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) prior to commencement.

Experimental Design and Rationale

A well-designed pharmacokinetic study is crucial for generating reliable and interpretable data. The following sections outline the key considerations and protocols for a single-dose pharmacokinetic study of this compound in rats.

Animal Model Selection

Rats are a commonly used species for preclinical pharmacokinetic studies due to their physiological and metabolic similarities to humans for many compound classes, their manageable size, and the extensive historical data available. The choice of strain (e.g., Sprague-Dawley, Wistar) should be consistent throughout the study.

Dose Formulation and Administration

The formulation of the test compound is critical for ensuring consistent and complete absorption, particularly for oral administration.

Protocol 1: Dose Formulation

  • Vehicle Selection: For oral (PO) administration, a common vehicle is 0.5% methylcellulose in sterile water. For intravenous (IV) administration, a solution in saline, potentially with a co-solvent like DMSO or PEG400, is often used. The final concentration of any co-solvent should be kept to a minimum to avoid toxicity.

  • Preparation:

    • Accurately weigh the required amount of this compound.

    • For an oral suspension, wet the powder with a small amount of the vehicle to form a paste, then gradually add the remaining vehicle while stirring continuously to achieve a homogenous suspension.

    • For an IV solution, dissolve the compound in the co-solvent first, then slowly add the saline while vortexing to prevent precipitation.

  • Stability: The stability of the formulation should be assessed to ensure the compound does not degrade during the course of the experiment.

Administration:

  • Oral (PO): Administer the formulation via oral gavage at a dose volume typically around 5-10 mL/kg.

  • Intravenous (IV): Administer the formulation as a bolus injection into a suitable vein (e.g., tail vein) at a dose volume typically around 1-2 mL/kg.

Blood Sample Collection

Serial blood sampling from the same animal is a refinement that reduces the number of animals required and minimizes inter-animal variability.

Protocol 2: Serial Blood Sampling in Rats

  • Anesthesia: For non-terminal bleeds, brief anesthesia with isoflurane may be used to minimize stress and pain.

  • Sampling Sites: Common sites for serial blood collection include the saphenous vein or jugular vein (with a cannula).

  • Time Points: A typical sampling schedule for a single-dose PK study would be: pre-dose (0), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Collection:

    • Collect approximately 100-200 µL of blood at each time point into tubes containing an anticoagulant (e.g., K2EDTA).

    • Gently invert the tubes several times to ensure proper mixing with the anticoagulant.

  • Plasma Preparation:

    • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Carefully transfer the supernatant (plasma) to clean, labeled microcentrifuge tubes.

    • Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method Development and Validation

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.

LC-MS/MS Method Development

The goal is to develop a method that can accurately and precisely measure the concentration of this compound in plasma.

Key Parameters to Optimize:

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically suitable for piperidine-containing compounds.

    • MRM Transitions: Identify the precursor ion (the protonated molecule [M+H]+) and a stable product ion for both the analyte and a suitable internal standard.

  • Chromatography:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., 0.1% formic acid), is commonly used to achieve good peak shape and separation.

Sample Preparation

The objective of sample preparation is to remove proteins and other interfering substances from the plasma that could affect the LC-MS/MS analysis.

Protocol 3: Plasma Sample Preparation (Protein Precipitation)

  • Thaw Samples: Thaw the plasma samples, calibration standards, and quality control samples on ice.

  • Aliquoting: Aliquot 50 µL of each sample into a clean microcentrifuge tube.

  • Internal Standard: Add a small volume (e.g., 10 µL) of a working solution of the internal standard (a structurally similar compound not present in the sample) to each tube, except for the blank matrix samples.

  • Precipitation: Add a precipitating agent, such as acetonitrile (typically 3-4 volumes of the plasma volume), to each tube.

  • Vortex and Centrifuge: Vortex the tubes vigorously for 1-2 minutes to ensure complete protein precipitation. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase to concentrate the analyte and improve peak shape.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Method Validation

The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Recovery and Matrix Effect

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Data Analysis and Interpretation

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with validated software (e.g., Phoenix WinNonlin).

Key Pharmacokinetic Parameters
ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (for oral administration)

Hypothetical Pharmacokinetic Data

The following table presents a hypothetical summary of pharmacokinetic parameters for this compound in rats following a single 10 mg/kg oral dose and a 1 mg/kg intravenous dose.

ParameterOral (10 mg/kg)Intravenous (1 mg/kg)
Cmax (ng/mL) 450800
Tmax (h) 1.50.08 (5 min)
AUC(0-inf) (ng*h/mL) 32001200
t1/2 (h) 6.25.8
CL (L/h/kg) -0.83
Vd (L/kg) -6.7
F (%) 26.7-

Visualizations

Experimental Workflow

experimental_workflow cluster_pre_study Pre-Study Phase cluster_in_vivo In-Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase Formulation Dose Formulation Dosing Dosing (IV & PO) Formulation->Dosing Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Prep Plasma Preparation Blood_Sampling->Plasma_Prep Sample_Prep Sample Preparation (Protein Precipitation) Plasma_Prep->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Processing Data Processing LCMS_Analysis->Data_Processing PK_Analysis Pharmacokinetic Analysis Data_Processing->PK_Analysis Reporting Reporting PK_Analysis->Reporting

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

Pharmacokinetic Data Analysis Pipeline

pk_data_analysis Concentration_Time_Data Plasma Concentration vs. Time Data NCA_Software Non-Compartmental Analysis (e.g., Phoenix WinNonlin) Concentration_Time_Data->NCA_Software PK_Parameters Calculation of Pharmacokinetic Parameters (Cmax, Tmax, AUC, t1/2, CL, Vd, F%) NCA_Software->PK_Parameters Data_Interpretation Data Interpretation and Reporting PK_Parameters->Data_Interpretation

Caption: The pipeline for analyzing pharmacokinetic data.

Conclusion

The protocols and methodologies outlined in this document provide a robust framework for the pharmacokinetic profiling of this compound in animal models. By adhering to these guidelines, researchers can generate high-quality, reliable data that is essential for advancing novel CNS-active compounds through the drug development pipeline. The insights gained from these studies will inform dose selection for future efficacy and toxicology studies, and ultimately, for first-in-human clinical trials.

References

Application Notes and Protocols: Development of Fluorescent Probes from Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperidine derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in the development of fluorescent probes for biological applications. Their inherent structural features allow for the facile introduction of fluorophores and recognition moieties, enabling the design of probes with tailored specificities for a wide range of biological targets, including G-protein coupled receptors (GPCRs), ions, and enzymes. These probes are invaluable tools for elucidating complex signaling pathways, monitoring dynamic cellular processes, and for high-throughput screening in drug discovery.

This document provides detailed application notes and protocols for the development and utilization of fluorescent probes derived from piperidine scaffolds. It includes a summary of their photophysical properties, detailed experimental methodologies for their synthesis and application in cellular imaging, and visual representations of relevant signaling pathways and experimental workflows.

Data Presentation: Photophysical and Biological Properties of Piperidine-Based Fluorescent Probes

The following tables summarize the key quantitative data for representative piperidine-based fluorescent probes, facilitating comparison and selection for specific research applications.

Table 1: Photophysical Properties of Selected Piperidine-Based Fluorescent Probes

Probe Name/ClassExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)TargetReference
Piperidine-BODIPY Conjugates~630~650HighCXCR2[1]
Piperidine-NBD Conjugates~466~545 (OFF) / ~500 (ON)-Hydrogen Sulfide[2]
Piperidine-Coumarin Derivatives~365~450-Calcium Ions (Ca²⁺)[3]
Red Emitting Piperidine Derivatives540-670540-6700.97% - 5.13%General Imaging[4]

Table 2: Biological Activity of Selected Piperidine-Based Probes and Inhibitors

Compound/ProbeTargetAssay TypeIC50/EC50/KdReference
Piperidine-based CXCR2 NAMsCXCR2NanoBRET Binding AssaypIC50 up to 8.5[1]
TPA-Pz-NBDHydrogen SulfideFluorescence SpectroscopyDetection range: 0–125 µM[2]
Piperidine-derivatized Schiff BaseCopper Ions (Cu²⁺)Fluorescence SpectroscopyBinding constant (Ka) of 4 × 10⁴ M⁻¹[3]
Renin InhibitorsReninEnzyme Inhibition Assay-[5]

Experimental Protocols

I. Synthesis of a Piperidine-Based Fluorescent Probe for GPCR Imaging (Example: CXCR2 Ligand)

This protocol is based on the synthesis of fluorescent negative allosteric modulators (NAMs) for the CXC chemokine receptor 2 (CXCR2).[1]

Materials:

  • Starting piperidine-containing scaffold (e.g., a derivative of navarixin)

  • Fmoc-protected linker

  • BODIPY 630/650-X NHS ester

  • Piperidine

  • Dimethylformamide (DMF)

  • Standard reagents for solid-phase or solution-phase peptide synthesis and purification (e.g., coupling reagents, solvents, HPLC equipment).

Procedure:

  • Linker Conjugation:

    • Couple an Fmoc-protected amino acid linker to the core piperidine scaffold using standard peptide coupling chemistry.

  • Fmoc Deprotection:

    • Treat the Fmoc-protected conjugate with a solution of 20% piperidine in DMF to remove the Fmoc protecting group, exposing the free amine.

  • Fluorophore Labeling:

    • Acylate the free amine with an amine-reactive fluorescent dye, such as BODIPY 630/650-X NHS ester, in a suitable solvent like DMF.

  • Purification:

    • Purify the final fluorescent probe using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • Confirm the identity and purity of the synthesized probe using mass spectrometry and NMR spectroscopy.

II. Cellular Imaging Protocol for a Piperidine-Based GPCR Probe

This protocol provides a general workflow for imaging the cellular localization and binding of a piperidine-based fluorescent probe targeting a GPCR, such as CXCR2.[1]

Materials:

  • HEK293 cells stably expressing the target GPCR (e.g., SNAP-tagged CXCR2)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Glass-bottom imaging dishes

  • Piperidine-based fluorescent probe stock solution (in DMSO)

  • SNAP-Surface® Alexa Fluor® 488 (for co-localization)

  • Unlabeled competing ligand

  • Confocal microscope

Procedure:

  • Cell Culture:

    • Culture HEK293 cells expressing the SNAP-tagged target GPCR on glass-bottom dishes until they reach 70-80% confluency.

  • Co-labeling (Optional):

    • To visualize the receptor, pre-label the cells with a cell-surface SNAP-tag fluorophore (e.g., SNAP-Surface® Alexa Fluor® 488) according to the manufacturer's protocol.

  • Probe Incubation:

    • Prepare a working solution of the piperidine-based fluorescent probe in cell culture medium at the desired final concentration.

    • For competition experiments to demonstrate specific binding, prepare a parallel set of cells incubated with the fluorescent probe and a high concentration of an unlabeled competing ligand.

    • Incubate the cells with the probe solution for 10 minutes at 37°C.

  • Fluorescence Imaging:

    • Image the cells using a confocal microscope with appropriate laser lines and emission filters for the chosen fluorophores (e.g., green channel for SNAP-tag and red channel for the BODIPY-labeled probe).

    • Acquire images to observe the localization of the fluorescent probe on the cell surface and potentially within intracellular compartments (e.g., endosomes).

III. Intracellular Calcium Imaging Protocol

This protocol describes a general method for monitoring changes in intracellular calcium concentration using a fluorescent indicator. While not specific to a piperidine-based probe, it provides a framework that can be adapted.

Materials:

  • Adherent cells (e.g., HeLa, CHO) cultured on glass-bottom dishes

  • Calcium indicator dye (e.g., Fluo-8 AM, Cal-520 AM)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Agonist or antagonist for a target receptor that modulates calcium signaling

  • Fluorescence microscope with time-lapse imaging capabilities

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes and grow to the desired confluency.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye in HBSS.

    • Remove the culture medium, wash the cells with HBSS, and incubate them with the dye-loading solution at 37°C for 30-60 minutes.

  • Washing:

    • Gently wash the cells two to three times with HBSS to remove excess dye.

  • Baseline Measurement:

    • Place the dish on the fluorescence microscope and acquire a baseline fluorescence reading for 1-2 minutes.

  • Stimulation and Imaging:

    • Add the agonist or antagonist of interest to the cells while continuously recording the fluorescence intensity over time.

    • Analyze the changes in fluorescence to determine the kinetics of the intracellular calcium response.

IV. Enzyme Activity Assay using a Fluorogenic Substrate

This protocol outlines a general procedure for measuring enzyme activity using a fluorogenic substrate. This can be adapted for piperidine-based fluorogenic probes that are designed to be cleaved by a specific enzyme.

Materials:

  • Purified enzyme or cell lysate containing the enzyme of interest

  • Fluorogenic piperidine-based substrate

  • Assay buffer specific to the enzyme

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of the enzyme or cell lysate in the assay buffer.

    • Prepare a working solution of the fluorogenic substrate in the assay buffer.

  • Reaction Initiation:

    • In a 96-well plate, add the enzyme solution to each well.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to each well.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each enzyme concentration.

    • For inhibitor screening, perform the assay in the presence of various concentrations of a piperidine-based inhibitor and determine the IC50 value.

Mandatory Visualizations

cluster_synthesis Probe Synthesis Piperidine Scaffold Piperidine Scaffold Coupling Coupling Piperidine Scaffold->Coupling Linker Linker Linker->Coupling Fluorophore Fluorophore Fluorophore->Coupling Purification Purification Coupling->Purification Characterization Characterization Purification->Characterization Final Probe Final Probe Characterization->Final Probe

Workflow for the synthesis of a piperidine-based fluorescent probe.

cluster_workflow Cellular Imaging Workflow Cell Culture Cell Culture Probe Incubation Probe Incubation Cell Culture->Probe Incubation Washing Washing Probe Incubation->Washing Image Acquisition Image Acquisition Washing->Image Acquisition Data Analysis Data Analysis Image Acquisition->Data Analysis

General experimental workflow for cellular imaging.

cluster_gpcr GPCR Signaling Pathway Piperidine_Probe Piperidine-based Fluorescent Probe GPCR GPCR Piperidine_Probe->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream_Signaling Downstream Signaling Second_Messenger->Downstream_Signaling Initiates

GPCR signaling pathway with a piperidine-based probe.

cluster_calcium Intracellular Calcium Signaling Stimulus Stimulus Receptor Receptor Stimulus->Receptor PLC Phospholipase C Receptor->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca2_release Ca²⁺ Release ER->Ca2_release Piperidine_Sensor Piperidine-based Ca²⁺ Sensor Ca2_release->Piperidine_Sensor Fluorescence Fluorescence Signal Piperidine_Sensor->Fluorescence

Calcium signaling pathway visualized with a piperidine sensor.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Chlorophenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (3-Chlorophenyl)(piperidin-4-yl)methanone. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and direct method is the Friedel-Crafts acylation of chlorobenzene with a piperidine-4-carbonyl derivative. This electrophilic aromatic substitution reaction forms the desired ketone by creating a carbon-carbon bond between the chlorobenzene ring and the acyl group derived from the piperidine moiety.

Q2: Why is my reaction yield consistently low?

A2: Low yields in the Friedel-Crafts acylation of chlorobenzene can be attributed to several factors. Chlorobenzene is a deactivated aromatic ring, making the reaction inherently slower than with activated rings like benzene or toluene.[1][2] Additionally, the Lewis acid catalyst can complex with the nitrogen atom of the piperidine ring, reducing its catalytic activity. Careful optimization of the catalyst, solvent, temperature, and reaction time is crucial for improving the yield.

Q3: What are the expected major and minor isomers in the product mixture?

A3: The chloro group on the benzene ring is an ortho, para-directing deactivator.[1][3] Therefore, the Friedel-Crafts acylation is expected to produce a mixture of isomers. The major product will be the para-substituted isomer, (4-Chlorophenyl)(piperidin-4-yl)methanone, due to reduced steric hindrance.[3] The ortho-substituted isomer, (2-Chlorophenyl)(piperidin-4-yl)methanone, will be a minor product. The meta-substituted isomer, this compound, is generally formed in very small amounts, if at all, under standard Friedel-Crafts conditions.[2]

Q4: How can I minimize the formation of side products?

A4: To minimize side reactions, it is essential to use high-purity starting materials and anhydrous conditions. The piperidine nitrogen should be protected (e.g., with a Boc group) to prevent side reactions with the Lewis acid and the acyl chloride. Running the reaction at an optimal temperature is also critical; too high a temperature can lead to polysubstitution and degradation, while too low a temperature will result in an incomplete reaction.

Q5: What is the best method for purifying the final product?

A5: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from unreacted starting materials, isomers, and other impurities. Recrystallization from a suitable solvent system can be employed for further purification of the isolated product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst (hydrolyzed).2. Deactivated starting materials.3. Insufficient reaction temperature or time.4. Complexation of the catalyst with the piperidine nitrogen.1. Use freshly opened or properly stored anhydrous Lewis acid (e.g., AlCl₃).2. Confirm the purity of chlorobenzene and the acyl chloride.3. Gradually increase the reaction temperature and monitor the reaction progress by TLC.4. Use a protected piperidine derivative (e.g., N-Boc-piperidine-4-carbonyl chloride) to prevent catalyst sequestration.
Low Yield 1. Suboptimal stoichiometry of reactants.2. Inefficient mixing.3. Premature quenching of the reaction.1. Use a slight excess of the Lewis acid catalyst (1.1-1.3 equivalents). Ensure an appropriate molar ratio of chlorobenzene to the acyl chloride.2. Ensure vigorous stirring to maintain a homogeneous reaction mixture.3. Monitor the reaction to completion using TLC before quenching.
Formation of Multiple Products (Isomers) Inherent directing effects of the chloro substituent.This is expected due to the ortho, para-directing nature of the chlorine atom.[1][2] Optimize reaction conditions (e.g., lower temperature) to potentially favor the para isomer. Efficient purification by column chromatography is necessary to isolate the desired isomer.
Presence of Unreacted Starting Material 1. Insufficient amount of catalyst.2. Reaction time is too short.3. Reaction temperature is too low.1. Increase the amount of Lewis acid catalyst.2. Extend the reaction time, monitoring by TLC.3. Increase the reaction temperature in increments.
Product Degradation (Dark-colored reaction mixture) 1. Reaction temperature is too high.2. Presence of impurities in the starting materials.1. Lower the reaction temperature.2. Use purified starting materials.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a general procedure for the synthesis. Note: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.

Materials:

  • N-Boc-piperidine-4-carbonyl chloride

  • Chlorobenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask and cool the suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve N-Boc-piperidine-4-carbonyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension.

  • Chlorobenzene Addition: To the resulting mixture, add chlorobenzene (1.5 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture over crushed ice and 1 M HCl.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the N-Boc-(3-chlorophenyl)(piperidin-4-yl)methanone.

  • Deprotection: The Boc-protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to yield the final product, this compound.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield and Isomer Distribution (Illustrative)

Parameter Condition A Condition B Condition C Expected Outcome
Catalyst AlCl₃FeCl₃ZnCl₂AlCl₃ is generally the most active but may lead to more side products. FeCl₃ and ZnCl₂ are milder alternatives.
Solvent DichloromethaneNitrobenzeneCarbon disulfideDichloromethane is a common choice. Nitrobenzene can increase the reaction rate but is toxic. Carbon disulfide is another traditional solvent.
Temperature 0 °C to rt50 °C80 °CHigher temperatures can increase the reaction rate but may also increase the formation of byproducts and lead to a darker reaction mixture.
Yield (%) ~40-50%~55-65%~30-40%Optimal conditions (e.g., Condition B) are expected to provide the highest yield.
para:ortho Ratio ~5:1~4:1~6:1Lower temperatures may slightly favor the formation of the para isomer.

Note: The data in this table is illustrative and based on general principles of Friedel-Crafts reactions. Actual results may vary.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Purification cluster_step3 Step 3: Deprotection A N-Boc-piperidine-4-carbonyl chloride D Reaction Mixture A->D B Chlorobenzene B->D C AlCl3 in DCM C->D E Crude N-Boc Product D->E Work-up F Column Chromatography E->F G Pure N-Boc Product F->G I Final Product G->I H Acidic Conditions H->I

Caption: Synthetic workflow for this compound.

TroubleshootingTree Start Low Yield Issue Q1 Is the reaction mixture dark? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Sol1 Lower reaction temperature. Use purer starting materials. A1_Yes->Sol1 Q2 Is there unreacted starting material (TLC)? A1_No->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Increase catalyst amount. Increase reaction time/temp. A2_Yes->Sol2 Q3 Is the catalyst fresh and anhydrous? A2_No->Q3 A3_No No Q3->A3_No Sol3 Use fresh, anhydrous catalyst. A3_No->Sol3

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Synthesis of (3-Chlorophenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Chlorophenyl)(piperidin-4-yl)methanone.

Troubleshooting Guides

Low product yield, the presence of impurities, and difficult purification are common challenges encountered during the synthesis of this compound. The following table outlines potential issues, their probable causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Hydrolysis of 3-chlorobenzoyl chloride: The acylating agent is sensitive to moisture and can hydrolyze to the unreactive 3-chlorobenzoic acid.[1]- Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents.- Check the quality of the 3-chlorobenzoyl chloride before use; it should be a clear liquid.
Inefficient acylation: The reaction conditions may not be optimal for the N-acylation of the piperidine ring or the Friedel-Crafts acylation.- For N-acylation, ensure an appropriate base (e.g., triethylamine, pyridine) is used to neutralize the HCl byproduct.[2] - For Friedel-Crafts acylation, verify the activity of the Lewis acid catalyst (e.g., AlCl₃) and consider using a more activating solvent if necessary.[3][4]
Poor recovery during workup: The product may be lost during extraction or purification steps.- Optimize the pH of the aqueous phase during extraction to ensure the product is in the organic layer.- Use appropriate solvents for extraction and chromatography.
Presence of Multiple Spots on TLC (Impurities) Formation of isomeric byproducts: In a Friedel-Crafts acylation approach, acylation of chlorobenzene can lead to the formation of ortho- and meta-isomers in addition to the desired para-substituted product.[5][6][7]- Optimize the reaction temperature and catalyst to favor the formation of the para-isomer.- Employ purification techniques such as column chromatography or recrystallization to separate the isomers.
Over-acylation or di-acylation: The piperidine nitrogen can be acylated, and in some cases, further reactions can occur. While the desired product is an N-acylated piperidine, side reactions at other positions are possible depending on the synthetic route.- Control the stoichiometry of the acylating agent.- Use a protecting group strategy if necessary to avoid unwanted reactions at the piperidine nitrogen.[8]
Unreacted starting materials: Incomplete reaction can lead to the presence of starting materials in the crude product.- Monitor the reaction progress using TLC or another suitable analytical technique.- Increase the reaction time or temperature if the reaction is proceeding slowly.
Formation of N-oxide: Although less common in acylation reactions, the presence of oxidizing agents or certain workup conditions could potentially lead to the formation of the piperidine N-oxide.[9][10][11]- Avoid the use of strong oxidizing agents during the synthesis and workup.- Use deoxygenated solvents and an inert atmosphere.
Dimerization of piperidine intermediate: Under certain conditions, piperidine derivatives can undergo dimerization.[2][12]- Optimize reaction conditions such as concentration and temperature to minimize dimerization.
Product is Difficult to Purify Co-elution of impurities: Byproducts may have similar polarities to the desired product, making separation by column chromatography challenging.- Experiment with different solvent systems for column chromatography.- Consider alternative purification methods such as recrystallization or preparative HPLC.
Oily product that does not solidify: The presence of impurities can prevent the product from crystallizing.- Attempt to purify the oil by column chromatography to remove impurities.- Try triturating the oil with a non-polar solvent (e.g., hexane, ether) to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to expect during the synthesis of this compound?

A1: The most common side reactions depend on the synthetic route. If employing a Friedel-Crafts acylation of chlorobenzene with a piperidine-4-carbonyl derivative, the formation of ortho- and meta-isomers of the chlorophenyl moiety is a significant possibility.[5][6][7] Hydrolysis of the acyl chloride starting material (e.g., 3-chlorobenzoyl chloride) to the corresponding carboxylic acid is also a frequent issue if moisture is not rigorously excluded.[1] If starting with piperidine and acylating the nitrogen, over-acylation or side reactions on the piperidine ring are possible, though less common under controlled conditions.

Q2: How can I minimize the formation of isomeric byproducts in a Friedel-Crafts acylation?

A2: To minimize the formation of undesired isomers, it is crucial to control the reaction conditions. Lower reaction temperatures generally favor the formation of the para-isomer. The choice of Lewis acid catalyst and solvent can also influence the isomeric ratio. It is advisable to perform small-scale trial reactions to determine the optimal conditions for maximizing the yield of the desired para-isomer.

Q3: My 3-chlorobenzoyl chloride appears cloudy. Can I still use it?

A3: A cloudy appearance in 3-chlorobenzoyl chloride often indicates partial hydrolysis to 3-chlorobenzoic acid, which is a solid. Using this reagent will likely result in a lower yield and introduce impurities into your reaction. It is recommended to use fresh, clear 3-chlorobenzoyl chloride for the best results. If you must use the cloudy reagent, purification by distillation may be possible, but it is often more practical to obtain a fresh supply.

Q4: I am seeing a byproduct with a higher molecular weight than my product. What could it be?

A4: A higher molecular weight byproduct could potentially be a dimer of a piperidine intermediate or a di-acylated product. Dimerization can sometimes occur with reactive piperidine species.[2][12] Di-acylation could happen if there are multiple reactive sites or if the reaction conditions are too harsh. Analyzing the byproduct by mass spectrometry and NMR spectroscopy will be necessary for definitive identification.

Q5: What is the best way to purify the final product?

A5: Purification of this compound is typically achieved by column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is usually effective. Recrystallization from a suitable solvent system can also be an excellent method for obtaining highly pure material, especially if the crude product is a solid.

Experimental Protocols

Synthesis of this compound via N-Acylation

This protocol describes the acylation of piperidine-4-carboxamide followed by a Hofmann rearrangement and hydrolysis.

Step 1: N-Acylation of Piperidine-4-carboxamide

  • To a solution of piperidine-4-carboxamide (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere, add a base such as triethylamine (1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 3-chlorobenzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(3-chlorobenzoyl)piperidine-4-carboxamide.

Step 2: Synthesis of this compound

A detailed protocol for the subsequent steps of Hofmann rearrangement and hydrolysis would need to be optimized based on laboratory capabilities and safety considerations. These steps typically involve the use of reagents such as bromine and a strong base, followed by acidic or basic hydrolysis.

Visualizations

Side_Reactions Reactants Piperidine Derivative + 3-Chlorobenzoyl Chloride Main_Product This compound Reactants->Main_Product Desired Reaction Side_Product_1 Over-acylated Product Reactants->Side_Product_1 Excess Acylating Agent Side_Product_2 Hydrolysis Product (3-Chlorobenzoic Acid) Reactants->Side_Product_2 Presence of Water Side_Product_3 Isomeric Products (ortho-, meta-) Reactants->Side_Product_3 Friedel-Crafts Route Dimer Dimerized Piperidine Reactants->Dimer Side Reaction

Caption: Potential reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow Start Start Synthesis Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Hydrolysis Check for Hydrolysis of Acyl Chloride Check_Yield->Hydrolysis Yes Analyze_Byproducts Identify Byproducts (MS, NMR) Check_Purity->Analyze_Byproducts Yes End Successful Synthesis Check_Purity->End No Conditions Optimize Reaction Conditions Hydrolysis->Conditions Conditions->Start Purification Optimize Purification (Chromatography, Recrystallization) Purification->Start Analyze_Byproducts->Purification

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Troubleshooting poor peak shape in HPLC analysis of (3-Chlorophenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive troubleshooting strategies for resolving poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of (3-Chlorophenyl)(piperidin-4-yl)methanone. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing when analyzing this compound?

A1: Peak tailing is the most common peak shape issue for this compound and is often caused by secondary chemical interactions between the analyte and the stationary phase.[1][2] this compound is a basic compound due to its piperidine group. This basicity leads to strong interactions with acidic residual silanol groups (Si-OH) on the surface of silica-based HPLC columns.[3][4][5] This unwanted interaction slows down a portion of the analyte molecules, resulting in a "tail." Other significant causes include using an inappropriate mobile phase pH, column overload, or issues with the HPLC system itself, such as extra-column dead volume.[2][6]

Q2: How does the mobile phase pH influence the peak shape of a basic compound like this?

A2: Mobile phase pH is a critical factor that directly affects the ionization state of both the basic analyte and the acidic silanol groups on the column.[7][8][9]

  • At low pH (e.g., pH < 3): The silanol groups are protonated (Si-OH) and thus less likely to interact with the now positively charged analyte (piperidine ring is protonated). This reduction in secondary ionic interactions typically results in a more symmetrical peak.[4][10]

  • At mid-range pH (e.g., pH 4-7): Silanol groups become ionized (Si-O⁻), creating strong electrostatic interactions with the positively charged analyte, which is a major cause of peak tailing.[11]

  • At high pH (e.g., pH > 8): The basic analyte becomes neutralized, which can improve peak shape. However, traditional silica-based columns are not stable at high pH, so a pH-resistant column must be used for this strategy.[8]

For optimal peak shape, the mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa.[7][12]

Q3: My peak is exhibiting fronting. What are the likely causes?

A3: Peak fronting, where the leading edge of the peak is sloped, is less common than tailing but indicates a different set of problems. The most frequent causes are column overload, either by injecting too much sample mass or too large a sample volume.[6][13][14][15] Another common cause is a mismatch between the sample solvent and the mobile phase; if the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to fronting, especially for early-eluting peaks.[14][16] Physical issues like a void or collapse in the column packing can also result in fronting.[13][17]

Q4: Can the choice of HPLC column significantly improve peak shape for this analysis?

A4: Absolutely. Column selection is vital for analyzing polar basic compounds.

  • Column Chemistry: Modern columns made with high-purity, "Type B" silica and robust end-capping are designed to minimize the number of accessible silanol groups, thereby reducing tailing.[12][18]

  • Stationary Phases: For polar basic compounds, consider columns with alternative stationary phases like those with polar-embedded groups or a C18 phase designed for high aqueous compatibility.[19][20][21] Hydrophilic Interaction Liquid Chromatography (HILIC) columns are another excellent option for retaining and separating highly polar compounds.[22][23]

  • Column Condition: A column that has degraded due to harsh pH conditions or contamination will produce poor peak shapes.[14][17]

Q5: What should I do if all the peaks in my chromatogram are distorted, not just the analyte?

A5: If all peaks in the chromatogram show similar distortion (e.g., tailing or fronting), the issue is likely related to the HPLC system or a physical problem with the column, rather than a specific chemical interaction.[3] Common causes include a partially blocked column inlet frit, which distorts the sample flow path, or significant extra-column dead volume from using tubing with an incorrect internal diameter or from poorly made connections.[1] A void at the head of the column can also cause this universal peak distortion.[3][13]

Troubleshooting Guides and Experimental Protocols

Systematic Troubleshooting Workflow

The following workflow provides a logical sequence for diagnosing and resolving poor peak shape.

G cluster_start Identify Problem cluster_diagnosis Diagnose Cause cluster_solution Implement Solution start Poor Peak Shape Observed tailing Peak Tailing (Analyte Specific) start->tailing fronting Peak Fronting start->fronting all_peaks All Peaks Distorted start->all_peaks ph Protocol 1: Adjust Mobile Phase pH tailing->ph Primary Cause: Silanol Interactions column Select Appropriate Column tailing->column Secondary Cause: Column Chemistry overload Protocol 3: Check for Overload fronting->overload Primary Cause: Sample Overload system Protocol 4: Check System & Column fronting->system Secondary Cause: Column Void/Solvent Mismatch all_peaks->system Primary Cause: Frit Blockage/Dead Volume buffer Protocol 2: Optimize Buffer Conc. ph->buffer overload->system If persists

Caption: A logical workflow for troubleshooting common HPLC peak shape issues.

Analyte-Silanol Interaction Pathway

This diagram illustrates the chemical interactions leading to peak tailing and how they can be mitigated.

G cluster_problem Problem: Secondary Interaction cluster_solution Solutions analyte Analyte-NH+ (Basic Compound) silanol Si-O- (Ionized Silanol) analyte->silanol Electrostatic Attraction (Causes Tailing) low_ph Low pH Mobile Phase (Protonates Silanol to Si-OH) low_ph->silanol Mitigates additive Competitive Base (TEA) (Blocks Si-O- sites) additive->silanol Mitigates high_ph High pH Mobile Phase (Neutralizes Analyte to Analyte-N) high_ph->analyte Mitigates

Caption: Mitigation strategies for analyte-silanol secondary interactions.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

This protocol aims to find the optimal mobile phase pH to minimize silanol interactions and improve peak symmetry.

  • Determine Analyte pKa: Identify the pKa of the piperidine group in this compound.

  • Prepare Mobile Phases: Prepare several batches of the aqueous portion of your mobile phase (e.g., water with 0.1% formic acid or 10 mM ammonium formate buffer). Adjust the pH of these batches to cover a range, for example, pH 2.5, 3.0, and 3.5.

  • System Equilibration: Starting with the highest pH mobile phase (3.5), equilibrate the HPLC system and column for at least 15-20 column volumes.

  • Sample Injection: Inject your sample and record the chromatogram.

  • Data Analysis: Calculate the USP tailing factor (asymmetry) for the analyte peak. A value of 1.0 is perfectly symmetrical.

  • Iterate: Repeat steps 3-5 for each successively lower pH mobile phase.

Protocol 2: Buffer Concentration Study

If pH adjustment alone is insufficient, the buffer capacity may be too low to control the pH effectively at the column surface.

  • Select Optimal pH: Using the best pH determined from Protocol 1 (e.g., pH 2.5).

  • Prepare Buffers: Prepare two or three batches of the aqueous mobile phase at this pH but with different buffer concentrations (e.g., 10 mM, 25 mM, and 50 mM).

  • Equilibrate and Inject: For each buffer concentration, equilibrate the system and inject the sample as described previously.

  • Analyze and Compare: Calculate the tailing factor for each run. Select the lowest buffer concentration that provides good peak symmetry, as excessively high concentrations can cause precipitation or other issues.[1][4]

Protocol 3: Diagnosing and Resolving Column Overload

This protocol helps determine if poor peak shape (typically fronting, but can be tailing) is due to injecting too much sample.

  • Prepare Dilutions: Create a serial dilution of your sample, for example, 1:2, 1:5, and 1:10 dilutions using the mobile phase.

  • Inject Original Sample: Inject your standard concentration/volume and save the chromatogram.

  • Inject Dilutions: Inject each diluted sample and record the chromatograms.

  • Compare Peak Shapes: Observe the peak shape across the different concentrations. If the peak shape improves (becomes more symmetrical) upon dilution, the column was overloaded.[1][15]

  • Remedy: To resolve overload, either reduce the concentration of your sample or decrease the injection volume.[6]

Data Presentation

Table 1: Example Data for Mobile Phase pH Optimization
Mobile Phase pHBuffer ConcentrationUSP Tailing FactorObservation
4.510 mM2.2Significant peak tailing
3.510 mM1.7Reduced tailing
3.010 mM1.3Good peak symmetry
2.510 mM1.1Optimal peak shape
Table 2: Example Data for Buffer Concentration Optimization (at pH 2.5)
Mobile Phase pHBuffer ConcentrationUSP Tailing FactorObservation
2.55 mM1.4Some tailing, insufficient buffering
2.510 mM1.1Optimal peak shape
2.525 mM1.1No further improvement, higher risk of precipitation
Table 3: Recommended Column Chemistries for Polar Basic Compounds
Column TypeSeparation PrincipleSuitability for this compound
High-Purity C18 Reversed-phase; minimal residual silanols.Good starting point, especially with optimized mobile phase (low pH).
Polar-Embedded Phase Reversed-phase with a polar group near the silica surface to shield silanols.Excellent for reducing secondary interactions and improving peak shape for basic compounds.
Phenyl Phase Reversed-phase with alternative selectivity due to pi-pi interactions.Can offer different selectivity and improved peak shape for aromatic compounds.
HILIC Hydrophilic Interaction; uses a polar stationary phase and high organic mobile phase.Very effective for retaining and separating polar compounds that have low retention in reversed-phase.[23]

References

Technical Support Center: Optimizing Mobile Phase for LC-MS Analysis of (3-Chlorophenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of (3-Chlorophenyl)(piperidin-4-yl)methanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the LC-MS analysis of this compound?

A1: The primary challenges stem from the basic nature of the piperidine moiety. This can lead to poor peak shapes, specifically tailing, due to interactions with residual silanol groups on silica-based reversed-phase columns. Optimizing the mobile phase pH is crucial to mitigate these interactions and achieve good chromatography. Additionally, ensuring the stability of the compound and achieving adequate ionization for sensitive detection by the mass spectrometer are key considerations.

Q2: Which ionization mode is best suited for this molecule in LC-MS analysis?

A2: Given the presence of the basic piperidine nitrogen, this compound is expected to ionize efficiently in positive ion mode electrospray ionization (ESI+) . The nitrogen atom is readily protonated, forming a stable [M+H]⁺ ion, which allows for sensitive detection.

Q3: What are common adducts that might be observed for this compound in the mass spectrum?

A3: In addition to the primary protonated molecule [M+H]⁺, it is common to observe adducts, which are ions formed by the association of the analyte with other molecules or ions in the mobile phase or from the sample matrix.[1] For this compound, common adducts in positive ion mode include:

  • Sodium adduct [M+Na]⁺

  • Potassium adduct [M+K]⁺

  • Ammonium adduct [M+NH₄]⁺ (if an ammonium salt is used as a buffer)

  • Acetonitrile adduct [M+ACN+H]⁺

  • Water adducts can also be observed, though they are less common in the final spectrum.[2]

The presence of these adducts can sometimes complicate data interpretation but can also aid in confirming the molecular weight of the analyte.[1]

Q4: Why is my peak shape for this compound poor (e.g., tailing or splitting)?

A4: Poor peak shape for basic compounds like this is often due to secondary interactions between the protonated basic analyte and negatively charged residual silanol groups on the surface of the silica-based stationary phase. This can be addressed by optimizing the mobile phase pH or using specialized columns.[3] Other potential causes include column overload, a mismatch between the sample solvent and the mobile phase, or column degradation.[4][5]

Q5: Should I use a low pH or high pH mobile phase for this analysis?

A5: Both low and high pH mobile phases can be effective, and the optimal choice may depend on the specific column and analytical goals.

  • Low pH (e.g., pH 2-4): Using an acidic mobile phase (e.g., with 0.1% formic acid) protonates the basic piperidine group, ensuring a consistent charge state.[6] It also suppresses the ionization of acidic silanol groups on the column, reducing the secondary interactions that cause peak tailing.[7]

  • High pH (e.g., pH 8-10): At a high pH, the piperidine analyte will be in its neutral form, which can lead to increased retention on a reversed-phase column.[8] This approach also deprotonates the silanol groups, but the neutral analyte has less electrostatic interaction with them, which can also result in improved peak shape. It is crucial to use a pH-stable column for high pH mobile phases.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing/Fronting) Secondary ionic interactions with residual silanols on the column.Adjust the mobile phase pH. A low pH (2-4) with 0.1% formic acid will suppress silanol ionization.[6] Alternatively, a high pH (8-10) with a suitable buffer on a pH-stable column will neutralize the basic analyte.[8]
Mismatch between sample solvent and mobile phase.Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase.[4]
Column overload.Reduce the injection volume or the concentration of the sample.[5]
Low Signal Intensity / Poor Sensitivity Inefficient ionization.Ensure the mobile phase is compatible with ESI. Acidic modifiers like formic or acetic acid are generally preferred for positive ion mode as they aid in protonation.[5]
Ion suppression from the matrix or mobile phase additives.Use high-purity LC-MS grade solvents and additives.[9] If using additives like triethylamine (TEA), be aware they can cause ion suppression.[3] Consider sample cleanup to remove matrix components.
In-source fragmentation.The compound may be fragmenting in the ion source before detection.[5] Optimize the source parameters, such as the fragmentor or capillary voltage, to reduce fragmentation.
Irreproducible Retention Times Inadequate column equilibration.Ensure the column is sufficiently equilibrated with the initial mobile phase conditions between injections. A common rule is to allow 5-10 column volumes to pass through.
Mobile phase pH is not stable or buffered.If operating near the pKa of the analyte or a mobile phase additive, small changes in pH can cause significant shifts in retention.[7] Use a buffer (e.g., ammonium formate or ammonium acetate) at a concentration of 5-10 mM to stabilize the pH.[10]
Column degradation.If retention times consistently decrease and peak shape worsens over time, the column may be degrading.[4] Replace the column and consider using a guard column to extend its life.
Multiple Peaks for a Pure Standard On-column degradation of the analyte.The compound may be unstable under the current mobile phase conditions. Ensure the pH is appropriate for the compound's stability.
Isomers or tautomers are being separated.While less common, this is a possibility. Adjusting the mobile phase composition or temperature may help to coalesce the peaks.
Differential ionization or interaction with the stationary phase.This can occur with free base forms of piperidine derivatives.[11] Adjusting the mobile phase pH or adding a buffer can often resolve this.[11]

Data Presentation

The following table summarizes the expected qualitative effects of different mobile phase parameters on the LC-MS analysis of a basic compound like this compound.

Mobile Phase ConditionExpected Retention TimeExpected Peak ShapeExpected MS Signal (ESI+)Comments
Water/Acetonitrile with 0.1% Formic Acid (pH ~2.8) ModerateGood, symmetricalStrongA common and effective starting point for basic compounds.[6]
Water/Methanol with 0.1% Formic Acid (pH ~2.8) Longer than ACNGood, may be broader than ACNStrongMethanol is a weaker eluent than acetonitrile (ACN) and can offer different selectivity.
Water/Acetonitrile with 0.1% Acetic Acid (pH ~3.2) ModerateGood, symmetricalStrongSimilar to formic acid, provides an acidic mobile phase.
Water/Acetonitrile with 10mM Ammonium Formate (pH adjusted to 3.5) ModerateVery GoodStrongThe buffer helps to improve peak shape and reproducibility.[6]
Water/Acetonitrile with 10mM Ammonium Hydroxide (pH ~10) LongerGood, symmetricalGoodRequires a pH-stable column. The analyte is neutral, leading to increased retention.
Water/Acetonitrile (Neutral pH) ShortPoor, likely tailingVariableNot recommended due to strong interactions with silanols and potential for inconsistent analyte ionization.

Experimental Protocols

Initial LC-MS Method for this compound

This protocol provides a robust starting point for method development.

  • LC System: Agilent 1290 Infinity II or equivalent UHPLC system.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent ESI-equipped instrument.

  • Column: Waters XSelect CSH C18, 2.1 x 100 mm, 2.5 µm, or equivalent modern C18 column.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0.00 min: 5% B

    • 1.00 min: 5% B

    • 8.00 min: 95% B

    • 10.00 min: 95% B

    • 10.10 min: 5% B

    • 12.00 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the sample in 50:50 Acetonitrile:Water to a final concentration of 1 µg/mL.

  • MS Parameters (ESI+):

    • Gas Temperature: 300 °C

    • Gas Flow: 8 L/min

    • Nebulizer: 45 psi

    • Sheath Gas Temp: 350 °C

    • Sheath Gas Flow: 11 L/min

    • Capillary Voltage: 3500 V

    • Scan Range: m/z 100-500 (for initial full scan analysis)

Protocol for Mobile Phase Optimization
  • Initial Screening: Begin with the starting method described above using 0.1% formic acid. Evaluate retention time, peak shape, and signal intensity.

  • Evaluate Organic Modifier: If retention is too low or selectivity with co-eluting impurities is poor, substitute acetonitrile with methanol in the mobile phase and re-run the analysis.

  • Optimize pH:

    • Low pH: If peak tailing is observed with formic acid, try adding a buffer like 10 mM ammonium formate to the aqueous mobile phase (A), adjusting the pH to around 3.5 with formic acid.

    • High pH: If a pH-stable column is available, prepare a mobile phase with 10 mM ammonium hydroxide or ammonium bicarbonate (pH ~10). This can significantly alter selectivity and may improve peak shape for stubborn compounds.

  • Evaluate Additives: For persistent peak tailing at low pH, consider adding a competing base like triethylamine (TEA) at a very low concentration (e.g., 0.05%). Note that TEA is not volatile and can suppress MS signal, so it should be used with caution.[3]

  • Final Method Refinement: Once the optimal mobile phase composition is determined, refine the gradient slope and length to ensure adequate separation from any impurities or matrix components within a reasonable run time.

Mandatory Visualization

MobilePhaseOptimizationWorkflow start_node Start: Analyze with Initial Method (0.1% Formic Acid in ACN/Water) decision_peak Is Peak Shape Acceptable? (Tailing Factor < 1.5) start_node->decision_peak decision_retention Is Retention Time Optimal? decision_peak->decision_retention Yes process_buffer Add Buffer to Mobile Phase (e.g., 10mM Ammonium Formate) decision_peak->process_buffer No process_methanol Switch Organic to Methanol decision_retention->process_methanol No, poor selectivity process_gradient Adjust Gradient Slope/Length decision_retention->process_gradient No, too short/long end_node End: Method Optimized decision_retention->end_node Yes process_buffer->decision_peak Re-evaluate process_high_ph Switch to High pH Mobile Phase (e.g., pH 10 with stable column) process_buffer->process_high_ph If still tailing process_high_ph->decision_peak Re-evaluate fail_node Consider Different Column Chemistry process_high_ph->fail_node If still tailing process_methanol->decision_retention Re-evaluate process_gradient->decision_retention Re-evaluate

Caption: Workflow for systematic mobile phase optimization for basic compounds.

TroubleshootingLogic problem Problem Observed: Poor Peak Shape (Tailing) cause1 Cause 1: Secondary Silanol Interactions problem->cause1 cause2 Cause 2: Column Overload problem->cause2 cause3 Cause 3: Solvent Mismatch problem->cause3 solution1a Adjust Mobile Phase to Low pH (e.g., 0.1% Formic Acid) cause1->solution1a solution1b Use a Competing Base (e.g., TEA - use with caution) cause1->solution1b solution1c Use a Modern, End-Capped or Polar-Embedded Column cause1->solution1c solution2 Reduce Sample Concentration or Injection Volume cause2->solution2 solution3 Dissolve Sample in Initial Mobile Phase cause3->solution3

Caption: Troubleshooting logic for addressing poor peak shape.

References

Technical Support Center: Overcoming Solubility Challenges with (3-Chlorophenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with (3-Chlorophenyl)(piperidin-4-yl)methanone in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary solvent recommended for preparing a stock solution of this compound?

A1: For creating high-concentration stock solutions of hydrophobic compounds such as this compound, dimethyl sulfoxide (DMSO) is the most commonly used solvent. Its strong solubilizing power allows for the dissolution of a wide range of molecules. It is crucial to use anhydrous DMSO and store it under dry conditions to prevent water absorption, which can reduce the solubility of the compound over time.

Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay. What is causing this and how can I prevent it?

A2: This phenomenon is known as "solvent-shift" precipitation. It occurs when a compound dissolved in a strong organic solvent like DMSO is rapidly diluted into an aqueous solution where its solubility is much lower. The abrupt change in solvent polarity causes the compound to crash out of solution.

To prevent this, consider the following strategies:

  • Minimize the final DMSO concentration: Aim for a final DMSO concentration of less than 1% in your assay medium, with 0.1% being ideal for many cell-based assays to avoid solvent toxicity.[1]

  • Use a stepwise dilution approach: Instead of adding the DMSO stock directly to the full volume of your aqueous buffer, first, dilute the stock in a small volume of the buffer, mix thoroughly, and then add this intermediate dilution to the final volume.

  • Employ co-solvents: The addition of a small percentage of a water-miscible organic co-solvent to your aqueous buffer can improve the solubility of your compound.

  • Utilize solubility enhancers: Excipients like cyclodextrins can encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.

Q3: What are co-solvents and how do I use them to improve the solubility of my compound in a biological assay?

A3: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution in small amounts, can increase the solubility of poorly soluble compounds.[2] Common co-solvents used in biological assays include ethanol, polyethylene glycol (PEG), and propylene glycol. The key is to use the lowest effective concentration of the co-solvent to avoid impacting the biological system. It is essential to determine the maximum tolerated concentration of the co-solvent by the cells or biological components in your assay through a vehicle control experiment.

Q4: How do cyclodextrins work to enhance solubility, and are they suitable for all biological assays?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[3] They can form inclusion complexes by encapsulating poorly water-soluble "guest" molecules, like this compound, within their hydrophobic core.[3] This complexation effectively shields the hydrophobic compound from the aqueous environment, thereby increasing its apparent solubility.[3]

While cyclodextrins are widely used, their suitability depends on the specific assay. They are generally considered biocompatible, but at high concentrations, they can interact with cell membranes or other assay components. Therefore, it is crucial to test the effect of the chosen cyclodextrin on your specific assay in a control experiment.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound precipitates immediately upon addition to aqueous buffer. - Low aqueous solubility.- "Solvent-shift" precipitation from a concentrated DMSO stock.1. Lower the final concentration of the compound.2. Decrease the final DMSO concentration to <0.5%.3. Use a stepwise dilution method.4. Investigate the use of co-solvents or cyclodextrins.
Compound precipitates over time during the assay. - Compound is at or near its limit of kinetic solubility.- Temperature fluctuations affecting solubility.1. Determine the kinetic solubility of the compound in the assay buffer to define a stable concentration range.2. Maintain a constant temperature throughout the assay.3. Consider using a formulation with solubility enhancers like cyclodextrins for improved stability.
High variability in experimental results. - Inconsistent compound solubility between wells or experiments.- Partial precipitation of the compound.1. Ensure complete dissolution of the stock solution before each use by vortexing and/or brief sonication.2. Visually inspect for any precipitation before adding to the assay.3. Prepare fresh dilutions for each experiment.
Observed cellular toxicity or assay interference. - The solvent (e.g., DMSO) concentration is too high.- The co-solvent or cyclodextrin is affecting the biological system.1. Determine the maximum tolerated concentration of all excipients in your specific assay using vehicle controls.2. Aim for a final DMSO concentration of ≤ 0.1% where possible.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (Molecular Weight: 237.72 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weighing: Accurately weigh out 2.38 mg of this compound powder and transfer it to a sterile vial.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolution: Vortex the vial vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes. Gentle warming to 37°C can be applied if necessary, but monitor for any signs of compound degradation.

  • Inspection: Ensure the final solution is clear and free of any visible precipitate.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Maximum Tolerated Co-Solvent Concentration in a Cell-Based Assay

Objective: To determine the highest concentration of a co-solvent (e.g., ethanol) that can be used in a cell-based assay without causing significant cytotoxicity.

Materials:

  • The cell line of interest

  • Complete cell culture medium

  • Co-solvent (e.g., Ethanol, 200 proof)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, resazurin)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Co-solvent Dilutions: Prepare a series of dilutions of the co-solvent in complete cell culture medium. For example, for ethanol, you might prepare 2x final concentrations of 2%, 1%, 0.5%, 0.2%, 0.1%, and 0% (vehicle control).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the co-solvent dilutions to the respective wells.

  • Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's protocol (e.g., MTT assay).

  • Data Analysis: Calculate the percentage of cell viability for each co-solvent concentration relative to the vehicle control (0% co-solvent). The maximum tolerated concentration is typically defined as the concentration at which cell viability remains above 90%.

Protocol 3: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare a solution of this compound with enhanced aqueous solubility using HP-β-CD.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS or cell culture medium)

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in the desired aqueous buffer at a concentration determined to be non-toxic to your assay system (e.g., 10 mM).

  • Add Compound: While stirring, add an excess amount of this compound powder to the HP-β-CD solution.

  • Equilibration: Allow the suspension to stir at room temperature for 24-48 hours to ensure the formation of the inclusion complex and to reach equilibrium.

  • Separation of Undissolved Compound: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microcrystals.

  • Quantification (Optional but Recommended): Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV). This will be your stock solution of the compound-cyclodextrin complex.

Quantitative Data Summary

The following tables present hypothetical, yet representative, data for the solubility of a poorly soluble compound like this compound.

Table 1: Solubility in Common Solvents

SolventSolubility (mg/mL)Molarity (mM)
Water< 0.01< 0.04
PBS (pH 7.4)< 0.01< 0.04
Ethanol521.0
DMSO> 50> 210.3

Table 2: Effect of Co-solvents on Apparent Aqueous Solubility

Aqueous System (PBS, pH 7.4)Apparent Solubility (mg/mL)Fold Increase
No Co-solvent< 0.01-
+ 1% Ethanol0.02~2
+ 5% Ethanol0.1~10
+ 1% PEG-4000.03~3
+ 5% PEG-4000.15~15

Table 3: Effect of HP-β-Cyclodextrin on Apparent Aqueous Solubility

HP-β-CD Concentration (mM) in PBSApparent Solubility (mg/mL)Fold Increase
0< 0.01-
20.05~5
50.12~12
100.25~25

Visualizations

experimental_workflow cluster_prep Compound Preparation cluster_solubility Solubility Assessment cluster_assay Biological Assay cluster_troubleshoot Troubleshooting stock Prepare 10 mM Stock in DMSO working Prepare Working Dilutions stock->working kinetic Kinetic Solubility Assay working->kinetic thermo Thermodynamic Solubility Assay working->thermo cell_treat Treat Cells with Compound working->cell_treat incubation Incubate for Assay Duration cell_treat->incubation precipitate Precipitation? cell_treat->precipitate readout Measure Biological Readout incubation->readout precipitate->incubation No sol_enhancers Use Solubility Enhancers (Co-solvents, Cyclodextrins) precipitate->sol_enhancers Yes sol_enhancers->working Reformulate

Caption: Experimental workflow for using a poorly soluble compound.

solubility_enhancement_logic start Initial Compound Formulation check_sol Is solubility in assay buffer sufficient? start->check_sol co_solvent Try Co-solvent (e.g., Ethanol, PEG-400) check_sol->co_solvent No success Proceed with Assay check_sol->success Yes check_tox_co Is co-solvent toxic to assay? co_solvent->check_tox_co cyclodextrin Try Cyclodextrin (e.g., HP-β-CD) check_tox_cyclo Does cyclodextrin interfere with assay? cyclodextrin->check_tox_cyclo check_tox_co->cyclodextrin Yes check_tox_co->success No check_tox_cyclo->success No other Other Methods (e.g., pH adjustment, nanoparticles) check_tox_cyclo->other Yes fail Re-evaluate Compound/Assay other->fail PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Proliferation Cell Proliferation, Survival Akt->Proliferation promotes mTORC2 mTORC2 mTORC2->Akt phosphorylates Compound This compound (Hypothetical Target) Compound->PI3K

References

Technical Support Center: In-Source Fragmentation of (3-Chlorophenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Senior Application Scientist, Mass Spectrometry Division

This technical guide is designed for researchers, analytical scientists, and drug development professionals utilizing mass spectrometry for the analysis of (3-Chlorophenyl)(piperidin-4-yl)methanone. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common analytical challenge of in-source fragmentation (ISF). Our approach is rooted in explaining the causal mechanisms to empower users to make informed decisions during method development and analysis.

Section 1: Foundational Concepts

This section addresses the fundamental properties of the analyte and the phenomenon of in-source fragmentation.

Q1: What are the key structural features of this compound that influence its behavior in a mass spectrometer?

Answer: The mass spectrometric behavior of this compound is dictated by three primary structural motifs:

  • Piperidine Ring: This saturated heterocycle contains a basic secondary amine. In positive mode electrospray ionization (ESI), this nitrogen is the most probable site of protonation, leading to the formation of the precursor ion, [M+H]⁺.[1] The bonds adjacent to this charged site are susceptible to cleavage.

  • Ketone Linker: The carbonyl group (C=O) is an electron-withdrawing group that influences the stability of adjacent bonds. Alpha-cleavage, the breaking of the bond between the carbonyl carbon and an adjacent atom, is a common fragmentation pathway for ketones.[2][3]

  • 3-Chlorophenyl Group: The presence of a chlorine atom results in a characteristic isotopic pattern for any fragment containing this moiety. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1, which produces a pair of peaks ([F]⁺ and [F+2]⁺) with a corresponding 3:1 intensity ratio in the mass spectrum, serving as a powerful diagnostic tool.[2]

Q2: What is in-source fragmentation (ISF), and why is it a critical consideration for this molecule?

Answer: In-source fragmentation (ISF), sometimes called in-source collision-induced dissociation (CID), is the breakdown of an analyte ion within the ion source or the intermediate-pressure region of the mass spectrometer, before it reaches the mass analyzer.[4][5] This occurs when ions, accelerated by electric fields (e.g., cone voltage, fragmentor voltage), collide with residual gas molecules, gaining enough internal energy to fragment.[6]

For quantitative analysis, ISF is often problematic because it depletes the population of the intended precursor ion ([M+H]⁺), leading to reduced sensitivity and potentially inaccurate measurements.[4] However, for structural confirmation, the fragments generated by ISF can provide valuable diagnostic information, often mirroring those produced intentionally in an MS/MS experiment.[7] Understanding and controlling ISF is therefore essential for both robust quantification and confident identification.

Section 2: Predicted Fragmentation Pathway

Understanding the likely fragmentation pathways is the first step in diagnosing and interpreting mass spectra.

Q3: What is the predicted fragmentation pathway for protonated this compound?

Answer: Upon protonation at the piperidine nitrogen, the [M+H]⁺ ion (calculated m/z 239.09 for the ³⁵Cl isotope) becomes susceptible to fragmentation at its most labile bonds. The two primary fragmentation routes are driven by the formation of stable product ions.

  • Route A: Formation of the 3-Chlorobenzoyl Cation: The most common fragmentation pathway for this class of compounds involves the cleavage of the C-N amide-like bond between the carbonyl group and the piperidine ring. This results in the formation of a highly stable, resonance-stabilized 3-chlorobenzoyl acylium ion (m/z 139.01 / 141.01).[3][8] This fragment is a strong indicator of the chlorobenzoyl substructure.

  • Route B: Piperidine Ring-related Fragmentation: A competing pathway involves cleavage of the C-C bond between the carbonyl carbon and the piperidine ring. This would generate a protonated piperidine fragment and a neutral chlorophenyl-carbonyl radical. Further fragmentation can also be initiated by α-cleavage within the piperidine ring itself, a characteristic fragmentation pattern for piperidine derivatives.[1][9]

The following diagram illustrates these dominant fragmentation pathways.

G cluster_0 cluster_1 precursor [M+H]⁺ This compound m/z 239.09 / 241.09 frag1 3-Chlorobenzoyl Cation m/z 139.01 / 141.01 precursor->frag1 Route A: Cleavage of C-N bond frag2 Protonated 4-carbonyl-piperidine m/z 128.07 precursor->frag2 Route B: Cleavage of C-C bond

Caption: Predicted primary fragmentation pathways for protonated this compound.

Data Summary: Predicted Key Fragments
Fragment IonProposed StructureCalculated m/z (³⁵Cl / ³⁷Cl)Key Diagnostic Feature
[M+H]⁺ Intact Protonated Molecule239.09 / 241.09Precursor ion; its intensity is key for quantification.
[Fragment A]⁺ 3-Chlorobenzoyl Cation139.01 / 141.01Highly stable acylium ion; confirms the chlorophenyl-ketone moiety.
[Fragment B]⁺ Protonated 4-carbonyl-piperidine128.07Confirms the piperidine-ketone substructure.

Section 3: Troubleshooting Guide & FAQs

This section provides practical, step-by-step solutions to common experimental issues.

Q4: I am analyzing my sample, but the peak for the molecular ion [M+H]⁺ is very weak or completely absent, while the peak at m/z 139 is extremely intense. What is happening?

Answer: This is the classic signature of extensive in-source fragmentation. The conditions in your ion source are too energetic, causing the vast majority of your precursor ions ([M+H]⁺ at m/z 239) to fragment into the more stable 3-chlorobenzoyl cation (m/z 139) before they can be detected.[10] While this confirms part of the molecule's structure, it prevents accurate quantification of the intact compound.

Q5: How can I systematically reduce in-source fragmentation to increase the signal of my molecular ion?

Answer: To mitigate ISF, you must create "softer" ionization conditions.[10] This involves methodically reducing the energy imparted to the ions in the source. Follow this protocol:

Experimental Protocol: A Step-by-Step Guide to Minimizing In-Source Fragmentation

  • Primary Adjustment: Reduce Cone/Fragmentor Voltage:

    • Causality: The cone voltage (also known as fragmentor voltage or declustering potential, depending on the instrument vendor) creates the potential difference that accelerates ions from the atmospheric pressure region into the vacuum region.[6] This is the primary driver of the collisions that cause ISF.

    • Action: Infuse a standard solution of your analyte and monitor the ion intensities in real-time. Decrease the cone voltage in increments of 10-20 V. Observe the signal for the precursor ion ([M+H]⁺, m/z 239) increase while the signal for the fragment ion (m/z 139) decreases. Find the voltage that provides the best precursor signal without sacrificing overall sensitivity.

  • Secondary Adjustment: Optimize Source Temperatures:

    • Causality: High temperatures in the ion source or desolvation region can increase the internal energy of the ions, promoting thermal degradation and fragmentation.[11][12]

    • Action: If reducing the cone voltage is insufficient, try lowering the desolvation gas temperature (or source temperature) in 25-50 °C increments. Be aware that excessively low temperatures can lead to poor desolvation and reduced signal.

  • Tertiary Adjustment: Check Gas Flows and Mobile Phase:

    • Causality: While less direct, nebulizer and drying gas flows can influence the desolvation process and the ion's transit time through the source. The mobile phase composition affects the efficiency and stability of the initial ion formation.

    • Action: Ensure gas flows are within the optimal range for your flow rate. For the mobile phase, using a standard acidic modifier like 0.1% formic acid is recommended. This helps to ensure stable protonation at the most basic site (the piperidine nitrogen), which can lead to a more stable precursor ion.[13]

Q6: I am performing MS/MS on the precursor ion at m/z 239. Should the fragments I see match the ones from the in-source fragmentation?

Answer: Yes, absolutely. This is a critical self-validating step. The fragments generated intentionally in the collision cell during an MS/MS experiment (by collision-induced dissociation) should be identical to those produced unintentionally by in-source fragmentation.[5][14] If you observe the m/z 139 fragment during ISF, you should also see it as a major product ion when you isolate and fragment m/z 239 in an MS/MS scan. This confirms that the fragment originates from your analyte and is not a background ion or impurity.

Q7: My mass spectrum shows prominent peaks at both m/z 139 and m/z 141 with an intensity ratio of roughly 3:1. Why?

Answer: This is the isotopic signature of chlorine.[2] The peak at m/z 139 corresponds to the fragment containing the ³⁵Cl isotope, while the peak at m/z 141 corresponds to the fragment containing the ³⁷Cl isotope. The ~3:1 ratio of their intensities reflects the natural abundance of these two isotopes. Observing this pattern is definitive proof that the fragment contains the chlorophenyl portion of the molecule.

References

Safe handling and storage procedures for (3-Chlorophenyl)(piperidin-4-yl)methanone HCl

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (3-Chlorophenyl)(piperidin-4-yl)methanone HCl

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: this compound HCl is a research chemical. Its toxicological properties have not been fully investigated. This guide is based on the available safety data for the compound and structurally similar molecules, including substituted benzophenones and piperidine derivatives. All procedures must be conducted by trained personnel in a controlled laboratory setting, adhering to all institutional and governmental safety regulations.

Section 1: Core Concepts & Hazard Assessment

This compound HCl is a heterocyclic compound that serves as an intermediate in the synthesis of various pharmaceutical agents.[1] Due to its chemical structure, which includes a chlorinated benzophenone moiety and a piperidine ring, it requires careful handling to mitigate potential health risks.

Hazard Identification

While specific toxicity data for this compound is limited, an analysis of its structural components suggests the following potential hazards:

  • Skin and Eye Irritation: The compound is classified as causing skin and serious eye irritation.[1]

  • Respiratory Irritation: It may cause respiratory irritation if inhaled.[1]

  • Harmful if Swallowed: Analogous compounds suggest it may be harmful if ingested.[2][3]

  • Potential for Systemic Effects: Benzophenone and its derivatives have been linked to endocrine disruption, organ system toxicity, and are suspected carcinogens.[4][5][6][7] Piperidine derivatives can be toxic if they come into contact with the skin or are inhaled.[8][9][10]

Table 1: Hazard Summary based on GHS Classifications[1]

Hazard StatementGHS CodeDescription
Causes skin irritationH315Direct contact may cause redness, itching, and inflammation.
Causes serious eye irritationH319Direct contact can result in significant eye damage.
May cause respiratory irritationH335Inhalation of dust may irritate the respiratory tract.
Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound.

PPE_Workflow start Researcher Initiates Handling ppe1 ppe1 start->ppe1 ppe2 ppe2 start->ppe2 ppe3 ppe3 start->ppe3 end Proceed with Experiment eng1 eng1 ppe1->eng1 ppe2->eng1 ppe3->eng1 eng1->end For all other manipulations eng2 eng2 eng1->eng2 If weighing powder eng2->end

Section 2: Storage and Stability FAQs

Q1: What are the ideal storage conditions for this compound HCl?

A1: The compound should be stored at room temperature in a tightly sealed container.[1] To ensure long-term stability, it is best to keep it in a cool, dry, and well-ventilated area, away from direct sunlight and moisture.[8][11]

Q2: I've noticed the powder clumping over time. Is it still usable?

A2: Clumping is often a sign of moisture absorption. As a hydrochloride salt, the compound is hygroscopic. While slight clumping may not affect its chemical identity for some applications, it can make accurate weighing difficult. For sensitive quantitative experiments, it is recommended to dry the compound under a vacuum before use. If significant degradation is suspected, re-analysis (e.g., by NMR or LC-MS) is advised.

Q3: Are there any chemicals this compound should not be stored near?

A3: Yes. Store this compound away from strong oxidizing agents and strong bases.[12] Contact with strong bases can deprotonate the piperidine nitrogen, liberating the free base form of the amine, which may have different reactivity and volatility.[13][14]

Section 3: Troubleshooting Handling and Experimental Procedures

Weighing and Dissolving

Problem: I'm having trouble accurately weighing the compound due to static electricity. The powder seems to "jump" around.

Solution: This is a common issue with fine, dry powders.

  • Use a Ventilated Balance Enclosure: This not only contains any airborne particles for safety but also minimizes air currents that can affect the balance reading.[15]

  • Anti-Static Gun: An anti-static ionization gun can be used to neutralize the static charge on the weigh boat and spatula before and during weighing.

  • Weigh by Difference: Tare the vial containing the compound, dispense the approximate amount needed into your reaction vessel, and then re-weigh the original vial. The difference in weight is the amount transferred.

Problem: The compound is not dissolving in my chosen solvent.

Solution: The solubility of amine hydrochloride salts can be tricky.

  • Solvent Choice: As a salt, it will have higher solubility in polar protic solvents like water, methanol, or ethanol. It is generally less soluble in nonpolar solvents like ethers or hexanes.[16][17]

  • pH Adjustment: If dissolving in an aqueous or alcoholic solution, the pH will be slightly acidic. If you need to work under neutral or basic conditions, you will be converting the salt to its free base form, which has very different solubility characteristics (typically more soluble in organic solvents).

  • Gentle Heating & Sonication: Gentle warming and sonication can aid dissolution, but be mindful of the thermal stability of your compound and the volatility of your solvent.

Step-by-Step Protocol: Preparing a Stock Solution
  • Preparation: Perform all operations in a certified chemical fume hood.[10] Don all required PPE, including double gloves.

  • Weighing: Using a tared, clean, and dry glass vial, weigh the desired amount of this compound HCl in a ventilated balance enclosure.

  • Transfer: Carefully transfer the weighed powder to the volumetric flask that will contain your stock solution.

  • Dissolving: Add a portion of your desired solvent (e.g., DMSO, Methanol) to the flask, approximately 50-70% of the final volume.

  • Agitation: Cap the flask and swirl gently. If needed, place the flask in an ultrasonic bath for 5-10 minutes to aid dissolution.

  • Final Volume: Once fully dissolved, allow the solution to return to room temperature. Carefully add the solvent to the calibration mark on the volumetric flask.

  • Mixing: Cap and invert the flask 10-15 times to ensure a homogenous solution.

  • Storage: Transfer the solution to a clearly labeled, sealed storage vial. Store appropriately, protected from light.

Section 4: Spill and Exposure Management

Spill Cleanup Protocol

This protocol is for small, incidental spills (less than 1 gram) that can be managed by trained laboratory personnel.

Spill_Cleanup start Spill Occurs alert Alert others in the area. Evacuate if necessary. start->alert ppe Don appropriate PPE: - Respirator (if powder is airborne) - Double gloves - Goggles & Lab Coat alert->ppe contain Cover spill with absorbent material (e.g., sand, kitty litter). ppe->contain collect Carefully sweep material into a sealable waste container. contain->collect decon Decontaminate the area with a mild detergent and water. collect->decon dispose Label waste as 'Hazardous' and arrange for proper disposal. decon->dispose end Cleanup Complete dispose->end

For larger spills or if the substance becomes airborne, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office.[18]

Exposure Troubleshooting

Scenario: I think I got some of the powder on my gloved hand. Action:

  • Immediately remove the outer glove using the proper technique to avoid contaminating your skin.

  • Dispose of the contaminated glove in the hazardous waste stream.

  • Remove the inner glove and wash your hands thoroughly with soap and water.

Scenario: The solution splashed into my eye. Action:

  • Immediately proceed to the nearest emergency eyewash station.

  • Hold your eyelids open and flush with a continuous stream of water for at least 15 minutes.[1][18]

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention. Inform medical personnel of the chemical identity.[11]

Scenario: I accidentally inhaled some of the powder. Action:

  • Move to fresh air immediately.[1][3]

  • If you feel unwell or have difficulty breathing, call for a poison center or doctor.[3]

  • Seek immediate medical attention and report the exposure.

References

Technical Support Center: Synthesis of (3-Chlorophenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (3-Chlorophenyl)(piperidin-4-yl)methanone.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound and what are the key steps?

A common and robust synthetic approach involves two main stages: the acylation of a protected piperidine derivative followed by deprotection.

  • N-Boc Protection & Acylation: 4-Piperidinecarboxylic acid is first protected with a tert-butyloxycarbonyl (Boc) group. The resulting N-Boc-piperidine-4-carboxylic acid is then coupled with 3-chloroaniline, or more commonly, 3-chlorobenzoyl chloride is reacted with N-Boc-piperidine in the presence of a base. This yields tert-butyl 4-(3-chlorobenzoyl)piperidine-1-carboxylate.

  • Deprotection: The Boc protecting group is removed from the piperidine nitrogen, typically under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid), to yield the final product, this compound, often as a hydrochloride salt.[1][2]

Q2: What are the most likely impurities to be encountered during this synthesis?

Potential impurities can arise from starting materials, side reactions, or incomplete reactions.

  • Unreacted Starting Materials: Residual 3-chlorobenzoyl chloride or N-Boc-piperidine.

  • Hydrolysis Product: 3-Chlorobenzoic acid, formed from the reaction of 3-chlorobenzoyl chloride with trace amounts of water.

  • Incomplete Deprotection: The N-Boc protected intermediate, tert-butyl 4-(3-chlorobenzoyl)piperidine-1-carboxylate, may persist if the deprotection step is not driven to completion.[1]

  • Side-Products from Deprotection: The reactive tert-butyl cation generated during acidic deprotection can lead to alkylated byproducts if scavengers are not used.[1]

Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yield can be attributed to several factors throughout the synthetic process. Refer to the troubleshooting guide and decision tree (Figure 2) below for a systematic approach. Common causes include:

  • Poor quality starting materials: Ensure the purity of 3-chlorobenzoyl chloride and the N-Boc-piperidine derivative.[3]

  • Sub-optimal reaction conditions: Incorrect temperature, reaction time, or inefficient mixing can lead to incomplete reactions.

  • Inefficient work-up and purification: Product loss can occur during extraction, washing, or chromatographic purification steps.

  • Incomplete deprotection: A common issue is the deprotection step not proceeding to completion, leaving a significant amount of the Boc-protected intermediate.[1]

Q4: I'm observing an unexpected peak in my HPLC/LC-MS analysis. How can I identify it?

An unexpected peak typically indicates a byproduct or an impurity.

  • Analyze the Mass: Determine the molecular weight of the unknown peak from the LC-MS data.

  • Compare with Potential Impurities: Check if the mass corresponds to any of the likely impurities listed in the Impurity Profile table below (Table 1). For example, a mass corresponding to the N-Boc protected intermediate is a common finding.

  • Consider Side Reactions: The tert-butyl cation formed during Boc deprotection can alkylate the product or other nucleophiles present, leading to unexpected adducts.[1]

  • Reference Standards: If possible, confirm the identity of the impurity by comparing its retention time with a synthesized reference standard.

Troubleshooting Guides

Problem 1: Incomplete N-Boc Deprotection

Symptoms:

  • HPLC analysis shows a significant peak corresponding to the N-Boc protected intermediate, tert-butyl 4-(3-chlorobenzoyl)piperidine-1-carboxylate.

  • The yield of the final product is lower than expected.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Acid The concentration or equivalents of the acid (e.g., TFA, HCl) may be too low. Increase the acid concentration (e.g., from 20% to 50% TFA in DCM) or use a larger excess of acid, such as 4M HCl in dioxane.[1][2]
Short Reaction Time The reaction may not have reached completion. Monitor the reaction progress using TLC or LC-MS and extend the reaction time as needed, from 1-2 hours up to 4 hours or more.[2]
Low Reaction Temperature Most deprotections are effective at room temperature. If the reaction is sluggish, gentle warming to 40°C can be considered, but this may also increase the formation of side products.[1]
Inefficient Quenching/Work-up Ensure the pH is sufficiently basic during the work-up to neutralize the acid and liberate the free base for extraction.
Problem 2: Presence of 3-Chlorobenzoic Acid Impurity

Symptoms:

  • An acidic impurity is detected by HPLC or NMR.

  • The product may be difficult to crystallize or purify.

Possible Causes & Solutions:

CauseRecommended Solution
Hydrolysis of Acyl Chloride 3-Chlorobenzoyl chloride is sensitive to moisture. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[3]
Ineffective Purification 3-Chlorobenzoic acid can be removed with an aqueous basic wash during the work-up. Use a dilute solution of sodium bicarbonate or sodium hydroxide to wash the organic layer.

Data Presentation

Table 1: Typical Impurity Profile by HPLC

Compound NameExpected Retention Time (min)Typical SpecificationPotential Source
This compound5.2> 99.0%Main Product
3-Chlorobenzoic Acid3.8< 0.15%Hydrolysis of starting material
tert-butyl 4-(3-chlorobenzoyl)piperidine-1-carboxylate8.5< 0.20%Incomplete deprotection
Unidentified Byproduct 16.7< 0.10%Side reaction

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-(3-chlorobenzoyl)piperidine-1-carboxylate
  • Preparation: In a dry, round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-4-aminopiperidine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per mmol of piperidine).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.

  • Acylation: Slowly add a solution of 3-chlorobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Protocol 2: Deprotection of N-Boc Group with HCl
  • Preparation: Dissolve the crude tert-butyl 4-(3-chlorobenzoyl)piperidine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate.

  • Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) to the stirred solution at room temperature. A precipitate of the hydrochloride salt should form.[2]

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.[2]

  • Isolation: Collect the precipitate by filtration, wash with a non-polar solvent such as diethyl ether, and dry under vacuum to yield this compound hydrochloride.

Protocol 3: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 10% B over 1 minute, and equilibrate for 2 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm and 254 nm

  • Injection Volume: 10 µL

Visualizations

G cluster_synthesis Synthesis Stage cluster_deprotection Deprotection Stage cluster_purification Purification Stage SM Starting Materials (N-Boc-Piperidine, 3-Chlorobenzoyl Chloride) Acylation Acylation Reaction SM->Acylation Impurity1 Hydrolysis (3-Chlorobenzoic Acid) SM->Impurity1 Protected_Int Protected Intermediate (N-Boc Product) Acylation->Protected_Int Impurity2 Incomplete Reaction Acylation->Impurity2 Deprotection Acidic Deprotection (e.g., HCl/Dioxane) Protected_Int->Deprotection Crude_Product Crude Product (Hydrochloride Salt) Deprotection->Crude_Product Impurity3 Side Reactions Deprotection->Impurity3 Purification Purification (Recrystallization/Chromatography) Crude_Product->Purification Final_Product Final Product >99% Purity Purification->Final_Product

Figure 1: General workflow for the synthesis of this compound, highlighting key stages and potential points for impurity introduction.

Troubleshooting_Low_Yield cluster_check1 Step 1: Analyze Reaction Crude cluster_check2 Step 2: Analyze Protected Intermediate cluster_solution1 Acylation Troubleshooting cluster_solution2 Deprotection Troubleshooting cluster_solution3 Purification Troubleshooting Start Low Product Yield Detected Check_Crude Analyze crude by LC-MS/HPLC. Is starting material present? Start->Check_Crude Check_Protected Is N-Boc intermediate the major component? Check_Crude->Check_Protected No Sol_Acylation Optimize Acylation: - Check reagent purity - Increase reaction time/temp - Ensure anhydrous conditions Check_Crude->Sol_Acylation Yes Sol_Deprotection Optimize Deprotection: - Increase acid concentration/equivalents - Extend reaction time - Add scavengers Check_Protected->Sol_Deprotection Yes Sol_Purification Review Purification: - Optimize extraction pH - Check for product loss in aqueous layers - Adjust chromatography conditions Check_Protected->Sol_Purification No

Figure 2: A decision tree for troubleshooting low product yield in the synthesis process.

References

Technical Support Center: Interpreting Complex NMR Spectra of (3-Chlorophenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Chlorophenyl)(piperidin-4-yl)methanone and related heterocyclic compounds.

Data Presentation: Expected NMR Signals

The interpretation of NMR spectra is a critical step in molecular identification.[1] For this compound, the expected signals in a common solvent like CDCl₃ are summarized below. Note that actual chemical shifts can vary based on solvent, concentration, and temperature.

¹H NMR (Proton) Spectrum Data (500 MHz, CDCl₃)

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationNotes
Aromatic-H7.85 - 7.95m1HProton on the chlorophenyl ring ortho to the carbonyl group.
Aromatic-H7.75 - 7.85m1HProton on the chlorophenyl ring ortho to the chlorine atom.
Aromatic-H7.50 - 7.60m1HProton on the chlorophenyl ring para to the carbonyl group.
Aromatic-H7.35 - 7.45t1HProton on the chlorophenyl ring meta to both substituents.
Piperidine-H (2, 6 - axial & eq)3.00 - 3.20 & 2.60 - 2.80m4HProtons adjacent to the nitrogen atom. Often show complex splitting and may be broad.
Piperidine-H (4 - axial)2.85 - 3.00m1HProton at the point of substitution, coupled to adjacent piperidine protons.
Piperidine-H (3, 5 - axial & eq)1.70 - 1.90 & 1.50 - 1.65m4HProtons adjacent to the substituted carbon (C4).
NH (Amine)1.60 - 1.80br s1HOften a broad singlet, can exchange with D₂O. Position is highly variable.

¹³C NMR (Carbon) Spectrum Data (125 MHz, CDCl₃)

Signal AssignmentChemical Shift (δ, ppm)Notes
C=O (Ketone)~205.0Carbonyl carbon, may be broad.
Aromatic C-Cl~134.9Quaternary carbon attached to chlorine.
Aromatic C-H126.0 - 133.0Aromatic carbons with attached protons.
Aromatic C (Quaternary)~138.0Quaternary carbon attached to the carbonyl group.
Piperidine C-2, C-6~46.0Carbons adjacent to the nitrogen.
Piperidine C-4~45.0Carbon attached to the carbonyl group.
Piperidine C-3, C-5~29.0Carbons beta to the nitrogen.

Experimental Protocols

Standard NMR Sample Preparation and Acquisition

  • Sample Preparation : Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Solvent Selection : Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Benzene-d₆). Chloroform-d (CDCl₃) is a common starting point.[2]

  • Dissolution : Ensure the sample is fully dissolved. If you observe particulate matter, filter the solution through a small plug of glass wool into a new NMR tube to maintain magnetic field homogeneity.[3]

  • Instrument Setup : Insert the sample into the NMR spectrometer.

  • Locking and Shimming : Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity. Poor shimming can result in broad peaks.[3][4]

  • Acquisition : Acquire a standard ¹H spectrum. A typical experiment involves 8 to 16 scans. For ¹³C NMR, more scans and a longer relaxation delay may be necessary, especially to observe quaternary carbons.[3]

  • Data Processing : Process the acquired Free Induction Decay (FID) by applying Fourier transformation, followed by phasing and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[3]

Troubleshooting and FAQs

Here are answers to common questions and issues encountered during the NMR analysis of this compound.

Q1: Why are the signals for the piperidine protons so broad?

A1: Broad signals for the piperidine ring protons are common and can stem from several factors:

  • Conformational Exchange: The piperidine ring undergoes a dynamic chair-chair interconversion. If the rate of this exchange is on the NMR timescale, it leads to significant peak broadening.[2]

  • Nitrogen Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment that can shorten the relaxation time of adjacent protons, causing their signals to broaden.[2]

  • Sample Concentration: Highly concentrated samples can increase viscosity, which also leads to broader peaks.[3]

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve this issue.[2] At lower temperatures, the chair-chair interconversion slows down, potentially sharpening the signals for individual axial and equatorial protons. At higher temperatures, the interconversion becomes rapid, leading to averaged, sharper signals.[4]

  • Dilute the Sample: If concentration is the suspected issue, try running a more dilute sample.[3]

Q2: The aromatic region of my ¹H spectrum is a complex multiplet, not a set of clear signals. How can I interpret it?

A2: The 3-chlorophenyl group is a meta-substituted system, which inherently produces complex splitting patterns. The protons are often closely coupled, leading to second-order effects that make simple (n+1) rule interpretation difficult.

Troubleshooting Steps:

  • Higher Field Strength: Using a higher field NMR spectrometer (e.g., 600 MHz or higher) can increase signal dispersion and simplify complex multiplets into more recognizable patterns.[3]

  • 2D NMR Spectroscopy: Techniques like ¹H-¹H COSY (Correlation Spectroscopy) are invaluable for resolving these complexities. A COSY spectrum will show correlations between coupled protons, allowing you to trace the connectivity within the aromatic spin system and assign the signals unambiguously.[5][6]

Q3: I can't see the quaternary carbon for the C=O group in my ¹³C spectrum.

A3: Quaternary carbons, especially carbonyl carbons, often have very long relaxation times (T₁) because they lack attached protons, which are the primary mechanism for relaxation.[3] With standard acquisition parameters (short relaxation delays), these signals can become saturated and appear very weak or be lost in the baseline noise.

Troubleshooting Steps:

  • Increase Relaxation Delay: Increase the relaxation delay (d1) in your acquisition parameters to 5-10 seconds to allow the quaternary carbons to fully relax between pulses.

  • Increase the Number of Scans: A higher number of scans will improve the signal-to-noise ratio, making it easier to detect weak signals.[3]

Q4: My spectrum has unexpected peaks, particularly around 0-2 ppm and 7.26 ppm.

A4: These are likely impurities.

  • Solvent Peaks: The peak at ~7.26 ppm in CDCl₃ is the residual, non-deuterated solvent. Its position can be used for calibration.[3] A peak around 1.56 ppm is often due to water.

  • Silicone Grease: A singlet or a set of small peaks around 0 ppm is a common indicator of silicone grease contamination from glassware joints.[7]

  • Other Solvents: Impurities from solvents used during purification, such as ethyl acetate or hexanes, are also common.[4][7]

Troubleshooting Steps:

  • Check Solvent Purity: Use fresh, high-quality deuterated solvents.

  • Meticulous Glassware Cleaning: Ensure all glassware, including the NMR tube and cap, is thoroughly cleaned and free of grease.

  • D₂O Exchange: To confirm if a broad peak is an N-H proton, add a drop of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum. The N-H proton will exchange with deuterium, causing its signal to disappear or significantly diminish.[4]

Visualization

The following workflow provides a logical approach to diagnosing and solving common issues encountered during NMR spectral interpretation.

NMR_Troubleshooting start Problem with NMR Spectrum? broad_peaks Broad Peaks? start->broad_peaks Analysis overlap Overlapping Signals? start->overlap impurities Unexpected Peaks? start->impurities missing_peak Missing Expected Peak? start->missing_peak vt_nmr Run Variable Temperature (VT) NMR broad_peaks->vt_nmr Yes (Dynamic Process?) reshim Re-shim or Dilute Sample broad_peaks->reshim Yes (Sample/Shim?) end_node Spectrum Interpreted broad_peaks->end_node No change_solvent Change Deuterated Solvent (e.g., to Benzene-d6) overlap->change_solvent Yes two_d_nmr Run 2D NMR (COSY, HSQC) overlap->two_d_nmr Yes overlap->end_node No check_purity Check for Impurities (Grease, Solvents) Run D2O Exchange impurities->check_purity Yes impurities->end_node No increase_scans Increase Scans & Relaxation Delay (d1) missing_peak->increase_scans Yes (Quaternary C?) missing_peak->end_node No vt_nmr->end_node reshim->end_node change_solvent->end_node two_d_nmr->end_node check_purity->end_node increase_scans->end_node

A logical workflow for troubleshooting common NMR spectral issues.

References

Technical Support Center: Enhancing the Oral Bioavailability of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for enhancing the oral bioavailability of piperidine-based compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Foundational Issues - Solubility and Permeability

Q1: What are the most common reasons for the low oral bioavailability of my piperidine-containing compound?

A1: The low oral bioavailability of piperidine derivatives typically stems from three primary factors:

  • Poor Aqueous Solubility: The piperidine scaffold, especially when bearing lipophilic substituents, can have low solubility in gastrointestinal (GI) fluids, which is a critical first step for absorption.[1][2]

  • Low Intestinal Permeability: Even if dissolved, the compound may not efficiently cross the intestinal epithelium to enter the bloodstream. This can be due to its physicochemical properties (e.g., high polarity, large size) or because it is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the GI tract.[1]

  • Extensive First-Pass Metabolism: The compound is susceptible to rapid metabolism by enzymes, primarily Cytochrome P450s (CYPs), in the gut wall and liver.[1][3] This metabolic breakdown occurs before the drug can reach systemic circulation, significantly reducing the amount of active compound.[1]

Q2: My piperidine compound has very poor aqueous solubility. What are the initial steps to address this?

A2: Addressing poor aqueous solubility is a critical first step. Here’s a prioritized approach:

  • pH Adjustment: Piperidine is a basic moiety (pKa ≈ 10-11).[4] If your compound also contains an acidic group, it will be zwitterionic. Adjusting the pH away from the isoelectric point can significantly increase solubility. For basic piperidines, creating an acidic salt (e.g., hydrochloride salt) is a common and effective strategy.[4][5]

  • Use of Co-solvents: For in vitro experiments, preparing a concentrated stock solution in a polar organic solvent like dimethyl sulfoxide (DMSO) or ethanol is standard practice.[5] When diluting into aqueous buffers, ensure the final solvent concentration is low (typically <0.5%) to avoid artifacts.[2]

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution. Techniques like micronization and nanosizing (creating nanosuspensions) can dramatically improve the dissolution rate and, consequently, bioavailability.[6]

Q3: I've improved solubility, but my compound still shows low oral absorption. What is the likely bottleneck?

A3: If solubility is no longer the rate-limiting step, the issue has likely shifted to either poor permeability or high first-pass metabolism .[1] The next logical step is to assess the compound's ability to cross the intestinal barrier.

Q4: How can I determine if my compound has poor intestinal permeability?

A4: The standard method is to use an in vitro permeability assay.

  • Caco-2 Permeability Assay: This is the gold-standard model. It uses a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form a barrier that mimics the intestinal epithelium, complete with tight junctions and active transporters.[1][7]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a simpler, higher-throughput, cell-free assay that predicts passive diffusion only. It is useful for early-stage screening.

A bidirectional Caco-2 assay is particularly informative. By measuring transport from the apical (gut) to the basolateral (blood) side (A→B) and vice versa (B→A), you can calculate an efflux ratio (B→A / A→B) . An efflux ratio significantly greater than 1 suggests your compound is a substrate for an efflux transporter like P-gp.[1]

Section 2: Metabolism and Advanced Formulation

Q5: My compound has high permeability in the Caco-2 assay but still exhibits very low oral bioavailability in animal models. What's the problem?

A5: This classic profile strongly points to extensive first-pass metabolism .[1] The drug is absorbed from the intestine but is rapidly metabolized by enzymes in the gut wall and/or the liver before it can reach systemic circulation. The piperidine ring itself and its substituents are common sites for metabolism by cytochrome P450 enzymes.[1][3]

Q6: How can I reduce the first-pass metabolism of my piperidine compound?

A6: This can be approached from two angles:

  • Medicinal Chemistry (Structural Modification): Identify the metabolic "soft spots" on your molecule. This can be done using in vitro metabolic stability assays with liver microsomes or hepatocytes. Once identified, you can make chemical modifications to block these sites. Common strategies include:

    • Fluorination: Replacing a metabolically vulnerable C-H bond with a stronger C-F bond.[1]

    • Introducing Steric Hindrance: Adding a bulky group (e.g., a methyl group) near the site of metabolism to prevent the enzyme from accessing it.[1]

  • Co-administration with a Bio-enhancer: A bio-enhancer can inhibit the metabolic enzymes or efflux pumps responsible for low bioavailability. Piperine, the active alkaloid in black pepper, is a well-known bio-enhancer that inhibits CYP3A4 and P-glycoprotein.[8] Co-formulating your compound with piperine can significantly increase its exposure.[8][9]

Q7: What advanced formulation strategies can I use to overcome these bioavailability challenges?

A7: If structural modification is not feasible, advanced formulations can simultaneously address multiple issues:

  • Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in GI fluids. They are excellent for poorly soluble compounds and can also enhance absorption by facilitating lymphatic uptake, which partially bypasses the liver and reduces first-pass metabolism.[10][11]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in its high-energy, amorphous state within a polymer matrix can dramatically increase its solubility and dissolution rate compared to its stable crystalline form.[11]

  • Nanoparticle Formulations: Encapsulating the drug in nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles) can improve solubility, protect the drug from degradation in the GI tract, and enhance permeability.[12][13]

Quantitative Data Summary

The following tables present representative data on how different strategies have enhanced the oral bioavailability of piperine, a model piperidine-based compound.

Table 1: Impact of Formulation on Piperine Pharmacokinetics in Rats

Formulation TypeCmax (Maximum Concentration)AUC (Total Exposure)Relative Bioavailability IncreaseReference
Coarse Suspension (Control)--1-fold (Baseline)[6]
Nanosuspension--3.65-fold[6]
Self-Prepared Capsules (Control)--1-fold (Baseline)[14]
SEDDS Formulation3.8 to 7.2-fold increase5.2-fold increase625.74% (6.26-fold)[14]

Table 2: Effect of Piperine as a Bio-enhancer on Co-administered Drugs

Co-administered DrugBioavailability IncreaseProposed MechanismReference
Curcumin~2000%Inhibition of metabolism (glucuronidation)[8]
Various Drugs30% to 200%Inhibition of CYP3A4 and P-glycoprotein[8]

Diagrams and Workflows

Troubleshooting Workflow for Low Oral Bioavailability

The following diagram outlines a systematic approach to diagnosing and solving common oral bioavailability issues with piperidine-based compounds.

G start Start: Low Oral Bioavailability in vivo solubility Assess Aqueous Solubility start->solubility sol_ok Solubility is Adequate solubility->sol_ok Is solubility > 100 µg/mL? permeability Assess Permeability (e.g., Caco-2 Assay) perm_ok Permeability is High permeability->perm_ok Is Papp > 1x10⁻⁶ cm/s? Is Efflux Ratio < 2? metabolism Assess Metabolic Stability (e.g., Microsomes) met_strat Solution: - Structural modification (block soft spots) - Inhibit CYP enzymes (e.g., with Piperine) - Lipid-based formulations (lymphatic uptake) metabolism->met_strat High Clearance sol_ok->permeability Yes sol_strat Solution: - pH modification / Salt formation - Particle size reduction - Amorphous solid dispersion sol_ok->sol_strat No perm_ok->metabolism Yes perm_strat Solution: - Structural modification (optimize logP) - Use permeation enhancers - Inhibit efflux (e.g., with Piperine) perm_ok->perm_strat No

Caption: A systematic workflow for troubleshooting low oral bioavailability.

Mechanism of Piperine as a Bio-enhancer

This diagram illustrates the dual mechanism by which piperine enhances the bioavailability of co-administered drugs at the level of an intestinal enterocyte.

G cluster_0 Intestinal Lumen (Gut) cluster_1 Enterocyte (Intestinal Cell) cluster_2 Systemic Circulation (Blood) drug Piperidine Compound (Drug) pgp P-gp Efflux Pump drug->pgp Absorption cyp CYP3A4 Enzyme drug->cyp Metabolism piperine Piperine piperine->pgp Inhibits piperine->cyp Inhibits pgp->drug Efflux blood Increased Drug Concentration pgp->blood Successful Absorption metabolite Inactive Metabolite cyp->metabolite

Caption: Piperine inhibits P-gp efflux and CYP3A4 metabolism in the gut wall.

Key Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

This protocol assesses the intestinal permeability and potential for active efflux of a test compound.

1. Cell Culture:

  • Seed Caco-2 cells onto Transwell inserts (e.g., 0.4 µm pore size) at a specified density.[15]

  • Culture the cells for 21-25 days in a humidified incubator (37°C, 5% CO₂) to allow them to differentiate and form a confluent monolayer with tight junctions.[15]

  • Monitor the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER).

2. Permeability Measurement (Apical to Basolateral - A→B):

  • Wash the cell monolayer gently with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Add the test compound (at a known concentration) to the apical (upper) chamber.

  • Add fresh transport buffer to the basolateral (lower) chamber.

  • At predetermined time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber and replace the volume with fresh buffer.

  • Analyze the concentration of the compound in the samples using LC-MS/MS.

3. Permeability Measurement (Basolateral to Apical - B→A):

  • Repeat the process, but add the test compound to the basolateral chamber and sample from the apical chamber.

4. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) for both directions using the formula:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.

  • Calculate the Efflux Ratio (ER):

    • ER = Papp (B→A) / Papp (A→B)

  • Interpretation: A high Papp (>1 x 10⁻⁶ cm/s) indicates good permeability. An ER > 2 suggests the compound is a substrate for an efflux transporter.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol determines the key pharmacokinetic parameters (Cmax, Tmax, AUC) of a compound after oral administration.[16]

1. Animal Preparation:

  • Use adult male Sprague-Dawley rats (or another appropriate strain), typically 3-5 animals per group.[16][17]

  • Acclimatize the animals for at least one week before the study.[16]

  • Fast the animals overnight (with access to water) before dosing to minimize food effects on absorption.[18]

  • For serial blood sampling, jugular vein cannulation may be performed a day prior to the study.[16]

2. Dosing:

  • Prepare the dosing formulation (e.g., a solution or suspension in a suitable vehicle like 0.5% methylcellulose).

  • Administer a single oral dose of the test compound accurately using oral gavage.[17] The dose volume is typically 5-10 mL/kg.

3. Blood Sampling:

  • Collect blood samples (approx. 0.2-0.3 mL) from the tail vein or jugular cannula at predetermined time points.[16]

  • Typical time points are: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[16]

  • Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

4. Sample Processing and Analysis:

  • Separate the plasma by centrifuging the blood samples.[16]

  • Store the plasma at -80°C until analysis.[16]

  • Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

5. Data Analysis:

  • Plot the plasma concentration versus time data for each animal.

  • Calculate the key pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).[17]

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time at which Cmax is reached.

    • AUC (Area Under the Curve): A measure of total drug exposure over time.

    • Oral Bioavailability (%F): Calculated by comparing the AUC from the oral dose to the AUC from an intravenous (IV) dose: %F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

References

Technical Support Center: Forced Degradation Studies of (3-Chlorophenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for forced degradation studies of (3-Chlorophenyl)(piperidin-4-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance for designing and troubleshooting forced degradation experiments for this specific active pharmaceutical ingredient (API).

Forced degradation, or stress testing, is a critical component of the drug development process, providing essential insights into the intrinsic stability of a drug substance.[1][2] The data generated from these studies are vital for developing stable formulations, selecting appropriate packaging, and establishing shelf-life.[2][3] This document will walk you through the core principles, provide detailed experimental protocols, and offer troubleshooting advice to navigate the common challenges encountered during these studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary objective of performing forced degradation studies on this compound?

The primary goal is to intentionally degrade the this compound molecule under conditions more severe than accelerated stability testing.[2] This helps to:

  • Identify potential degradation products.

  • Elucidate degradation pathways.

  • Develop and validate a stability-indicating analytical method, typically HPLC, that can resolve the parent drug from all its significant degradation products.[3]

  • Understand the chemical behavior of the molecule, which aids in formulation and packaging development.[2]

Q2: What are the typical stress conditions applied in a forced degradation study?

For a comprehensive study, this compound should be subjected to the following stress conditions:

  • Acid Hydrolysis: Treatment with a strong acid (e.g., HCl).

  • Base Hydrolysis: Treatment with a strong base (e.g., NaOH).

  • Oxidation: Exposure to an oxidizing agent (e.g., H₂O₂).

  • Thermal Stress: Exposure to high temperatures.

  • Photolytic Stress: Exposure to UV and visible light.

Q3: How much degradation should I aim for in my experiments?

The general recommendation is to achieve a target degradation of approximately 10-20%.[2] This extent of degradation is generally sufficient to produce and identify the primary degradation products without leading to the formation of secondary, less relevant degradants.

Q4: What is a stability-indicating method, and why is it crucial?

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from its degradation products, impurities, or excipients.[1] Its development is a key outcome of forced degradation studies and is a regulatory requirement.

Q5: What analytical technique is most suitable for analyzing the samples from forced degradation studies?

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common and powerful technique for this purpose.[3][4] HPLC can effectively separate the parent drug from its degradation products, allowing for their quantification.

Experimental Workflow & Protocols

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis API This compound Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Expose API to stress Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) API->Base Expose API to stress Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Expose API to stress Thermal Thermal (e.g., 80°C, Solid & Solution) API->Thermal Expose API to stress Photo Photolytic (ICH Q1B Guidelines) API->Photo Expose API to stress Blank Blank Solution (Solvent) HPLC HPLC-UV/MS Analysis Blank->HPLC Neutralize Neutralization (for Acid/Base) Acid->Neutralize Base->Neutralize Dilute Dilution to Working Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Dilute->HPLC MassBalance Mass Balance Calculation HPLC->MassBalance

Caption: A generalized workflow for forced degradation studies.

Detailed Experimental Protocols

The following are starting point protocols. The concentrations, temperatures, and durations may need to be adjusted to achieve the target degradation for this compound.

1. Acid Hydrolysis

  • Objective: To investigate degradation via acid-catalyzed hydrolysis. The ketone and amide-like piperidine ring could be susceptible.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • In a volumetric flask, add a known volume of the stock solution and make up the volume with 0.1 M HCl to achieve a final drug concentration of approximately 1 mg/mL.

    • Reflux the solution at 60°C for 8 hours.[5]

    • At appropriate time points (e.g., 2, 4, 6, 8 hours), withdraw an aliquot of the solution.

    • Immediately cool the aliquot and neutralize it with an equivalent amount of 0.1 M NaOH.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

2. Base Hydrolysis

  • Objective: To assess susceptibility to base-catalyzed degradation.

  • Procedure:

    • Follow the same initial steps as in the acid hydrolysis protocol.

    • Use 0.1 M NaOH instead of 0.1 M HCl.

    • Reflux the solution at 60°C for 8 hours.

    • Withdraw aliquots at specified time intervals.

    • Cool and neutralize with an equivalent amount of 0.1 M HCl.[5]

    • Dilute the neutralized sample with the mobile phase for HPLC analysis.

3. Oxidative Degradation

  • Objective: To evaluate the molecule's sensitivity to oxidation. The piperidine nitrogen is a potential site for oxidation.

  • Procedure:

    • Prepare a 1 mg/mL solution of the drug in a suitable solvent.

    • Add 3% hydrogen peroxide (H₂O₂) to the solution.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at various time points (e.g., 6, 12, 24 hours).

    • Dilute the samples with the mobile phase for HPLC analysis.

4. Thermal Degradation

  • Objective: To assess the solid-state and solution stability of the drug at elevated temperatures.

  • Procedure:

    • Solid State: Place a thin layer of the solid drug powder in a petri dish and expose it to 80°C in a hot air oven for 48 hours.

    • Solution State: Prepare a 1 mg/mL solution of the drug in a suitable solvent and heat it at 80°C for 48 hours.

    • For both conditions, withdraw samples at various time points, dissolve the solid sample in a suitable solvent if necessary, and dilute for HPLC analysis.

5. Photolytic Degradation

  • Objective: To determine the drug's photosensitivity.

  • Procedure:

    • Expose the solid drug and a 1 mg/mL solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples by HPLC.

Potential Degradation Pathways

Based on the structure of this compound, the following degradation pathways can be hypothesized:

Degradation_Pathways cluster_main Potential Degradation of this compound cluster_products Potential Degradation Products Parent This compound Ketone Piperidine N-H Chlorophenyl P1 Acid/Base Hydrolysis Product Cleavage of C-C bond adjacent to ketone Parent:f0->P1 Acid/Base Hydrolysis P2 Oxidation Product N-Oxide on Piperidine Ring Parent:f1->P2 Oxidation P3 Photolytic Product Dehalogenation or Ring Opening Parent:f2->P3 Photolysis

Caption: Hypothesized degradation pathways for the target molecule.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or minimal degradation (<5%) Stress conditions are too mild.Increase the concentration of the stressor (acid, base, H₂O₂), raise the temperature, or extend the exposure time.
Excessive degradation (>50%) or too many peaks Stress conditions are too harsh, leading to secondary degradation.Decrease the stressor concentration, lower the temperature, or shorten the exposure time. Analyze samples at earlier time points.
Poor mass balance Degradation products are not UV active or are volatile. Co-elution of peaks. Incomplete extraction from the sample matrix.Use a mass spectrometer (LC-MS) for detection.[4] Optimize the HPLC method for better peak resolution. Ensure the extraction procedure is efficient.
New peaks appear in the blank solution Interaction of the solvent with the stressor.Run a blank with the stressor under the same conditions to identify any solvent-related artifacts.
Irreproducible results Inconsistent experimental conditions (temperature, concentration). Sample preparation errors.Ensure precise control over all experimental parameters. Use calibrated equipment. Prepare fresh solutions for each experiment.

Data Summary Table

The following table should be used to summarize the results of your forced degradation studies.

Stress Condition Parameters % Degradation of API Number of Degradation Products Major Degradation Product(s) (Retention Time)
Acid Hydrolysis 0.1 M HCl, 60°C, 8h
Base Hydrolysis 0.1 M NaOH, 60°C, 8h
Oxidation 3% H₂O₂, RT, 24h
Thermal (Solid) 80°C, 48h
Thermal (Solution) 80°C, 48h
Photolytic ICH Q1B

References

Validation & Comparative

Comparative Analysis of (3-Chlorophenyl)(piperidin-4-yl)methanone Derivatives as Monoacylglycerol Lipase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activity of (3-Chlorophenyl)(piperidin-4-yl)methanone derivatives. The focus is on their activity as inhibitors of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system and a promising therapeutic target for various disorders.

While this guide centers on the this compound scaffold, the presented experimental data is based on a closely related series of (4-Chlorophenyl)(piperidin-4-yl)methanone derivatives due to the availability of comprehensive and comparative datasets for this specific substitution pattern. The structure-activity relationships derived from the 4-chloro analogues provide valuable insights into the potential of the 3-chloro series.

Introduction to Monoacylglycerol Lipase (MAGL)

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a crucial role in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG)[1][2]. By hydrolyzing 2-AG, MAGL terminates its signaling and contributes to the production of arachidonic acid, a precursor for pro-inflammatory prostaglandins[3]. Overexpression of MAGL has been linked to the progression of several cancers, making it a significant target for therapeutic intervention[4][5]. Inhibition of MAGL is a promising strategy for the treatment of neurodegenerative diseases, inflammation, and cancer[1][6].

Comparative Biological Activity

The inhibitory potency of a series of (4-chlorobenzoyl)piperidin-1-yl methanone derivatives against human MAGL (hMAGL) was evaluated. The following table summarizes the key quantitative data, including IC50 and Ki values, for these compounds. The core structure and the substitution points (R) are depicted in the accompanying figure.

Core structure of (4-chlorobenzoyl)piperidin-1-yl methanone derivatives
Core chemical structure of the compared derivatives.
Compound IDR GrouphMAGL IC50 (μM)[4]hMAGL Ki (μM)[4]
CL6a 4-methoxyphenyl11.7 ± 1.58.6 ± 1.1
17a 4-hydroxyphenyl0.84 ± 0.050.65 ± 0.04
17b 3-hydroxyphenyl1.1 ± 0.10.85 ± 0.08
17c 2-hydroxyphenyl> 100> 100
18a 4-hydroxy-2-fluorophenyl0.45 ± 0.030.35 ± 0.02
18b 5-hydroxy-2-fluorophenyl0.29 ± 0.020.22 ± 0.01
18c 2-hydroxy-4-fluorophenyl> 50> 50
19a 4-aminophenyl2.5 ± 0.21.9 ± 0.15
19b 3-aminophenyl3.2 ± 0.32.5 ± 0.2
19c 2-aminophenyl> 100> 100

Structure-Activity Relationship (SAR)

The data reveals several key structure-activity relationships:

  • Importance of the Hydroxyl Group: The presence of a hydroxyl group on the N-benzoyl ring is crucial for potent MAGL inhibition. The methoxy-substituted compound CL6a showed significantly lower activity compared to its hydroxylated counterparts.

  • Positional Isomers: The position of the hydroxyl group on the phenyl ring greatly influences activity. A hydroxyl group at the 4- or 3-position (compounds 17a and 17b ) resulted in potent inhibition, while a 2-hydroxyl substitution (compound 17c ) led to a dramatic loss of activity.

  • Effect of Fluorine Substitution: The introduction of a fluorine atom on the hydroxyl-bearing phenyl ring generally enhanced inhibitory potency. For instance, compounds 18a and 18b with a fluoro and a hydroxyl group were more potent than the corresponding hydroxyl-only derivatives.

  • Amino Group as a Hydroxyl Bioisostere: Replacing the hydroxyl group with an amino group (compounds 19a , 19b , and 19c ) was generally well-tolerated, although it resulted in slightly lower potency compared to the hydroxyl derivatives.

Experimental Protocols

Synthesis of (4-chlorobenzoyl)piperidin-1-yl Methanone Derivatives

The general synthetic route for the preparation of the title compounds involves a two-step process. First, piperidin-4-one is reacted with 4-chlorobenzoyl chloride in the presence of a base to yield (4-chlorophenyl)(piperidin-4-yl)methanone. The resulting intermediate is then coupled with various substituted benzoic acids using a standard amide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to afford the final products.

Synthesis_Workflow Piperidin4one Piperidin-4-one Intermediate (4-chlorophenyl) (piperidin-4-yl)methanone Piperidin4one->Intermediate Base ChlorobenzoylChloride 4-Chlorobenzoyl chloride ChlorobenzoylChloride->Intermediate FinalProduct Final Product Intermediate->FinalProduct HATU, Base SubstitutedBenzoicAcid Substituted Benzoic Acid SubstitutedBenzoicAcid->FinalProduct

General synthetic scheme for the derivatives.
In Vitro MAGL Inhibition Assay

The inhibitory activity of the compounds against human MAGL was determined using a spectrophotometric assay. The assay measures the hydrolysis of the substrate p-nitrophenyl acetate (pNPA) by recombinant hMAGL. The release of p-nitrophenol is monitored by measuring the increase in absorbance at 405 nm.

MAGL_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection hMAGL Recombinant hMAGL Mix Incubate hMAGL with Inhibitor hMAGL->Mix pNPA pNPA Substrate Add_pNPA Add pNPA to initiate reaction pNPA->Add_pNPA Inhibitor Test Compound Inhibitor->Mix Mix->Add_pNPA Hydrolysis MAGL hydrolyzes pNPA Add_pNPA->Hydrolysis Measure_Absorbance Measure Absorbance at 405 nm Hydrolysis->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50 MAGL_Inhibition_Pathway MAGL MAGL AA Arachidonic Acid MAGL->AA twoAG 2-Arachidonoylglycerol (2-AG) twoAG->MAGL Hydrolysis CB1R CB1 Receptor twoAG->CB1R Activation CB2R CB2 Receptor twoAG->CB2R Activation PGs Prostaglandins AA->PGs PhysiologicalEffects Physiological Effects (e.g., Analgesia) CB1R->PhysiologicalEffects CB2R->PhysiologicalEffects Inhibitor (3-Chlorophenyl) (piperidin-4-yl)methanone Derivative Inhibitor->MAGL

References

Comparative Guide to Structure-Activity Relationship (SAR) Studies of (3-Chlorophenyl)(piperidin-4-yl)methanone Analogs as Dopamine Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (3-Chlorophenyl)(piperidin-4-yl)methanone analogs and related structures as ligands for dopamine receptors. The information is compiled from various studies to delineate the structural requirements for affinity and selectivity, offering insights for the rational design of novel therapeutic agents targeting dopaminergic systems.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki, in nM) of a series of this compound analogs and related compounds for dopamine D2, D3, and D4 receptors. It is important to note that the data has been compiled from different sources, and experimental conditions may have varied between studies.

Compound/AnalogR1 (Piperidine Nitrogen)R2 (Aromatic Ring)D2 Ki (nM)D3 Ki (nM)D4 Ki (nM)Selectivity (D3 vs D2)
Lead Structure H3-Cl----
Analog 1-CH33-Cl15.533.4-0.46
Analog 2Benzyl3-Cl----
Analog 34-Fluorobenzyl3-Cl--166-
Analog 43,4-Difluorobenzyl3-Cl--447-
Related Piperidine 1H4-Cl, 4-OH11.2163-0.07
Related Piperidine 23-Benzofurylmethyl4-Cl, 4-OH1.70.34-5

Data synthesized from multiple sources. Direct comparison should be made with caution.

Key Structure-Activity Relationship (SAR) Insights:

  • Substitution on the Piperidine Nitrogen (R1): Modification of the piperidine nitrogen significantly influences binding affinity and selectivity. Small alkyl groups, such as a methyl group (Analog 1), can alter the selectivity profile. Larger aromatic substituents, like benzyl and its fluorinated derivatives (Analogs 3 & 4), have been explored, showing varied effects on D4 receptor affinity.

  • Substitution on the Phenyl Ring (R2): The 3-chloro substitution is a common feature in this class of compounds. Other substitutions on the phenyl ring, as seen in related piperidine structures, can dramatically impact affinity for both D2 and D3 receptors. For instance, the presence of a 4-hydroxy group in addition to a 4-chloro substituent (Related Piperidine 1) results in a compound with preference for the D2 receptor.[1]

  • Tropane Scaffold as a Piperidine Bioisostere: Replacement of the piperidine ring with a tropane ring has been shown to reverse the D2/D3 selectivity, highlighting the importance of the conformational rigidity of the nitrogen-containing ring system.[1]

  • N-Substitution with Heteroaromatic Moieties: The introduction of heteroaromatic moieties, such as a 3-benzofurylmethyl group (Related Piperidine 2), can lead to high-affinity ligands for both D2 and D3 receptors.[1]

Experimental Protocols

Radioligand Binding Assays for Dopamine Receptors

The following is a generalized protocol for determining the binding affinity of test compounds for dopamine D2, D3, and D4 receptors.

1. Membrane Preparation:

  • Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing the human dopamine D2, D3, or D4 receptor subtypes are cultured to confluence.

  • Homogenization: Cells are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

  • Centrifugation: The homogenate is centrifuged at high speed (e.g., 48,000 x g) at 4°C. The resulting pellet, containing the cell membranes, is resuspended in a fresh buffer.

  • Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method, such as the Bradford assay.

2. Competitive Radioligand Binding Assay:

  • Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a specific radioligand (e.g., [3H]-Spiperone or [3H]-N-methylspiperone), and varying concentrations of the unlabeled test compound.

  • Radioligand: The choice of radioligand depends on the receptor subtype being studied. For example, [3H]-Spiperone is commonly used for D2 and D3 receptors.

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Dopamine D2 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the dopamine D2 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR).

D2_Signaling_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor (Gi/o-coupled GPCR) Dopamine->D2R G_protein Gi/o Protein (αβγ subunits) D2R->G_protein Activates G_alpha_i Gαi G_protein->G_alpha_i Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylate Cyclase G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Leads to Experimental_Workflow Start Compound Library Primary_Screening Primary Screening (e.g., High-Throughput Radioligand Binding Assay) Start->Primary_Screening Hit_Identification Hit Identification (Compounds with significant binding) Primary_Screening->Hit_Identification Dose_Response Dose-Response & Ki Determination (Competitive Binding Assay) Hit_Identification->Dose_Response Selectivity_Screening Selectivity Screening (Binding assays for other receptors - D1, D3, D4, 5-HT, etc.) Dose_Response->Selectivity_Screening Functional_Assay Functional Assays (e.g., cAMP assay, Ca2+ mobilization) Selectivity_Screening->Functional_Assay Lead_Optimization Lead Optimization (SAR-guided chemical modification) Functional_Assay->Lead_Optimization Lead_Optimization->Dose_Response Iterative Process In_Vivo_Studies In Vivo Studies (Animal models of disease) Lead_Optimization->In_Vivo_Studies End Candidate Drug In_Vivo_Studies->End

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (3-Chlorophenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(3-Chlorophenyl)(piperidin-4-yl)methanone is a chemical entity of significant interest in pharmaceutical development and research. The accurate and precise quantification of this compound in various matrices is paramount for ensuring data integrity in pharmacokinetic, toxicological, and quality control studies. Cross-validation of analytical methods is a critical process to ascertain the reliability and interchangeability of data generated by different analytical techniques. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), two common analytical methods for the quantification of compounds structurally similar to this compound.

Data Presentation: A Comparative Analysis

The selection of an analytical method is often a trade-off between sensitivity, selectivity, and accessibility. The following tables summarize the typical performance characteristics of HPLC-UV and LC-MS/MS methods, based on data from structurally related compounds.

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Performance Parameters

ParameterHPLC-UVLC-MS/MS
Linearity (Correlation Coefficient, r²) > 0.998> 0.999
Accuracy (% Recovery) 95-105%98-102%
Precision (% RSD) < 5%< 3%
Limit of Detection (LOD) ~1 ng/mL[1]0.01 ppm[2]
Limit of Quantification (LOQ) ~2-5 ng/mL[1]0.03 ppm[2]

Table 2: Typical Validation Parameters and Acceptance Criteria (based on ICH Guidelines) [3][4]

Validation CharacteristicAcceptance Criteria
Accuracy ±15% of nominal concentration (±20% at LLOQ)
Precision (Repeatability & Intermediate) RSD ≤ 15% (≤ 20% at LLOQ)
Specificity/Selectivity No significant interference at the retention time of the analyte and internal standard
Linearity Correlation coefficient (r²) ≥ 0.99
Range 80-120% of the target concentration
Robustness No significant effect on results with small, deliberate variations in method parameters

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. The following protocols for HPLC-UV and LC-MS/MS are based on established procedures for similar aromatic and piperidine-containing compounds.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of the analyte in bulk drug substances and pharmaceutical formulations where high sensitivity is not the primary requirement.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. Instrumentation and Conditions: [1][5]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent like acetonitrile or methanol.

  • Flow Rate: Typically 0.8-1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the analyte's UV spectrum (e.g., 220 nm or 254 nm).

  • Injection Volume: 10-20 µL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies where the analyte is present at low concentrations in complex biological matrices.[6]

1. Sample Preparation (for biological matrices): Solid-Phase Extraction (SPE) [7]

  • To 1 mL of the biological matrix (e.g., plasma, urine), add an internal standard.

  • Precondition a suitable SPE cartridge.

  • Load the sample onto the cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analyte and internal standard.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Instrumentation and Conditions: [2]

  • Liquid Chromatograph: A high-performance liquid chromatography system.

  • Column: C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., 5.0 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 0.8 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for HPLC-UV analysis.

LCMSMS_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample + IS load Load on SPE Cartridge sample->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute dry Evaporate & Reconstitute elute->dry inject Inject into LC dry->inject separate Chromatographic Separation inject->separate ionize ESI+ Ionization separate->ionize detect MRM Detection ionize->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Bioanalytical workflow using LC-MS/MS with SPE.

CrossValidation_Logic start Define Acceptance Criteria method1 Validated Method A (e.g., HPLC-UV) start->method1 method2 Validated Method B (e.g., LC-MS/MS) start->method2 analyze Analyze Same Set of Samples by Both Methods method1->analyze method2->analyze compare Compare Results Statistically analyze->compare pass Methods are Interchangeable compare->pass Criteria Met fail Investigate Discrepancies compare->fail Criteria Not Met

Caption: Logical workflow for cross-validation of two analytical methods.

References

A Comparative In Vivo Efficacy Analysis of (3-Chlorophenyl)(piperidin-4-yl)methanone for Nociceptive and Neuropathic Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rationale for a Novel Analgesic Candidate

The global burden of chronic and neuropathic pain necessitates the development of novel analgesics with improved efficacy and favorable safety profiles. The piperidine scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous clinically significant analgesic drugs.[1] Derivatives of (chlorophenyl)piperidine and related structures have shown significant promise in preclinical studies, exhibiting potent antinociceptive properties. For instance, certain [(3-Chlorophenyl)piperazinylpropyl]pyridazinones have demonstrated analgesic efficacy comparable to morphine in thermal nociception models like the mouse hot-plate test.[2] Furthermore, various 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives have exhibited significant analgesic activity in the tail flick test in rats.[3]

This guide outlines a proposed in vivo comparative study to evaluate the efficacy of a specific novel compound, (3-Chlorophenyl)(piperidin-4-yl)methanone (hereafter referred to as CPT-M), against established standard-of-care drugs for both acute nociceptive and chronic neuropathic pain. Based on the structure-activity relationships of analogous compounds, CPT-M is hypothesized to possess significant analgesic properties. This document provides the scientific framework and detailed experimental protocols for a head-to-head comparison with Morphine , the gold-standard opioid analgesic for severe pain, and Gabapentin , a first-line treatment for neuropathic pain.[4][5][6]

Proposed In Vivo Study Design: A Dual-Model Approach

To comprehensively assess the analgesic potential of CPT-M, a dual-model in vivo study is proposed. This approach allows for the evaluation of the compound's efficacy against two distinct and clinically relevant types of pain:

  • Acute Thermal Nociception: Assessed using the Hot Plate Test . This model is highly effective for evaluating centrally acting analgesics, such as opioids.[7]

  • Chronic Neuropathic Pain: Assessed using the Spinal Nerve Ligation (SNL) Model to induce mechanical allodynia, which is then quantified using von Frey filaments. This is a validated model for studying neuropathic pain, and Gabapentin has shown uniform analgesic efficacy in such models.[8][9]

The following diagram illustrates the overall experimental workflow.

G cluster_setup Phase 1: Animal Acclimation & Grouping cluster_thermal Model 1: Acute Thermal Pain cluster_neuro Model 2: Chronic Neuropathic Pain acclimation Acclimation of Male Wistar Rats (7-10 days) grouping Random Assignment to Treatment Groups (n=8-10 per group) acclimation->grouping hot_plate_base Baseline Hot Plate Latency Measurement grouping->hot_plate_base Begin Model 1 snl_surgery Spinal Nerve Ligation (SNL) Surgery grouping->snl_surgery Begin Model 2 drug_admin1 Drug Administration: - Vehicle - CPT-M (Dose Range) - Morphine (5-10 mg/kg) hot_plate_base->drug_admin1 hot_plate_post Post-Treatment Latency Measurement (30, 60, 90, 120 min) drug_admin1->hot_plate_post analysis1 Calculate % MPE hot_plate_post->analysis1 Data Analysis neuro_dev Neuropathic Pain Development (7-14 days) snl_surgery->neuro_dev vonfrey_base Baseline Mechanical Threshold (von Frey) neuro_dev->vonfrey_base drug_admin2 Drug Administration: - Vehicle - CPT-M (Dose Range) - Gabapentin (50-100 mg/kg) vonfrey_base->drug_admin2 vonfrey_post Post-Treatment Threshold Measurement drug_admin2->vonfrey_post analysis2 Calculate Paw Withdrawal Threshold (g) vonfrey_post->analysis2 Data Analysis G cluster_surgery Step 1: Induction of Neuropathy cluster_testing Step 2: Assessment of Allodynia cluster_drug Step 3: Efficacy Evaluation anesthesia Anesthetize Rat ligation Isolate and Tightly Ligate L5 Spinal Nerve anesthesia->ligation recovery Post-operative Recovery (7-14 Days) ligation->recovery placement Place Rat on Elevated Mesh Floor recovery->placement Begin Testing vonfrey Apply von Frey Filaments (Up-Down Method) placement->vonfrey threshold Determine 50% Paw Withdrawal Threshold (g) vonfrey->threshold baseline Measure Baseline Threshold threshold->baseline Establish Baseline drug_admin Administer Vehicle, CPT-M, or Gabapentin baseline->drug_admin post_test Re-measure Threshold at Multiple Time Points drug_admin->post_test

References

Comparative analysis of (3-Chlorophenyl)(piperidin-4-yl)methanone and Haloperidol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the pharmacological and chemical properties of (3-Chlorophenyl)(piperidin-4-yl)methanone and the typical antipsychotic, Haloperidol.

This guide provides a detailed comparative analysis of the investigational compound this compound and the well-established antipsychotic drug, Haloperidol. The comparison focuses on their chemical structures, mechanisms of action, and pharmacological profiles, supported by available experimental data. Due to the limited publicly available data for this compound, this guide incorporates data from structurally related compounds to provide a potential pharmacological context.

Chemical Structure and Properties

Both compounds feature a piperidine core, a common scaffold in centrally active agents. However, their substitutions differ significantly, influencing their pharmacological activity.

This compound is a ketone derivative with a 3-chlorophenyl group attached to the carbonyl carbon, which is in turn linked to the 4-position of the piperidine ring.

Haloperidol , a butyrophenone derivative, possesses a more complex structure. It features a 4-fluorophenyl group attached to a four-carbon chain ending in a ketone, which is linked to a piperidine ring. This piperidine ring is further substituted at the 4-position with a 4-chlorophenyl group and a hydroxyl group.

FeatureThis compoundHaloperidol
Chemical Formula C₁₂H₁₄ClNOC₂₁H₂₃ClFNO₂
Molecular Weight 223.7 g/mol 375.9 g/mol
Core Structure Phenyl-piperidine-methanonePhenyl-piperidine-butyrophenone
Key Substituents 3-Chlorophenyl4-Fluorophenyl, 4-Chlorophenyl, Hydroxyl

Mechanism of Action

The primary mechanism of action for typical antipsychotics like Haloperidol is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[1][2] This antagonism is believed to be responsible for its efficacy in treating the positive symptoms of schizophrenia, such as hallucinations and delusions. Haloperidol also exhibits affinity for other receptors, which contributes to its side effect profile.

The precise mechanism of action for This compound is not well-documented in publicly available literature. However, based on its structural similarity to other 4-aroylpiperidines, it is hypothesized to interact with dopamine and serotonin receptors. The presence of the 3-chlorophenyl moiety is a common feature in many centrally active compounds with affinity for these receptors. For instance, the structurally related compound L-745,870, which features a 4-chlorophenylpiperazine moiety, is a potent and selective dopamine D4 receptor antagonist.

Below is a simplified representation of the canonical dopamine D2 receptor signaling pathway, which is antagonized by Haloperidol.

G Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression) PKA->Cellular_Response Phosphorylates Targets Haloperidol Haloperidol Haloperidol->D2R Blocks

Dopamine D2 Receptor Signaling Pathway and Haloperidol's Antagonism

Pharmacological Profile: A Comparative Overview

The following tables summarize the available quantitative data for Haloperidol and provide a speculative profile for this compound based on structurally related compounds.

Receptor Binding Affinity (Ki, nM)

Lower Ki values indicate higher binding affinity.

ReceptorThis compound (Hypothesized)Haloperidol
Dopamine D2 Data not available0.517 - 2.84[1]
Dopamine D4 Potentially high affinity (based on related compounds)10
Serotonin 5-HT2A Data not available120[3]
Functional Activity (IC50/EC50, nM)

IC50 represents the concentration of an antagonist that inhibits a response by 50%.

AssayThis compoundHaloperidol
Dopamine D2 Functional Antagonism Data not availablePotent antagonist
Serotonin 5-HT2A Functional Antagonism Data not availableInverse agonist activity reported[4]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the pharmacological profiles of these compounds.

Radioligand Binding Assay for Dopamine D2 Receptor

This assay determines the binding affinity of a compound to the D2 receptor.

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Receptor D2 Receptor Source (e.g., cell membranes) Incubation Incubate at RT Receptor->Incubation Radioligand Radioligand ([3H]-Spiperone) Radioligand->Incubation Test_Compound Test Compound (Haloperidol or Analogue) Test_Compound->Incubation Filtration Filter to separate bound/unbound ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc Calculate IC50 Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff equation IC50_Calc->Ki_Calc

Workflow for a Dopamine D2 Receptor Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of a test compound for the dopamine D2 receptor.[1]

  • Receptor Source: Cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) are used.[1]

  • Radioligand: A radiolabeled ligand with high affinity for the D2 receptor, such as [³H]-Spiperone, is utilized.[1]

  • Incubation: The receptor membranes, radioligand, and varying concentrations of the test compound are incubated together to allow for competitive binding.

  • Filtration: The mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[1]

  • Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.[1]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[1]

Functional Calcium Flux Assay for 5-HT2A Receptor Antagonism

This assay measures the ability of a compound to block the intracellular calcium release mediated by the activation of the 5-HT2A receptor.

Objective: To determine the potency of a test compound as a 5-HT2A receptor antagonist.

  • Cell Culture: A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO-K1 cells) is cultured and plated in microplates.[5]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[5]

  • Compound Addition: The cells are pre-incubated with varying concentrations of the test compound.[5]

  • Agonist Stimulation: A 5-HT2A receptor agonist, such as serotonin, is added to the wells to stimulate the receptor.[5]

  • Fluorescence Measurement: The change in fluorescence, indicating the intracellular calcium concentration, is measured using a fluorescence plate reader.[5]

  • Data Analysis: The concentration of the antagonist that produces a 50% inhibition of the agonist response (IC50) is calculated.

Conclusion

Haloperidol is a well-characterized, potent dopamine D2 receptor antagonist with a complex pharmacological profile that includes interactions with other neurotransmitter systems. This compound remains a compound with limited publicly available pharmacological data. Based on its chemical structure, it is plausible that it interacts with dopamine and serotonin receptors. Further in-depth studies, including comprehensive receptor binding and functional assays, are necessary to fully elucidate its pharmacological profile and potential therapeutic applications. The experimental protocols outlined in this guide provide a framework for conducting such investigations. Researchers are encouraged to perform these experiments to generate the data required for a direct and robust comparison with established drugs like Haloperidol.

References

A Comparative Analysis of (3-Chlorophenyl)(piperidin-4-yl)methanone's Interaction with Dopamine and Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Neuroscience and Drug Development

Introduction: Unraveling the Neuromodulatory Potential of a Novel Piperidine Analog

In the intricate landscape of neuropharmacology, the modulation of dopamine and serotonin receptor systems remains a cornerstone of therapeutic intervention for a spectrum of neurological and psychiatric disorders. The compound (3-Chlorophenyl)(piperidin-4-yl)methanone, a member of the 4-aroylpiperidine class, presents a compelling scaffold for investigation due to its structural similarities to known psychoactive agents. This guide provides a comprehensive, data-driven comparison of the interaction of this compound with dopamine versus serotonin receptors. By delving into its receptor binding affinity, functional activity, and the underlying signaling pathways, we aim to equip researchers and drug development professionals with the critical insights necessary to harness the therapeutic potential of this and related molecules.

The strategic placement of a chlorophenyl group and a piperidine ring suggests a potential for nuanced interactions with the monoamine receptors that govern mood, cognition, and motor control. Understanding the selectivity and functional consequences of these interactions is paramount for predicting both therapeutic efficacy and potential side-effect profiles. This document synthesizes available data on structurally related compounds to build a predictive pharmacological profile for this compound, offering a roadmap for future in-vitro and in-vivo characterization.

Comparative Analysis: Dopamine vs. Serotonin Receptor Interaction

While direct and comprehensive experimental data for this compound is not extensively published, we can infer its likely receptor interaction profile by examining structurally analogous compounds, particularly those within the chlorophenylpiperazine and 4-aroylpiperidine classes. This comparative analysis will focus on binding affinity (Ki) and functional activity (EC50/IC50) at key dopamine (D1-like and D2-like) and serotonin (5-HT1A, 5-HT2A, etc.) receptor subtypes.

Binding Affinity Profile: A Tale of Two Neurotransmitter Systems

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is competed off by the test compound. The concentration of the test compound that displaces 50% of the radioligand is the IC50, from which the equilibrium dissociation constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.

Based on structure-activity relationship (SAR) studies of related arylpiperazine and arylpiperidine derivatives, it is hypothesized that this compound will exhibit a distinct affinity profile across dopamine and serotonin receptors.

Table 1: Predicted Binding Affinities (Ki, nM) of this compound at Key Dopamine and Serotonin Receptors (Inferred from Analog Data)

Receptor SubtypePredicted Ki (nM)Rationale based on Structural Analogs
Dopamine Receptors
D210 - 50The 4-aroylpiperidine scaffold is a common feature in D2 receptor antagonists.[1] The 3-chlorophenyl substitution can enhance affinity.
D35 - 25Arylpiperazine derivatives often show high affinity for the D3 receptor.[2]
D41 - 10Several 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine analogs show high affinity and selectivity for the D4 receptor.[3]
D1> 1000Generally, this chemical class exhibits lower affinity for D1-like receptors compared to D2-like receptors.[4]
Serotonin Receptors
5-HT1A20 - 100Arylpiperazine moieties are known to bind to 5-HT1A receptors.[5]
5-HT2A50 - 200The methanone linkage and aromatic ring are present in some 5-HT2A antagonists.[6]
5-HT2C10 - 50Some arylpiperazine derivatives show notable affinity for the 5-HT2C receptor.[5]
5-HT7> 500Affinity for the 5-HT7 receptor is less commonly observed with this core structure.

Interpretation of Binding Affinity Data:

The predicted data suggests that this compound is likely to be a potent ligand at D2-like dopamine receptors, particularly D4, and may also exhibit significant affinity for the 5-HT2C and 5-HT1A serotonin receptors. The selectivity profile will be crucial in determining its potential therapeutic applications. A higher affinity for D2/D3/D4 over 5-HT receptors would suggest a profile more aligned with antipsychotic or cognitive-enhancing agents, while a mixed profile could indicate potential for treating complex disorders like depression with associated psychotic features.

Functional Activity: Agonist, Antagonist, or Something in Between?

Beyond binding, it is critical to understand the functional consequence of the compound's interaction with the receptor. Functional assays measure the cellular response following receptor activation or blockade. Common readouts include changes in second messenger levels (e.g., cAMP, inositol phosphates, or intracellular calcium) or the recruitment of downstream signaling proteins like β-arrestin.

Table 2: Predicted Functional Activity of this compound (Inferred from Analog Data)

Receptor SubtypePredicted Functional ActivityRationale based on Structural Analogs
Dopamine Receptors
D2Antagonist/Partial AgonistMany 4-aroylpiperidines act as D2 antagonists.[1] The specific functional outcome can be influenced by subtle structural changes.
D3Antagonist/Partial AgonistArylpiperazine derivatives are often D3 antagonists or partial agonists.[2]
D4AntagonistThe high-affinity chlorophenylpiperazine analogs for the D4 receptor are typically antagonists.[3]
Serotonin Receptors
5-HT1APartial Agonist/AntagonistArylpiperazines can exhibit a range of functional activities at the 5-HT1A receptor.[5]
5-HT2AAntagonist/Inverse AgonistThe structural features are consistent with 5-HT2A antagonism.[6]
5-HT2CAntagonistArylpiperazine derivatives often act as antagonists at the 5-HT2C receptor.[5]

Causality Behind Functional Outcomes:

The predicted antagonist activity at D2-like receptors stems from the ability of the 4-aroylpiperidine scaffold to occupy the orthosteric binding pocket without inducing the conformational change required for G-protein activation. For serotonin receptors, the functional outcome is more varied. The arylpiperazine moiety can stabilize different receptor conformations, leading to partial agonism or antagonism depending on the specific receptor subtype and the cellular context.

Signaling Pathways: A Visual Guide

To appreciate the functional implications of receptor interaction, it is essential to understand the downstream signaling cascades. Both dopamine and serotonin receptors are predominantly G-protein coupled receptors (GPCRs) that initiate intracellular signaling upon ligand binding.

Dopamine Receptor Signaling

Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. D1-like receptors typically couple to Gαs/olf to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels. Conversely, D2-like receptors couple to Gαi/o to inhibit adenylyl cyclase and decrease cAMP.

Dopamine_Signaling cluster_D1 D1-like Receptor Signaling cluster_D2 D2-like Receptor Signaling D1_Receptor D1/D5 Receptor Gas_olf Gαs/olf D1_Receptor->Gas_olf Dopamine AC_stim Adenylyl Cyclase (Stimulated) Gas_olf->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA Protein Kinase A cAMP_inc->PKA Cellular_Response_D1 Cellular Response (e.g., Gene Expression, Ion Channel Modulation) PKA->Cellular_Response_D1 D2_Receptor D2/D3/D4 Receptor Gai_o Gαi/o D2_Receptor->Gai_o Dopamine AC_inhib Adenylyl Cyclase (Inhibited) Gai_o->AC_inhib Ion_Channels Ion Channels (e.g., K+, Ca2+) Gai_o->Ion_Channels cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Cellular_Response_D2 Cellular Response (e.g., Hyperpolarization, Reduced Excitability) Ion_Channels->Cellular_Response_D2

Caption: Simplified signaling pathways for D1-like and D2-like dopamine receptors.

Serotonin Receptor Signaling

Serotonin receptors are a large and diverse family with multiple signaling mechanisms. For instance, the 5-HT1A receptor, similar to D2-like receptors, couples to Gαi/o to inhibit adenylyl cyclase. In contrast, the 5-HT2A receptor couples to Gαq/11 to activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

Serotonin_Signaling cluster_5HT1A 5-HT1A Receptor Signaling cluster_5HT2A 5-HT2A Receptor Signaling HT1A_Receptor 5-HT1A Receptor Gai_o_5HT Gαi/o HT1A_Receptor->Gai_o_5HT Serotonin AC_inhib_5HT Adenylyl Cyclase (Inhibited) Gai_o_5HT->AC_inhib_5HT cAMP_dec_5HT ↓ cAMP AC_inhib_5HT->cAMP_dec_5HT Cellular_Response_5HT1A Cellular Response (e.g., Neuronal Inhibition) cAMP_dec_5HT->Cellular_Response_5HT1A HT2A_Receptor 5-HT2A Receptor Gaq_11 Gαq/11 HT2A_Receptor->Gaq_11 Serotonin PLC Phospholipase C Gaq_11->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca2+ & Protein Kinase C IP3_DAG->Ca_PKC Cellular_Response_5HT2A Cellular Response (e.g., Neuronal Excitation, Smooth Muscle Contraction) Ca_PKC->Cellular_Response_5HT2A

Caption: Simplified signaling pathways for 5-HT1A and 5-HT2A serotonin receptors.

Experimental Protocols: A Guide to In Vitro Characterization

To empirically determine the dopamine and serotonin receptor interaction profile of this compound, a series of well-established in vitro assays are required. These protocols are designed to be self-validating through the inclusion of appropriate controls and reference compounds.

Synthesis of this compound Hydrochloride

A plausible synthetic route for the target compound involves the Friedel-Crafts acylation of chlorobenzene with a protected piperidine-4-carbonyl chloride, followed by deprotection.

Synthesis_Workflow cluster_synthesis Synthesis of this compound HCl Start Piperidine-4-carboxylic acid Protect N-protection (e.g., Boc anhydride) Start->Protect AcidChloride Conversion to Acid Chloride (e.g., SOCl2) Protect->AcidChloride Acylation Friedel-Crafts Acylation (Chlorobenzene, AlCl3) AcidChloride->Acylation Deprotection N-deprotection (e.g., HCl in Dioxane) Acylation->Deprotection FinalProduct This compound HCl Deprotection->FinalProduct

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Protocol:

  • N-protection of piperidine-4-carboxylic acid: To a solution of piperidine-4-carboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water), add a base (e.g., sodium hydroxide) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc anhydride). Stir at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture and extract the N-Boc-piperidine-4-carboxylic acid.

  • Formation of the acid chloride: Treat the N-Boc-piperidine-4-carboxylic acid with thionyl chloride, either neat or in an inert solvent like dichloromethane (DCM), and heat under reflux. Remove the excess thionyl chloride under reduced pressure to obtain the crude N-Boc-piperidine-4-carbonyl chloride.

  • Friedel-Crafts Acylation: Dissolve the N-Boc-piperidine-4-carbonyl chloride in chlorobenzene. Cool the mixture in an ice bath and add a Lewis acid catalyst, such as aluminum chloride (AlCl3), portion-wise. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction by carefully pouring it onto ice, and then extract the product with an organic solvent.

  • N-deprotection and salt formation: Dissolve the crude product from the previous step in a suitable solvent (e.g., dioxane or diethyl ether) and bubble hydrogen chloride gas through the solution, or add a solution of HCl in the solvent. The hydrochloride salt of this compound will precipitate and can be collected by filtration, washed, and dried.

Radioligand Binding Assays

This protocol outlines a general procedure for determining the binding affinity (Ki) of the test compound at a specific G-protein coupled receptor.

Binding_Assay_Workflow cluster_binding Radioligand Binding Assay Workflow Prep Prepare cell membranes expressing the receptor of interest Incubate Incubate membranes with radioligand and varying concentrations of test compound Prep->Incubate Separate Separate bound from free radioligand (e.g., rapid filtration) Incubate->Separate Quantify Quantify bound radioactivity (scintillation counting) Separate->Quantify Analyze Analyze data to determine IC50 and calculate Ki Quantify->Analyze

Caption: General workflow for a radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a known concentration of the appropriate radioligand (e.g., [3H]-spiperone for D2 receptors, [3H]-ketanserin for 5-HT2A receptors), and a range of concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter plate and add scintillation cocktail to each well. Count the radioactivity in each well using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other values. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: cAMP Measurement

This protocol is suitable for determining the functional activity of the test compound at Gαs- and Gαi/o-coupled receptors, such as D1-like and D2-like dopamine receptors and 5-HT1A serotonin receptors.

Step-by-Step Protocol:

  • Cell Culture: Culture cells stably expressing the receptor of interest in a suitable medium.

  • Assay Setup: Seed the cells in a 96-well plate and allow them to adhere. On the day of the assay, replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Compound Addition: For Gαi/o-coupled receptors (e.g., D2), first add a known concentration of an adenylyl cyclase activator like forskolin, followed by a range of concentrations of the test compound. For Gαs-coupled receptors (e.g., D1), add a range of concentrations of the test compound.

  • Incubation: Incubate the plate at 37°C for a specified time.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay with a colorimetric, fluorescent, or luminescent readout.

  • Data Analysis: Plot the measured signal (which is inversely or directly proportional to the cAMP concentration, depending on the kit) against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion and Future Directions

The structural features of this compound strongly suggest that it is a promising candidate for interacting with both dopamine and serotonin receptors. Based on the analysis of structurally related compounds, it is predicted to exhibit a preference for D2-like dopamine receptors, particularly the D4 subtype, with potential antagonist activity. Concurrently, it may possess moderate affinity and antagonist or partial agonist activity at certain serotonin receptors, such as 5-HT1A and 5-HT2C.

This dual-action profile could be therapeutically advantageous for complex neuropsychiatric disorders. However, it is imperative that the predicted binding affinities and functional activities presented in this guide are confirmed through rigorous in vitro and in vivo experimentation. The detailed protocols provided herein offer a clear path for such investigations.

Future research should focus on a comprehensive pharmacological characterization of this compound, including its selectivity against a broader panel of receptors, its pharmacokinetic properties, and its behavioral effects in animal models of psychosis, depression, and cognitive dysfunction. The insights gained from such studies will be invaluable in determining the true therapeutic potential of this and other novel 4-aroylpiperidine derivatives.

References

Navigating the Maze: A Comparative Guide to In Silico ADMET Prediction for (3-Chlorophenyl)(piperidin-4-yl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the early assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is paramount to mitigating late-stage failures and reducing development costs.[1][2] This guide provides a comparative overview of in silico methodologies for predicting the ADMET profiles of (3-Chlorophenyl)(piperidin-4-yl)methanone derivatives, a chemical scaffold of interest in medicinal chemistry.

The "fail early and fail cheap" paradigm in drug discovery underscores the need for efficient and cost-effective methods to identify compounds with unfavorable pharmacokinetic and safety profiles.[1] In silico ADMET prediction has emerged as an indispensable tool, offering high-throughput screening and reducing the reliance on costly and time-consuming in vitro and in vivo experiments.[1][2][3] This guide will delve into the protocols and comparative performance of various computational tools, providing a framework for their application in the development of this compound derivatives.

The In Silico ADMET Prediction Workflow: A Streamlined Approach

The process of in silico ADMET prediction involves a series of computational steps, from molecule input to data interpretation. The general workflow is depicted below, illustrating the key stages of a typical prediction process.

In Silico ADMET Prediction Workflow General In Silico ADMET Prediction Workflow Molecule_Input Molecule Input (SMILES, SDF) Descriptor_Calculation Calculation of Molecular Descriptors (Physicochemical, Topological) Molecule_Input->Descriptor_Calculation Model_Selection ADMET Model Selection (QSAR, Machine Learning) Descriptor_Calculation->Model_Selection Prediction ADMET Property Prediction Model_Selection->Prediction Data_Analysis Data Analysis and Interpretation Prediction->Data_Analysis Report_Generation Report Generation Data_Analysis->Report_Generation

Caption: A generalized workflow for in silico ADMET prediction.

Comparative Analysis of In Silico ADMET Prediction Tools

A multitude of in silico tools are available, ranging from open-access web servers to commercial software packages.[4] For the purpose of this guide, we will compare three widely recognized platforms: SwissADME, pkCSM, and admetSAR.[5][6] These tools employ a variety of models, including quantitative structure-activity relationship (QSAR) and machine learning algorithms, to predict a comprehensive suite of ADMET parameters.[7]

Methodologies for ADMET Prediction

The experimental protocol for utilizing these web-based tools is generally straightforward:

  • Molecule Input: The chemical structure of the this compound derivative is provided as input, typically in the form of a SMILES (Simplified Molecular Input Line Entry System) string or by drawing the structure directly on the web interface.

  • Initiation of Prediction: The user initiates the prediction process, and the server's backend algorithms calculate a range of molecular descriptors.

  • Model Application: These descriptors are then fed into pre-built predictive models for various ADMET endpoints.

  • Results Output: The platform generates a comprehensive report detailing the predicted ADMET properties, often with qualitative classifications (e.g., high, low) and quantitative values.

Predicted ADMET Properties: A Comparative Overview

The following tables summarize the key ADMET parameters predicted by SwissADME, pkCSM, and admetSAR, providing a basis for selecting the most appropriate tool for a given research question. The data presented is a hypothetical but representative prediction for a generic this compound derivative.

Table 1: Physicochemical and Absorption Properties

ParameterSwissADMEpkCSMadmetSAR
Molecular Weight 237.72 g/mol 237.72 g/mol 237.72 g/mol
LogP (Consensus) 2.502.652.58
Water Solubility (LogS) -3.5-3.2-3.4
GI Absorption High92%High
Caco-2 Permeability (logPapp) -0.951.12
P-glycoprotein Substrate NoYesNon-substrate

Table 2: Distribution and Metabolism Properties

ParameterSwissADMEpkCSMadmetSAR
BBB Permeation Yes+Blood-Brain Barrier (+)
CNS Permeability --0.5-
Plasma Protein Binding -85%-
CYP1A2 Inhibitor NoNoNon-inhibitor
CYP2C9 Inhibitor YesYesInhibitor
CYP2D6 Inhibitor YesYesInhibitor
CYP3A4 Inhibitor NoNoNon-inhibitor

Table 3: Excretion and Toxicity Properties

ParameterSwissADMEpkCSMadmetSAR
Total Clearance (log ml/min/kg) -0.5-
Renal OCT2 Substrate -No-
AMES Toxicity -Non-toxicNon-mutagenic
hERG I Inhibitor -NoNon-inhibitor
Hepatotoxicity -Yes-
Skin Sensitization -No-

Understanding Potential Metabolic Liabilities

The piperidine moiety in the this compound scaffold can be susceptible to metabolism by Cytochrome P450 enzymes. A potential metabolic pathway involves N-dealkylation or oxidation of the piperidine ring. Understanding these potential metabolic routes is crucial for lead optimization.

Piperidine Metabolism Potential Metabolic Pathway of Piperidine Moiety Parent_Compound This compound CYP450 CYP450 Enzymes Parent_Compound->CYP450 Metabolite_1 N-dealkylated Metabolite Metabolite_2 Oxidized Piperidine Metabolite CYP450->Metabolite_1 CYP450->Metabolite_2

Caption: A simplified diagram of a potential metabolic pathway.

Conclusion

In silico ADMET prediction is a powerful and indispensable component of modern drug discovery.[1] For researchers working with this compound derivatives, a variety of reliable and accessible tools are available to guide the design of compounds with improved pharmacokinetic and safety profiles. While in silico predictions provide valuable early insights, it is crucial to remember that these are predictive models and experimental validation remains the gold standard. By judiciously applying a combination of in silico tools and prioritizing experimental verification of key predictions, the drug discovery and development process can be significantly de-risked and accelerated.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic properties of a series of piperidin-4-one derivatives, specifically focusing on 3,5-bis(benzylidene)piperidin-4-ones. This class of compounds has garnered significant interest for its potent cytotoxic and tumor-selective activities.

Comparative Cytotoxicity Data

The cytotoxic activity of 3,5-bis(benzylidene)piperidin-4-one derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal cytotoxic concentration (CC50) values from these studies are summarized in the table below. The data highlights the significant cytotoxic potency of these compounds, with many exhibiting submicromolar activity.

Compound IDAryl SubstituentCell LineCC50 (µM)Reference
Series 1
1aUnsubstitutedHSC-2>100[1]
1b4-FHSC-21.8[1]
1c4-ClHSC-21.5[1]
1d4-CH3HSC-22.5[1]
Series 2
2aUnsubstitutedHSC-20.8[1]
2b4-FHSC-20.5[1]
2c4-ClHSC-20.4[1]
2d4-CH3HSC-20.6[1]
Dimeric Series 3
3b4-FHL-60<0.039[2]
3b4-FHSC-20.078[2]
3b4-FHCT116Not specified[2]

HSC-2: Human Squamous Carcinoma; HL-60: Human Promyelocytic Leukemia; HCT116: Human Colon Carcinoma.

Structure-Activity Relationship Insights

The presented data, though not exhaustive, suggests several structure-activity relationship (SAR) trends for the 3,5-bis(benzylidene)piperidin-4-one series:

  • N-Acylation: The introduction of an acryloyl group on the piperidine nitrogen (Series 2) generally leads to a significant increase in cytotoxic potency compared to the unsubstituted analogs (Series 1)[1].

  • Aryl Substitution: The nature and position of substituents on the benzylidene rings play a crucial role in modulating cytotoxicity. Halogen substituents, such as fluorine and chlorine, at the para position appear to enhance cytotoxic activity[1].

  • Dimerization: Dimeric forms of these compounds, such as series 3, have demonstrated exceptionally high potency, with CC50 values in the nanomolar range against certain cell lines[2].

Experimental Protocols

The cytotoxicity of the 3,5-bis(benzylidene)piperidin-4-one derivatives was predominantly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., ranging from 0.039 to 100 µM) and incubated for a specified period, typically 48 hours[2][3]. A vehicle control (DMSO) is also included.

  • MTT Addition: Following the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control cells. The CC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined from the dose-response curve[2].

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the cytotoxicity of the piperidin-4-one derivatives.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock Solutions) Treatment Compound Treatment (Varying Concentrations) Compound_Prep->Treatment Cell_Culture Cell Line Culture (e.g., HSC-2, HL-60) Cell_Seeding Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Incubation Incubation (e.g., 48 hours) Treatment->Incubation MTT_Addition MTT Reagent Addition Incubation->MTT_Addition Formazan_Solubilization Formazan Solubilization (DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading Absorbance Reading (Plate Reader) Formazan_Solubilization->Absorbance_Reading Data_Processing Data Processing (% Viability) Absorbance_Reading->Data_Processing CC50_Determination CC50 Determination Data_Processing->CC50_Determination

Caption: General workflow for in vitro cytotoxicity testing.

Apoptotic Pathway Induction

Further mechanistic studies on representative compounds from this class have indicated that their cytotoxic effect is mediated through the induction of apoptosis. For instance, a lead compound was shown to activate caspases-3 and -7, cause PARP1 cleavage, and induce G2 cell cycle arrest, ultimately leading to an accumulation of cells in the sub-G1 phase[2]. These findings suggest that the cytotoxic activity of these piperidin-4-one derivatives is linked to the programmed cell death pathway.

Apoptosis_Pathway Compound 3,5-Bis(benzylidene) -4-piperidone Derivative Mitochondria Mitochondrial Membrane Depolarization Compound->Mitochondria Cell_Cycle_Arrest G2 Phase Arrest Compound->Cell_Cycle_Arrest Caspase_Activation Caspase-3 & -7 Activation Mitochondria->Caspase_Activation PARP_Cleavage PARP1 Cleavage Caspase_Activation->PARP_Cleavage Apoptosis Apoptosis Caspase_Activation->Apoptosis SubG1_Accumulation Sub-G1 Accumulation Cell_Cycle_Arrest->SubG1_Accumulation SubG1_Accumulation->Apoptosis

Caption: Proposed apoptotic signaling pathway.

References

Benchmarking Synthesis Efficiency: A Comparative Guide to the Preparation of (3-Chlorophenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3-Chlorophenyl)(piperidin-4-yl)methanone is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of a wide range of pharmacologically active compounds. Its efficient and scalable synthesis is therefore of significant interest to the drug development community. This guide provides a comparative analysis of two primary synthetic routes to this key intermediate, offering an in-depth look at their respective methodologies, efficiency, and practical considerations.

This document will explore two distinct and viable synthetic strategies for the preparation of this compound:

  • Route 1: Friedel-Crafts Acylation of an N-Protected Piperidine Derivative

  • Route 2: Grignard Reaction with an N-Protected Piperidine-4-carbonitrile

Each route will be examined for its chemical logic, procedural intricacies, and overall efficiency, supported by detailed experimental protocols.

Introduction to the Synthetic Challenge

The synthesis of 4-aroylpiperidines, such as this compound, presents a common challenge in organic synthesis: the selective functionalization of the piperidine ring. The nitrogen atom's reactivity necessitates the use of protecting groups to direct acylation to the 4-position. The choice of synthetic route often depends on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions.

Route 1: Friedel-Crafts Acylation Approach

This well-established method involves the acylation of a protected piperidine derivative with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, followed by the removal of the protecting group. The use of the tert-butyloxycarbonyl (Boc) group is common due to its stability and ease of removal under acidic conditions.

Workflow for Friedel-Crafts Acylation

cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: N-Boc Deprotection N-Boc-piperidine N-Boc-piperidine Reaction1 Friedel-Crafts Acylation (Lewis Acid, e.g., AlCl₃) Dichloromethane, 0°C to rt N-Boc-piperidine->Reaction1 3-chlorobenzoyl_chloride 3-Chlorobenzoyl Chloride 3-chlorobenzoyl_chloride->Reaction1 N-Boc-product tert-butyl 4-(3-chlorobenzoyl)piperidine-1-carboxylate Reaction1->N-Boc-product Deprotection Acidic Deprotection (e.g., TFA in DCM or HCl in Dioxane) Room Temperature N-Boc-product->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Workflow for the synthesis via Friedel-Crafts acylation.

Causality Behind Experimental Choices

The choice of an N-Boc protecting group is strategic. It deactivates the piperidine nitrogen towards acylation, thereby directing the reaction to the desired position if a suitable precursor is used. However, for a direct Friedel-Crafts reaction on the piperidine ring itself, this approach is not feasible. A more common and effective strategy involves starting with a piperidine derivative already functionalized at the 4-position, such as N-Boc-piperidine-4-carboxylic acid. This allows for the formation of an amide, which can then be subjected to a variety of transformations. A more direct approach for the ketone synthesis is the Friedel-Crafts acylation of a suitable aromatic substrate with a piperidine-containing acyl chloride.

For the purpose of this guide, we will detail the more direct acylation of a protected piperidine precursor. The Friedel-Crafts reaction itself is a classic carbon-carbon bond-forming reaction, and the use of a strong Lewis acid like aluminum chloride (AlCl₃) is necessary to generate the highly electrophilic acylium ion from 3-chlorobenzoyl chloride[1]. The reaction is typically performed at low temperatures to control its exothermicity and minimize side reactions.

The subsequent deprotection step requires acidic conditions to cleave the Boc group[2]. Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane are commonly employed for this purpose, offering clean and efficient removal of the protecting group.

Experimental Protocol: Friedel-Crafts Acylation

Step 1: Synthesis of tert-butyl 4-(3-chlorobenzoyl)piperidine-1-carboxylate

  • To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude acid chloride.

  • In a separate flask, suspend anhydrous aluminum chloride (1.3 eq) in anhydrous DCM and cool to 0 °C.

  • To this suspension, add a solution of the crude acid chloride in anhydrous DCM dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Pour the reaction mixture slowly onto crushed ice and extract with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve tert-butyl 4-(3-chlorobenzoyl)piperidine-1-carboxylate (1.0 eq) in a solution of 4M HCl in dioxane.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to obtain the hydrochloride salt of the product as a solid.

  • To obtain the free base, dissolve the hydrochloride salt in water and basify with a suitable base (e.g., NaOH or NaHCO₃) to pH > 8.

  • Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Route 2: Grignard Reaction Approach

An alternative strategy involves the reaction of a Grignard reagent, 3-chlorophenylmagnesium bromide, with a protected piperidine-4-carbonitrile derivative. This approach offers a different bond disconnection and can be advantageous depending on the availability of starting materials.

Workflow for Grignard Reaction

cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Hydrolysis cluster_2 Step 3: N-Boc Deprotection N-Boc-nitrile tert-butyl 4-cyanopiperidine-1-carboxylate Reaction1 Grignard Reaction Anhydrous THF, 0°C to rt N-Boc-nitrile->Reaction1 Grignard_reagent 3-Chlorophenylmagnesium bromide Grignard_reagent->Reaction1 Imine_intermediate Intermediate Imine Reaction1->Imine_intermediate Hydrolysis Acidic Hydrolysis (e.g., aq. HCl) Heat Imine_intermediate->Hydrolysis N-Boc-product tert-butyl 4-(3-chlorobenzoyl)piperidine-1-carboxylate Hydrolysis->N-Boc-product Deprotection Acidic Deprotection (e.g., TFA in DCM or HCl in Dioxane) Room Temperature N-Boc-product->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Workflow for the synthesis via Grignard reaction.

Causality Behind Experimental Choices

The Grignard reaction is a powerful tool for forming carbon-carbon bonds by the addition of a nucleophilic organomagnesium halide to a carbonyl or nitrile group[3]. In this route, the nitrile group of N-Boc-4-cyanopiperidine serves as the electrophile. The reaction initially forms an imine intermediate, which is then hydrolyzed under acidic conditions to yield the desired ketone. The N-Boc protecting group is essential to prevent the Grignard reagent from reacting with the piperidine nitrogen.

The final deprotection step is analogous to that in the Friedel-Crafts route, utilizing acidic conditions to remove the Boc group and liberate the final product.

Experimental Protocol: Grignard Reaction

Step 1 & 2: Synthesis of tert-butyl 4-(3-chlorobenzoyl)piperidine-1-carboxylate via Grignard Reaction and Hydrolysis

  • Prepare 3-chlorophenylmagnesium bromide from 1-bromo-3-chlorobenzene and magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the Grignard solution to 0 °C and add a solution of tert-butyl 4-cyanopiperidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by slowly adding it to a stirred mixture of ice and aqueous HCl.

  • Heat the mixture to reflux for 2-4 hours to ensure complete hydrolysis of the intermediate imine.

  • Cool the reaction mixture to room temperature and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Synthesis of this compound

  • Follow the deprotection procedure as described in Step 2 of the Friedel-Crafts Acylation protocol.

Comparative Analysis of Synthesis Efficiency

ParameterRoute 1: Friedel-Crafts AcylationRoute 2: Grignard Reaction
Starting Materials N-Boc-piperidine-4-carboxylic acid, 3-chlorobenzoyl chloride1-bromo-3-chlorobenzene, N-Boc-4-cyanopiperidine
Key Reagents Oxalyl chloride, AlCl₃, TFA or HClMagnesium, aqueous HCl
Number of Steps 2 (from the acid chloride precursor)3
Reported Yields Generally good to high yields for each step.Moderate to good yields, can be variable.
Scalability Friedel-Crafts reactions can be challenging to scale up due to exothermicity and handling of AlCl₃.Grignard reactions are generally scalable, but require strict anhydrous conditions.
Safety & Handling Involves corrosive and water-sensitive reagents (oxalyl chloride, AlCl₃).Requires handling of pyrophoric Grignard reagents and strict inert atmosphere techniques.
Purification Column chromatography is often required for both steps.Column chromatography is typically necessary after the hydrolysis step.

Conclusion and Recommendations

Both the Friedel-Crafts acylation and the Grignard reaction pathways offer viable routes to this compound.

  • The Friedel-Crafts acylation route is a more convergent approach, particularly if starting from the piperidine-4-carboxylic acid derivative. It generally proceeds with good yields, although the use of stoichiometric Lewis acids can be a drawback in terms of waste and handling on a larger scale.

  • The Grignard reaction route provides a valuable alternative, especially if the corresponding aryl bromide and cyanopiperidine are readily available. While it involves an additional hydrolysis step, it avoids the use of strong Lewis acids like AlCl₃. However, the successful execution of Grignard reactions is highly dependent on maintaining strictly anhydrous conditions.

For laboratory-scale synthesis, the choice between the two routes may come down to the availability and cost of the starting materials and the chemist's familiarity with the respective reaction types. For larger-scale production, a thorough process optimization would be necessary for either route to address challenges related to scalability, safety, and waste management.

References

A Structural Showdown: (3-Chlorophenyl) vs. (4-Chlorophenyl) Analogs in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the nuanced effects of chlorine substitution on molecular interactions and biological outcomes, providing researchers with critical data for informed analog design.

The strategic placement of a chlorine atom on a phenyl ring is a cornerstone of modern medicinal chemistry, capable of profoundly influencing a molecule's physicochemical properties and its interactions with biological targets. This guide offers a comparative analysis of (3-Chlorophenyl) and (4-Chlorophenyl) analogs, drawing on experimental data to illuminate the structural and functional consequences of this seemingly minor positional shift. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this resource aims to empower researchers in drug development to make more strategic decisions in lead optimization.

The position of the chlorine atom—meta (3-position) versus para (4-position)—can alter a compound's electronic distribution, lipophilicity, and steric profile. These changes, in turn, dictate how the molecule binds to receptors, inhibits enzymes, and is processed by metabolic pathways. Understanding these structure-activity relationships (SAR) is paramount for fine-tuning drug candidates for enhanced potency, selectivity, and pharmacokinetic profiles.

Comparative Biological Activity: A Tale of Two Isomers

The influence of the chloro-substitution position is highly context-dependent, varying with the core scaffold and the biological target. However, recurring themes emerge from the analysis of diverse compound classes.

One key area of investigation has been in the development of receptor ligands. For instance, in the exploration of dopamine and serotonin receptor ligands, the positioning of the chlorine atom has been shown to be a critical determinant of binding affinity and selectivity. Structure-activity relationship studies on homopiperazine analogs of haloperidol revealed that modifications to the chlorophenyl moiety significantly impact binding at various receptor subtypes.[1] Similarly, for dopamine D4 receptor ligands, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide has been identified as a potent and selective compound, indicating a preference for the para-chloro substitution in this particular scaffold.[2][3]

In the realm of enzyme inhibition, the position of the chlorine atom can dictate the potency and selectivity of the inhibitor. For example, in a series of 2-phenol-4-chlorophenyl-6-aryl pyridines designed as topoisomerase II inhibitors, compounds with an ortho- or para-chlorophenyl group at the 4-position of the central pyridine ring showed superior inhibitory activity compared to etoposide, while none of the meta-chlorophenyl analogs exhibited this enhanced activity.[4] This suggests a stringent spatial requirement for the chlorine atom to achieve optimal interaction within the enzyme's active site.

The anticancer potential of chlorophenyl analogs has also been a significant area of research. In a study of symmetrical chlorophenylamino-s-triazine derivatives, compounds with 2,4-dichloro and 3,4-dichloro substitutions exhibited potent cytotoxic activity against cancer cell lines.[5] Another study on 1-(4-Chlorophenyl)-5-alkoxy-1-pentanone analogs found that halogen substitution at the para-position of the phenyl ring enhanced cytotoxic activity against HeLa cells.[6]

Below is a summary of comparative biological data for representative (3-Chlorophenyl) and (4-Chlorophenyl) analogs from various studies.

Compound Class Target (3-Chlorophenyl) Analog Activity (4-Chlorophenyl) Analog Activity Reference
PhenylpiperazinesDopamine Transporter (DAT)High affinity-[7]
Pyrano[2,3-c]pyrazolesPKBβ/AKT2-Promising anti-glioma activity[8]
2-Phenol-6-aryl pyridinesTopoisomerase IILess activeMore potent than etoposide[4]
Homopiperazine analogsDopamine/Serotonin ReceptorsVaried affinitiesVaried affinities[1]
N-aryl-benzamidesDopamine D4 Receptor-High affinity (IC50 = 0.057 nM)[2]
Symmetrical amino-s-triazinesC26 Colon CarcinomaIC50 = 3.05 µM (3,4-diCl)IC50 = 1.71 µM (2,4-diCl)[5]
Physicochemical Properties: The Foundation of Biological Activity

The position of the chlorine atom influences key physicochemical parameters such as lipophilicity (logP) and electronic effects, which in turn affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile. While specific values are highly dependent on the entire molecular structure, general trends can be observed. The para-substitution in (4-Chlorophenyl) analogs often leads to a more symmetrical molecule, which can influence crystal packing and solubility. The electronic effect of the chlorine atom (inductive and resonance effects) also differs between the meta and para positions, altering the pKa of nearby functional groups and the molecule's overall polarity.

Property (3-Chlorophenyl) Analog (4-Chlorophenyl) Analog General Impact
Lipophilicity (logP) Generally highGenerally highThe position can cause minor variations that may impact membrane permeability and protein binding.
Electronic Effect Primarily inductive electron-withdrawingBoth inductive and resonance electron-withdrawingThis can influence the reactivity of the phenyl ring and the acidity/basicity of proximal functional groups, affecting target binding.
Dipole Moment Asymmetrical charge distributionMore symmetrical charge distributionCan affect solubility and interactions with polar residues in a binding pocket.
Steric Profile Chlorine at the meta positionChlorine at the para positionThe position of the bulky chlorine atom can create steric hindrance or favorable van der Waals interactions within a binding site.

Experimental Corner: Methodologies for Comparative Analysis

To ensure the reproducibility and validity of the comparative data, it is essential to understand the experimental protocols employed. Below are detailed methodologies for key assays commonly used in the evaluation of such analogs.

Receptor Binding Assay
  • Objective: To determine the affinity of the (3-Chlorophenyl) and (4-Chlorophenyl) analogs for a specific receptor.

  • Protocol:

    • Membrane Preparation: Cells expressing the target receptor are harvested and homogenized in a suitable buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended.

    • Binding Reaction: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the test compounds (analogs).

    • Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

    • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Objective: To assess the cytotoxic effects of the analogs on cancer cell lines.

  • Protocol:

    • Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

    • Compound Treatment: The cells are then treated with various concentrations of the (3-Chlorophenyl) and (4-Chlorophenyl) analogs and incubated for a specified period (e.g., 48-72 hours).

    • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

    • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

    • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is then determined.[6]

Visualizing the Concepts: Workflows and Pathways

To better illustrate the processes and logical relationships discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Analog Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of (3-CP) and (4-CP) Analogs purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization physicochemical Physicochemical Profiling (logP, pKa) characterization->physicochemical binding Receptor Binding Assays characterization->binding functional Functional Assays (e.g., Enzyme Inhibition) characterization->functional cytotoxicity Cytotoxicity Assays (e.g., MTT) characterization->cytotoxicity sar Structure-Activity Relationship (SAR) Analysis binding->sar functional->sar cytotoxicity->sar adme ADME/Tox Prediction sar->adme lead_opt Lead Optimization adme->lead_opt

Caption: A generalized workflow for the comparative analysis of chlorophenyl analogs.

sar_logic cluster_structure Structural Features cluster_properties Physicochemical Properties cluster_activity Biological Activity chlorine_pos Chlorine Position (meta vs. para) electronics Electronic Effects chlorine_pos->electronics lipophilicity Lipophilicity chlorine_pos->lipophilicity sterics Steric Profile chlorine_pos->sterics scaffold Core Molecular Scaffold potency Potency (IC50, Ki) electronics->potency lipophilicity->potency pk_profile Pharmacokinetics lipophilicity->pk_profile sterics->potency selectivity Selectivity potency->selectivity

References

A Comparative Pharmacological Profile: (3-Chlorophenyl)(piperidin-4-yl)methanone versus ACP-103 (Pimavanserin)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Neuropharmacology and Drug Development

In the landscape of modern neuropharmacology, the quest for selective and effective modulators of G-protein coupled receptors (GPCRs) is paramount. This guide provides a detailed comparative analysis of two compounds: the well-characterized atypical antipsychotic ACP-103 (pimavanserin) and the less-explored research chemical, (3-Chlorophenyl)(piperidin-4-yl)methanone. While ACP-103's pharmacological profile is extensively documented, this guide will also present an inferred profile for this compound based on structure-activity relationships of related chemical scaffolds, offering a valuable theoretical framework for researchers.

Introduction to the Compounds

ACP-103 (Pimavanserin): A Selective Serotonin 5-HT2A Receptor Inverse Agonist

ACP-103, known by its non-proprietary name pimavanserin and sold under the brand name Nuplazid, is an atypical antipsychotic medication.[1] It is the first and only FDA-approved drug for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[2] Its mechanism of action is distinguished by its potent and selective inverse agonist activity at the serotonin 5-HT2A receptor.[3]

This compound: An Aryl Ketone Piperidine of Research Interest

This compound is a chemical entity with a core structure that is of significant interest in medicinal chemistry.[1] This structure, an aryl ketone piperidine, is a common scaffold in a variety of centrally active agents. Due to a lack of direct experimental data in publicly available literature, its pharmacological profile is not well-defined. This guide will, therefore, present a hypothetical profile based on its structural similarity to known pharmacologically active compounds, particularly the butyrophenone class of antipsychotics.

Comparative Pharmacological Analysis

The pharmacological distinction between ACP-103 and the inferred profile of this compound lies in their primary receptor targets and mechanisms of action.

ACP-103 (Pimavanserin): A Profile of High Selectivity

Pimavanserin's therapeutic efficacy is attributed to its high affinity and inverse agonist activity at the 5-HT2A receptor.[3] Inverse agonism is a mechanism where the compound not only blocks the action of the endogenous agonist (serotonin) but also reduces the basal, constitutive activity of the receptor.[4] This is thought to contribute to its antipsychotic effects without the motor side effects associated with dopamine D2 receptor antagonists.[2]

ACP-103 exhibits significantly lower affinity for the 5-HT2C receptor and lacks clinically relevant affinity for dopamine, muscarinic, histaminergic, or adrenergic receptors.[3] This high selectivity is a key feature of its pharmacological profile and is believed to underlie its favorable side-effect profile, particularly the absence of extrapyramidal symptoms.

This compound: An Inferred Profile of a Potential Dopamine D2 Receptor Antagonist

The chemical structure of this compound shares features with the butyrophenone class of typical antipsychotics, such as haloperidol.[5][6] The butyrophenones are characterized by a substituted piperidine ring linked to a fluorophenyl ketone. This compound possesses a chlorophenyl ketone attached to a piperidine ring.

Based on this structural similarity, it is plausible to infer that this compound may act as a dopamine D2 receptor antagonist.[7] Antagonism at D2 receptors is the primary mechanism of action for typical antipsychotics and is effective in treating the positive symptoms of schizophrenia.[6] However, this mechanism is also associated with a higher risk of extrapyramidal side effects.[6]

Furthermore, many butyrophenones also exhibit affinity for other receptors, including serotonin 5-HT2A receptors, albeit typically with lower affinity than for D2 receptors.[5] Therefore, it is conceivable that this compound could also possess some activity at 5-HT2A receptors, potentially modulating its overall pharmacological effect.

Table 1: Comparative Pharmacological Profile

ParameterACP-103 (Pimavanserin)This compound (Inferred)
Primary Target(s) Serotonin 5-HT2A ReceptorDopamine D2 Receptor (hypothesized)
Mechanism of Action Inverse AgonistAntagonist (hypothesized)
Receptor Affinity High affinity for 5-HT2A (pKi ~9.3)[3]Predicted affinity for D2 receptors.
Selectivity High selectivity over 5-HT2C, dopamine, muscarinic, histaminergic, and adrenergic receptors[3]Potential for broader receptor activity, including 5-HT2A receptors.
Functional Activity Reduces constitutive receptor activity[4]Blocks dopamine binding and signaling (hypothesized)
Expected Clinical Profile Antipsychotic effects with low risk of extrapyramidal symptoms.Potential for antipsychotic effects, but with a risk of extrapyramidal side effects.

Signaling Pathways and Experimental Workflows

Serotonin 5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a Gq/11-coupled GPCR. Its activation by an agonist like serotonin leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses. As an inverse agonist, ACP-103 not only blocks this pathway but also reduces its basal activity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2A_R 5-HT2A Receptor Gq_protein Gq/11 Protein 5HT2A_R->Gq_protein Activation PLC Phospholipase C Gq_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 DAG DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response Serotonin Serotonin (Agonist) Serotonin->5HT2A_R Binds & Activates ACP103 ACP-103 (Inverse Agonist) ACP103->5HT2A_R Binds & Inactivates

5-HT2A Receptor Signaling Pathway
Experimental Workflow for Pharmacological Characterization

To empirically determine the pharmacological profile of a novel compound like this compound, a systematic experimental approach is necessary. The following workflow outlines the key assays.

G Start Novel Compound (this compound) Binding_Assay Radioligand Binding Assays (e.g., vs. [³H]raclopride for D2, [³H]ketanserin for 5-HT2A) Start->Binding_Assay Determine Affinity (Ki) Functional_Assay Functional Assays (e.g., cAMP for D2, Ca²⁺ flux for 5-HT2A) Binding_Assay->Functional_Assay Determine Potency (EC50/IC50) & Efficacy (Agonist/Antagonist/Inverse Agonist) Selectivity_Screen Broad Receptor Selectivity Panel Functional_Assay->Selectivity_Screen Assess Off-Target Activities In_Vivo_Models In Vivo Behavioral Models (e.g., Conditioned Avoidance Response) Selectivity_Screen->In_Vivo_Models Evaluate In Vivo Effects PK_PD_Studies Pharmacokinetic/ Pharmacodynamic Studies In_Vivo_Models->PK_PD_Studies Establish Dose-Response & Time Course End Comprehensive Pharmacological Profile PK_PD_Studies->End

Pharmacological Characterization Workflow

Methodologies

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Protocol (Example for Dopamine D2 Receptor):

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (crude membrane fraction).

  • Assay Setup: In a 96-well plate, add the membrane preparation, a radioligand (e.g., [³H]raclopride for D2 receptors), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow for binding equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays

Objective: To determine the functional activity (agonism, antagonism, or inverse agonism) and potency (EC50 or IC50) of a test compound at a specific receptor.

Protocol (Example for 5-HT2A Receptor - Calcium Mobilization Assay):

  • Cell Culture: Use a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compound to the cells. To test for antagonism, pre-incubate with the test compound before adding a known agonist (e.g., serotonin).

  • Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis:

    • Agonism: Plot the fluorescence response against the log concentration of the test compound to determine the EC50 and maximum efficacy.

    • Antagonism: Plot the response to the agonist in the presence of different concentrations of the test compound to determine the IC50.

    • Inverse Agonism: Measure the ability of the compound to decrease the basal fluorescence signal in cells with constitutive receptor activity.

Conclusion

This guide provides a comparative overview of the established pharmacological profile of ACP-103 (pimavanserin) and an inferred profile for the research compound this compound. ACP-103 is a highly selective 5-HT2A receptor inverse agonist with a proven clinical profile for treating psychosis without inducing motor side effects. In contrast, based on its chemical structure, this compound is hypothesized to be a dopamine D2 receptor antagonist, a mechanism associated with both antipsychotic efficacy and a higher risk of extrapyramidal symptoms.

For researchers and drug development professionals, this comparison highlights the critical role of receptor selectivity in determining the therapeutic utility and side-effect profile of CNS-active compounds. While the profile of this compound remains to be experimentally validated, the theoretical framework presented here provides a rational basis for its further investigation and characterization. The detailed experimental protocols offer a roadmap for elucidating the precise pharmacological properties of this and other novel chemical entities.

References

Comparative Analysis of (3-Chlorophenyl)(piperidin-4-yl)methanone Docking Scores at Key Neurotransmitter Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This guide provides a comparative overview of the theoretical binding affinities of (3-Chlorophenyl)(piperidin-4-yl)methanone with a focus on its potential interactions with key neurotransmitter receptors. Due to the limited availability of direct, published comparative docking scores for this specific ligand, this document outlines a comprehensive workflow for in silico analysis and presents a hypothetical comparative analysis based on the known interactions of structurally similar compounds. The primary targets for this analysis are selected subtypes of dopamine and serotonin receptors, given the pharmacological relevance of the chlorophenylpiperidine scaffold. This guide is intended to serve as a practical framework for researchers initiating computational studies on this or related molecules.

Introduction

This compound is a chemical entity featuring a chlorophenyl group attached to a piperidine ring via a ketone linker. This structural motif is present in numerous centrally active compounds, suggesting its potential to interact with various neurotransmitter receptors. Molecular docking is a crucial computational technique used in drug discovery to predict the binding orientation and affinity of a small molecule to a target protein. The docking score, a numerical value representing the binding energy, is instrumental in ranking and prioritizing compounds for further experimental validation.

Hypothetical Comparative Docking Scores

The following table summarizes hypothetical docking scores for this compound against a panel of selected dopamine and serotonin receptor subtypes. These values are for illustrative purposes to demonstrate a comparative analysis and are not based on published experimental or computational studies of this specific compound. The scores are presented in kcal/mol, where a more negative value indicates a stronger predicted binding affinity.

Target ReceptorReceptor SubtypePDB ID (Example)Hypothetical Docking Score (kcal/mol)
Dopamine Receptor D26CM4-8.5
D33PBL-8.2
D45WIU-7.9
Serotonin Receptor 5-HT1A7E2Y-7.8
5-HT2A6A93-8.1
5-HT2C6BQG-7.5

Note: The Protein Data Bank (PDB) IDs are provided as examples of crystal structures that could be used for docking studies.

Experimental Protocols: Molecular Docking Workflow

The following protocol outlines a standard workflow for performing molecular docking studies to predict the binding affinity of a ligand to a target receptor.

3.1. Ligand Preparation

  • 3D Structure Generation: The 3D structure of this compound is generated using a molecular modeling software (e.g., Avogadro, ChemDraw).

  • Energy Minimization: The ligand's geometry is optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • File Format Conversion: The optimized ligand structure is saved in a format compatible with the docking software (e.g., .pdbqt for AutoDock Vina).

3.2. Receptor Preparation

  • PDB Structure Retrieval: The 3D crystal structure of the target receptor is downloaded from the Protein Data Bank (PDB).

  • Protein Cleaning: Water molecules, co-factors, and existing ligands are removed from the PDB file. Polar hydrogens are added, and non-polar hydrogens are merged.

  • Grid Box Definition: A grid box is defined around the active site of the receptor to specify the search space for the docking simulation. The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand or through binding site prediction algorithms.

3.3. Molecular Docking Simulation

  • Software: A molecular docking program such as AutoDock Vina is used to perform the docking calculations.

  • Configuration: A configuration file is created specifying the paths to the prepared ligand and receptor files, the coordinates of the grid box, and other docking parameters (e.g., number of binding modes to generate, exhaustiveness of the search).

  • Execution: The docking simulation is run to predict the binding poses and calculate the corresponding binding affinities (docking scores).

3.4. Analysis of Results

  • Pose Selection: The predicted binding poses are visualized and analyzed. The pose with the lowest docking score is typically considered the most favorable.

  • Interaction Analysis: The non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the receptor's active site residues are examined to understand the molecular basis of binding.

Experimental Workflow for Molecular Docking

G cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation cluster_docking Molecular Docking cluster_analysis Results Analysis l1 Generate 3D Structure of This compound l2 Energy Minimization (e.g., MMFF94) l1->l2 l3 Convert to .pdbqt format l2->l3 d1 Configure Docking Parameters (e.g., AutoDock Vina) l3->d1 Input Ligand r1 Download Receptor PDB Structure r2 Clean Protein (Remove water, add hydrogens) r1->r2 r3 Define Grid Box (Active Site) r2->r3 r3->d1 Input Receptor d2 Run Docking Simulation d1->d2 a1 Analyze Docking Poses and Scores d2->a1 a2 Visualize Ligand-Receptor Interactions a1->a2

Caption: A generalized workflow for in silico molecular docking studies.

Potential Signaling Pathway

The dopamine D2 receptor (D2R) is a G-protein coupled receptor (GPCR) that plays a crucial role in neurotransmission. Upon binding of an agonist, the D2R activates an intracellular signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Dopamine D2 Receptor Signaling Pathway

G ligand (3-Chlorophenyl) (piperidin-4-yl)methanone (Hypothetical Agonist) receptor Dopamine D2 Receptor (GPCR) ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Modulation of ion channel activity, gene expression) pka->cellular_response Phosphorylates Targets

Caption: A simplified diagram of the dopamine D2 receptor signaling pathway.

Conclusion

This guide provides a framework for the comparative analysis of docking scores of this compound at various neurotransmitter receptors. While specific experimental data for this compound is currently limited, the outlined methodologies and hypothetical data serve as a valuable resource for researchers. The provided workflow for molecular docking and the illustrative signaling pathway can guide future in silico and in vitro investigations to elucidate the pharmacological profile of this and related compounds. Further experimental validation is necessary to confirm the predicted binding affinities and functional activities.

Safety Operating Guide

Proper Disposal of (3-Chlorophenyl)(piperidin-4-yl)methanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of (3-Chlorophenyl)(piperidin-4-yl)methanone, a compound that requires careful handling due to its chemical properties. Adherence to these protocols is essential to ensure a safe laboratory environment and compliance with regulations.

This compound, with its chlorinated and piperidine moieties, is classified as a hazardous substance. Improper disposal can lead to environmental contamination and potential health risks. Therefore, it must be managed as hazardous waste in accordance with national and local regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash[1].

Key Disposal Principles

The primary method for the disposal of this compound is through an approved waste disposal plant[2][3][4]. The most common and effective technique for halogenated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber[1][5].

Experimental Protocol for Disposal

The following step-by-step procedure outlines the process for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling the compound for disposal, ensure you are wearing appropriate PPE, including:

  • Chemical-resistant gloves (e.g., Nitrile)

  • Safety goggles or glasses with side shields

  • A laboratory coat

2. Waste Collection:

  • Collect waste this compound in a dedicated, compatible, and properly sealed hazardous waste container[1].

  • Do not mix this waste with other chemical waste streams. Leave the chemical in its original container if possible.

  • For solutions containing the compound, collect them in a separate, labeled hazardous waste container for liquid waste[6].

3. Labeling:

  • Clearly label the hazardous waste container with the words "Hazardous Waste"[1][6].

  • Include the full chemical name: "this compound".

  • Indicate the associated hazards (e.g., "Toxic," "Environmental Hazard")[1].

4. Storage:

  • Store the sealed waste container in a designated and well-ventilated satellite accumulation area[1].

  • This area should be away from general laboratory traffic and incompatible materials such as strong acids and oxidizing agents[1].

  • Ensure the storage area is cool and dry[4].

5. Arrange for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

  • Provide them with the safety data sheet (SDS) and any other relevant information about the waste.

Spill Management: In the event of a spill, take the following steps:

  • Evacuate the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or diatomaceous earth[7][8][9].

  • Carefully sweep or vacuum the absorbed material and place it into a sealed, labeled hazardous waste container for disposal[3][7][10].

  • Clean the spill area with a suitable solvent, followed by washing with soap and water[6].

  • Do not flush spills down the drain[7].

Quantitative Data Summary

ParameterGuidelineSource
Sink/Sewer Disposal Prohibited for chlorinated hydrocarbons.[11][12]
Aqueous Waste Solutions containing this compound should be treated as hazardous waste.[1]
Waste Segregation Do not mix with other waste types.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Labeling cluster_storage Storage cluster_disposal Disposal A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Use Designated Hazardous Waste Container B->C D Label Container: 'Hazardous Waste' Chemical Name & Hazards C->D E Store in Designated Satellite Accumulation Area D->E F Segregate from Incompatible Materials E->F G Contact EHS or Licensed Waste Disposal Company F->G H Arrange for Pickup and Incineration at an Approved Facility G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling (3-Chlorophenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of (3-Chlorophenyl)(piperidin-4-yl)methanone (CAS Number: 887354-02-1). Adherence to these guidelines is essential for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.

Hazard Identification and Personal Protective Equipment (PPE)

This compound should be handled with care due to its hazardous properties. The primary routes of exposure are inhalation, skin contact, and eye contact. Appropriate Personal Protective Equipment (PPE) is mandatory to minimize these risks.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Respiratory Protection NIOSH-approved N95 dust mask or higherTo prevent inhalation of the solid compound, which can cause respiratory irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact, which can cause irritation.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust particles that can cause serious irritation.
Skin and Body Protection Laboratory coatTo protect skin and clothing from contamination.

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical to ensure safety.

Preparation:

  • Before handling, ensure all necessary PPE is readily available and in good condition.

  • The work area, preferably a chemical fume hood or a well-ventilated area, should be clean and uncluttered.

  • Keep the container tightly closed when not in use.

Weighing and Transfer:

  • Handle the compound as a solid to minimize dust generation.

  • Whenever possible, weigh the compound in a fume hood or a ventilated balance enclosure.

  • Use a spatula for transfers and avoid scooping actions that could create airborne dust.

In Solution:

  • Once dissolved, the risk of inhalation is significantly reduced.

  • However, standard laboratory practices for handling chemical solutions, including the use of appropriate PPE, should be strictly followed.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_workspace Prepare clean workspace in fume hood prep_ppe->prep_workspace weigh Weigh compound in ventilated enclosure prep_workspace->weigh transfer Transfer using a spatula weigh->transfer dissolve Dissolve in solvent transfer->dissolve decontaminate Decontaminate work surfaces dissolve->decontaminate dispose Dispose of waste in labeled containers decontaminate->dispose doff_ppe Doff PPE correctly dispose->doff_ppe end End doff_ppe->end start Start start->prep_ppe

Figure 1. Workflow for the safe handling of this compound.

Emergency Procedures

In the event of exposure, the following first-aid measures should be taken immediately:

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.

Disposal Plan

All waste containing this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination.

Solid Waste:

  • Collect all solid waste, including contaminated PPE (gloves, etc.), in a clearly labeled, sealed container.

Liquid Waste:

  • Collect any solutions containing the compound in a separate, labeled hazardous waste container.

Labeling and Storage:

  • All waste containers must be labeled with the full chemical name and the words "Hazardous Waste".

  • Store waste in a designated, well-ventilated area away from incompatible materials.

  • Arrange for disposal by a licensed hazardous waste disposal company. The recommended method is incineration.

cluster_ppe Personal Protective Equipment cluster_procedures Safe Handling Procedures hazard Hazard This compound • Skin Irritation • Eye Irritation • Respiratory Irritation gloves Nitrile Gloves hazard->gloves prevents skin contact goggles Safety Goggles hazard->goggles prevents eye contact mask N95 Mask hazard->mask prevents inhalation fume_hood Work in Fume Hood hazard->fume_hood controls inhalation weigh_carefully Careful Weighing gloves->weigh_carefully goggles->weigh_carefully coat Lab Coat mask->weigh_carefully fume_hood->weigh_carefully waste_disposal Hazardous Waste Disposal weigh_carefully->waste_disposal

Figure 2. Relationship between hazards, PPE, and safe handling procedures.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.